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  • Product: 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid
  • CAS: 852520-45-7

Core Science & Biosynthesis

Foundational

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid exact mass and molecular structure

An In-depth Technical Guide to 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid: Physicochemical Properties, Synthesis, and Structural Elucidation Abstract This technical guide provides a comprehensive overview of 3-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid: Physicochemical Properties, Synthesis, and Structural Elucidation

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, a substituted aromatic carboxylic acid. It details the compound's core physicochemical properties, including its exact mass and molecular structure, and presents a plausible, detailed protocol for its chemical synthesis based on established organic chemistry principles. Furthermore, this document outlines the standard analytical methodologies required for its structural confirmation and purity assessment, such as mass spectrometry and NMR spectroscopy. This guide is intended as a valuable resource for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, where such molecules serve as versatile chemical building blocks.

Introduction

Substituted benzoic acids, particularly those with multiple alkoxy groups, are fundamental scaffolds in the realm of organic synthesis. Their unique combination of a reactive carboxylic acid handle and a tunable aromatic core makes them invaluable intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals[1]. The specific arrangement and nature of the alkoxy substituents can profoundly influence the molecule's steric and electronic properties, thereby affecting its reactivity and, in the context of drug discovery, its interaction with biological targets.

This guide focuses on a specific member of this class: 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. We will explore its fundamental chemical identity, propose a logical and robust synthetic pathway, and detail the analytical techniques necessary to verify its structure and purity, providing a holistic view for its application in a research and development setting.

Molecular Structure and Physicochemical Properties

The structural and chemical identity of a compound is the foundation of its application in any scientific endeavor. The key identifiers and properties for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid are summarized below.

The molecular structure features a central benzoic acid core. The aromatic ring is substituted at the 3 and 5 positions with an isobutoxy group (2-methylpropoxy) and an isopropoxy group (propan-2-yloxy), respectively.

G Target Target Molecule (Carboxylic Acid) Ester Protected Ester (Dialkoxy Benzoate) Target->Ester  Ester Hydrolysis (Saponification) MonoAlkylated Mono-Alkylated Intermediate Ester->MonoAlkylated  Second Alkylation (Williamson Ether Synthesis) AlkylHalides Alkylating Agents (Isopropyl & Isobutyl Halides) Ester->AlkylHalides StartingEster Starting Material (Methyl 3,5-dihydroxybenzoate) MonoAlkylated->StartingEster  First Alkylation (Williamson Ether Synthesis) MonoAlkylated->AlkylHalides

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Exploratory

Unraveling the In Vitro Mechanism of Action of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid: A Technical Guide for Preclinical Research

Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of the novel small molecule, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. As of the date of this pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of the novel small molecule, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. As of the date of this publication, public domain literature and chemical databases lack specific biological activity or mechanistic data for this compound.[1] Therefore, this document outlines a structured, hypothesis-driven approach for its initial characterization. We will leverage established methodologies in chemical biology and pharmacology to systematically investigate potential cellular targets and downstream signaling effects. This guide is intended for researchers, scientists, and drug development professionals embarking on the preclinical assessment of novel chemical entities.

Introduction: The Challenge of a Novel Chemical Entity

The compound 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is a unique benzoic acid derivative.[1] While the benzoic acid scaffold is present in numerous biologically active molecules, including anti-inflammatory and antimicrobial agents, the specific combination of 2-methylpropoxy and propan-2-yloxy substitutions at the 3 and 5 positions does not correspond to a well-characterized pharmacological agent in the current scientific literature.[2] The absence of established biological targets necessitates a broad, yet systematic, screening approach to identify its mechanism of action.

This guide puts forth a hypothetical scenario wherein initial phenotypic screening has suggested that 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid exhibits anti-proliferative effects in a cancer cell line panel. Based on this hypothetical starting point, we will delineate a series of in vitro experiments designed to identify the molecular target and elucidate the downstream signaling pathways responsible for this observation.

Phase 1: Target Identification and Validation

The primary objective of this phase is to identify the direct molecular target(s) of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Given the hypothetical anti-proliferative activity, we will prioritize targets commonly associated with cancer cell growth and survival.

Initial Hypothesis: Kinase Inhibition

A common mechanism for anti-proliferative compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling. We will therefore begin with the hypothesis that 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is a kinase inhibitor.

A broad-panel kinase screen is the most efficient initial step to test this hypothesis.

G compound 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid kinase_panel Broad-Panel Kinase Assay (e.g., 400+ kinases) compound->kinase_panel data_analysis Data Analysis: Identify Hit(s) with Significant Inhibition kinase_panel->data_analysis hit_validation Hit Validation: Dose-Response Assays (IC50 Determination) data_analysis->hit_validation direct_binding Direct Binding Assays (e.g., SPR, CETSA) hit_validation->direct_binding conclusion Confirmed Kinase Target(s) direct_binding->conclusion

Caption: Workflow for kinase target identification and validation.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid in 100% DMSO.

    • Prepare a series of dilutions of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare the recombinant kinase, substrate peptide, and ATP at appropriate concentrations in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the wells.

    • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

    • Quantify the product formation using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or mass spectrometry).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Alternative Hypothesis: Tubulin Polymerization Inhibition

If the kinase screen is negative, another plausible mechanism for anti-proliferative activity is the disruption of microtubule dynamics.[3]

G compound 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid tubulin_assay In Vitro Tubulin Polymerization Assay compound->tubulin_assay data_analysis Measure Changes in Light Scatter or Fluorescence tubulin_assay->data_analysis dose_response Dose-Response Analysis to Determine EC50 data_analysis->dose_response cellular_validation Cellular Validation: Immunofluorescence of Microtubules dose_response->cellular_validation conclusion Confirmed Tubulin Polymerization Inhibitor cellular_validation->conclusion

Caption: Workflow for investigating tubulin polymerization inhibition.

  • Reagent Preparation:

    • Resuspend lyophilized >99% pure tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Prepare serial dilutions of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

  • Assay Procedure:

    • In a 96-well plate, add the compound dilutions.

    • Add the tubulin solution to each well.

    • Incubate the plate at 37°C in a temperature-controlled spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the effect of the compound on the rate and extent of polymerization.

    • Calculate the EC50 for inhibition of polymerization.

Phase 2: Elucidation of Downstream Signaling Pathways

Once a primary target is validated, the next step is to understand how target engagement translates into the observed anti-proliferative phenotype. This involves examining the downstream signaling pathways.

Hypothetical Target: A Specific Kinase (e.g., "Kinase X")

Assuming "Kinase X" was identified in Phase 1, we will now investigate its downstream signaling.

G cell_culture Treat Cells with 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE and Western Blotting lysis->sds_page antibody_probe Probe with Antibodies for Phospho-Substrates of Kinase X sds_page->antibody_probe detection Chemiluminescent or Fluorescent Detection antibody_probe->detection analysis Quantify Changes in Protein Phosphorylation detection->analysis

Caption: Workflow for analyzing downstream signaling by Western blot.

  • Cell Treatment and Lysis:

    • Plate cancer cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of "Kinase X" overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Summarizing In Vitro Results

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Assay TypeTarget/PathwayEndpointResult (Hypothetical)
Kinase PanelKinase X% Inhibition @ 10 µM95%
Dose-ResponseKinase XIC5050 nM
Tubulin AssayTubulin PolymerizationEC50> 50 µM
Western BlotPhospho-Substrate YFold Change0.1 (at 1 µM)

Conclusion and Future Directions

This technical guide has provided a structured, hypothesis-driven approach to elucidate the in vitro mechanism of action of a novel chemical entity, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. By systematically progressing from broad-panel screening to target validation and downstream pathway analysis, researchers can efficiently characterize the compound's biological activity. The hypothetical example of a kinase inhibitor demonstrates how a logical workflow, coupled with robust experimental protocols, can lead to a clear understanding of a compound's mechanism.

Future in vitro studies could include cellular thermal shift assays (CETSA) for target engagement confirmation in a cellular context, and rescue experiments using overexpression of the target kinase to validate its role in the anti-proliferative phenotype. These in vitro findings will be crucial for guiding subsequent in vivo efficacy and safety studies in relevant preclinical models.

References

Due to the lack of specific literature for "3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid," this reference list includes sources for the general methodologies and concepts discussed in this guide.

  • Perkins, E. J., et al. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Drug Metabolism and Disposition, 31(11), 1382-90. [Link]

  • PubChem. (n.d.). 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid. PubChem Compound Summary. [Link]

  • Montanari, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1849. [Link]

  • PubChem. (n.d.). 3-Formyl-5-hydroxy-2-(propan-2-yloxy)benzoic acid. PubChem Compound Summary. [Link]

  • Asian Journal of Pharmaceutics. (2025). Isolation, in vitro Evaluation, and Molecular Docking Analysis of a Bioactive Phenylpropanoid from Syzygium jambos with Antioxid. Asian Journal of Pharmaceutics. [Link]

  • Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, an. Prostaglandins & Other Lipid Mediators, 174, 106866. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017). (PDF) Preclinical characterization of 2-[3-[3-[(5-ethyl-4 '-fluoro-2-hydroxy[1,1 '-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: In vitro species comparison and in vivo disposition in rats. [Link]

  • He, L., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports, 8(1), 5033. [Link]

  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • NextSDS. (n.d.). 3-(2-(MethylaMino)ethyl)benzoic acid — Chemical Substance Information. [Link]

  • IRIS UniPA. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. [Link]

  • NextSDS. (n.d.). 3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid - Chemical Substance Information. [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. [Link]

  • Asian Publication Corporation. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Link]

Sources

Foundational

Whitepaper: A Strategic Guide to the Preclinical Pharmacokinetic Profiling of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

Foreword: Charting the Course for a Novel Chemical Entity The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a b...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. For 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, a compound with a distinct chemical architecture[1], its therapeutic potential can only be unlocked through a meticulous evaluation of its pharmacokinetic profile. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of this specific molecule. As no public pharmacokinetic data for this compound currently exists, this guide establishes a robust, field-proven framework for its complete preclinical evaluation, adhering to the highest standards of scientific integrity and regulatory expectations.[2][3][4] Our approach is not a rigid template but a dynamic strategy, emphasizing causal experimental choices to build a self-validating data package that will confidently guide future development decisions.

Foundational Physicochemical Characterization: The Molecule's Intrinsic "Personality"

Key Experimental Protocols:
  • Aqueous Solubility: Determine both kinetic and thermodynamic solubility across a physiologically relevant pH range (e.g., pH 2.0 to 7.4) to predict its dissolution in various segments of the gastrointestinal tract.

  • Lipophilicity (LogD/LogP): Measure the distribution coefficient (LogD) at pH 7.4. This parameter is a critical predictor of membrane permeability, plasma protein binding, and potential for crossing the blood-brain barrier.

  • Chemical Stability: Assess the compound's stability in buffer solutions at different pH values and in the presence of relevant biological media to ensure that degradation does not interfere with the interpretation of ADME assay results.

Parameter Methodology Rationale & Implication
Kinetic Solubility Turbidimetric or Nephelometric AssayAssesses precipitation potential from a stock solution; relevant for designing in vitro assays.
Thermodynamic Solubility Shake-Flask Method (HPLC-UV quantification)Represents true equilibrium solubility; predicts dissolution in vivo.
Lipophilicity (LogD) Shake-Flask (octanol/water) or HPLC methodPredicts passive diffusion across membranes. High LogD may lead to high protein binding and metabolic clearance.
pKa Determination Potentiometric titration or UV-spectroscopyThe benzoic acid moiety suggests an acidic pKa, influencing solubility and absorption at different physiological pHs.

In Vitro ADME Profiling: Building the Mechanistic Picture

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, offering a cost-effective and high-throughput means to de-risk candidates before advancing to more complex in vivo studies.[7][8][9] These assays provide crucial insights into the mechanisms governing the compound's fate in the body.

Absorption: Will It Cross the Barrier?

To predict oral absorption, we must evaluate the compound's ability to permeate the intestinal epithelium.

  • Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • A lipid-infused artificial membrane is placed between a donor and an acceptor compartment.[6]

    • The test compound is introduced into the donor compartment (pH adjusted to mimic the small intestine).

    • After a defined incubation period, the concentration of the compound in both compartments is measured via LC-MS/MS.

    • Permeability is calculated and compared to high and low permeability controls.

    • Causality: PAMPA exclusively assesses passive, transcellular diffusion.[6] It provides a rapid, initial screen for permeability liabilities. Given the compound's predicted LogP of 3.5[1], passive diffusion is expected to be a significant absorption route.

  • Protocol 2: Caco-2 Cell Monolayer Permeability Assay

    • Human colon adenocarcinoma (Caco-2) cells are cultured on a semi-permeable membrane until they form a differentiated, polarized monolayer expressing key transport proteins.[6]

    • The assay measures the flux of the compound from the apical (A) to the basolateral (B) side, and vice-versa (B to A).

    • The Apparent Permeability (Papp) is calculated for both directions.

    • Causality: This assay is the industry standard for predicting intestinal absorption because it models both passive diffusion and active transport (efflux and uptake).[6] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its net absorption.

G cluster_absorption Absorption Profiling Workflow Start Compound Synthesized PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Decision1 High Permeability? PAMPA->Decision1 Caco2 Caco-2 Assay (Passive + Active Transport) Decision2 Efflux Ratio > 2? Caco2->Decision2 Decision1->Caco2 Yes Reformulate Consider Formulation Strategies Decision1->Reformulate No Proceed Proceed to In Vivo (Absorption Likely High) Decision2->Proceed No Investigate Investigate Efflux (e.g., P-gp Substrate Assay) Decision2->Investigate Yes

Caption: Workflow for assessing intestinal absorption potential.

Distribution: Where Does It Go?

Distribution studies reveal how the compound partitions within the body, which influences its efficacy and potential for toxicity.

  • Plasma Protein Binding (PPB): Assessed using rapid equilibrium dialysis. High binding (>99%) can limit the free (pharmacologically active) fraction of the drug.

  • Blood-to-Plasma Ratio: Determines if the compound preferentially associates with red blood cells, which can affect pharmacokinetic calculations based solely on plasma concentrations.

Metabolism: How Is It Cleared?

Metabolism is a critical determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.[9] Based on the structure of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, we can hypothesize several metabolic pathways. The benzoic acid moiety is a prime site for glucuronidation, while the two ether linkages are susceptible to O-dealkylation. Aromatic hydroxylation is also a possibility.

  • Hypothesized Metabolic Pathways:

    • Phase I (Oxidation): O-dealkylation of the isopropoxy or isobutoxy groups; Aromatic hydroxylation.

    • Phase II (Conjugation): Acyl glucuronidation of the carboxylic acid; Ether glucuronidation of any hydroxylated metabolites. Studies on similar benzoic acid derivatives confirm that glucuronidation is often a primary metabolic route.[10][11]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-(2-Methylpropoxy)-5- (propan-2-yloxy)benzoic acid M1 O-deisopropylation Metabolite Parent->M1 CYP450 M2 O-deisobutylation Metabolite Parent->M2 CYP450 M3 Aromatic Hydroxylation Metabolite Parent->M3 CYP450 M4 Acyl Glucuronide (Parent) Parent->M4 UGTs M5 Ether Glucuronide (of M1, M2, or M3) M1->M5 UGTs M2->M5 UGTs M3->M5 UGTs

Caption: Predicted metabolic pathways for the target compound.

  • Experimental Metabolic Profiling:

    • Metabolic Stability: Incubate the compound with liver microsomes and hepatocytes from multiple species (rat, dog, monkey, human) to determine its intrinsic clearance. This provides a first look at its metabolic rate and highlights potential species differences.

    • Metabolite Identification: Analyze the incubation samples from the stability assays using high-resolution LC-MS/MS to identify the molecular formulas of potential metabolites and compare them to our hypothesized pathways.[10]

    • CYP450 Reaction Phenotyping & Inhibition: Identify the specific Cytochrome P450 (CYP) enzymes responsible for the compound's metabolism using recombinant human CYP enzymes. Concurrently, assess the compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to predict drug-drug interaction risks.[7]

Assay System Key Output & Rationale
Metabolic Stability Liver Microsomes, HepatocytesIntrinsic Clearance (CLint), Half-life (t½). Predicts hepatic clearance in vivo and guides species selection for toxicology.
Metabolite ID High-Resolution LC-MS/MSStructural elucidation of major metabolites. Informs what to monitor in in vivo studies and identifies potential safety liabilities.
CYP Reaction Phenotyping Recombinant Human CYP IsoformsIdentifies the specific enzymes responsible for metabolism; crucial for predicting drug-drug interactions (DDIs).
CYP Inhibition Human Liver Microsomes + Probe SubstratesIC50 values. Determines if the compound is likely to cause DDIs by inhibiting the metabolism of co-administered drugs.[7]

In Vivo Pharmacokinetic Evaluation: The Whole-System View

Following robust in vitro characterization, in vivo studies in a relevant animal model (e.g., Sprague-Dawley rat) are essential to understand how ADME processes are integrated in a whole organism.[2][6] These studies are subject to stringent regulatory guidelines, such as the FDA's Good Laboratory Practices (GLP).[2][4]

Study Design and Execution
  • Animal Model Selection: The rat is often a suitable starting species. The choice should be supported by in vitro metabolism data; the species whose metabolic profile most closely resembles that of humans is often preferred for pivotal toxicity studies.[12]

  • Dose Administration:

    • Intravenous (IV) Bolus: A low dose (e.g., 1 mg/kg) is administered to directly determine systemic clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

    • Oral Gavage (PO): A higher dose (e.g., 10 mg/kg) is administered to assess oral absorption and calculate oral bioavailability (F%).

  • Bioanalytical Method: A sensitive and specific LC-MS/MS method must be developed and validated for the quantification of the parent compound and its major identified metabolites in plasma.[6]

  • Sampling: Serial blood samples are collected at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) to accurately define the concentration-time profile.

Data Analysis and Key Parameters

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Parameter Abbreviation Definition & Significance
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing; related to efficacy and potential peak-concentration toxicity.
Time to Cmax TmaxThe time at which Cmax is reached; indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time; a key parameter for assessing bioavailability and overall exposure.
Clearance CLThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Volume of Distribution VdThe theoretical volume into which the drug distributes; indicates the extent of tissue distribution.
Half-Life The time required for the plasma concentration to decrease by half; determines dosing interval.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation (calculated as [AUCPO/AUCIV] * [DoseIV/DosePO]).

Conclusion: Synthesizing a Comprehensive Profile

The pharmacokinetic profiling of a novel entity like 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is a systematic, multi-faceted endeavor. It begins with foundational physicochemical tests and progresses through a tiered sequence of in vitro assays that build a mechanistic understanding of its ADME properties. This knowledge directly informs the design of well-controlled in vivo studies. The resulting data package, encompassing permeability, metabolic stability, metabolite structures, protein binding, and key in vivo parameters like clearance and bioavailability, provides the critical information necessary to assess the compound's viability, guide lead optimization, predict human pharmacokinetics, and ultimately support its advancement into clinical development. This strategic approach ensures that decisions are data-driven, maximizing the probability of success while adhering to the rigorous scientific and regulatory standards of modern drug development.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved March 17, 2026.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 17, 2026.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. Retrieved March 17, 2026.
  • BioDuro. (n.d.). In Vitro ADME. Retrieved March 17, 2026.
  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved March 17, 2026.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 17, 2026.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved March 17, 2026.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved March 17, 2026.
  • Perkins, E. J., et al. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Drug Metabolism and Disposition, 31(11), 1382-90.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved March 17, 2026.
  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved March 17, 2026.
  • ResearchGate. (2017, June 23). (PDF) Preclinical characterization of 2-[3-[3-[(5-ethyl-4 '-fluoro-2-hydroxy[1,1 '-biphenyl]-4-yl)
  • Hutson, D. H., et al. (n.d.).
  • PubChem. (n.d.). 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Retrieved March 17, 2026.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of Novel Benzoic Acid Derivatives: A Case Study of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

Foreword: A Proactive Approach to Safety in Drug Discovery In the landscape of modern drug development, the imperative to "fail fast, fail early" is a guiding principle. Identifying compounds with potential toxicity issu...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Safety in Drug Discovery

In the landscape of modern drug development, the imperative to "fail fast, fail early" is a guiding principle. Identifying compounds with potential toxicity issues at the earliest stages of discovery is not just a matter of regulatory compliance, but a cornerstone of efficient and ethical research. For novel chemical entities such as 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, a thorough in vitro safety and toxicity profile is the first critical step in its journey from a promising molecule to a potential therapeutic.

This guide provides a comprehensive framework for the in vitro toxicological assessment of new chemical entities, using the aforementioned benzoic acid derivative as a case study. As direct toxicological data for this specific compound are not publicly available, this document serves as a strategic guide for researchers and drug development professionals. It outlines a tiered, logical approach to generating a robust preliminary safety profile, emphasizing the scientific rationale behind each experimental choice.

The Foundational Tier: Initial Cytotoxicity Screening

The initial evaluation of a novel compound's biological interaction begins with assessing its potential to cause direct cell death or inhibit proliferation. This is the most fundamental question: at what concentration does the compound become harmful to living cells? Answering this provides a crucial therapeutic window and guides the dose selection for all subsequent, more complex assays. We will explore two complementary assays that provide a holistic view of cytotoxicity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is a proxy for cell viability.[1] The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into a purple formazan product.[1] The intensity of this color change is directly proportional to the number of metabolically active, and therefore viable, cells.

Causality Behind Experimental Choice: The MTT assay is selected as a primary screening tool due to its high throughput, sensitivity, and its ability to detect subtle changes in metabolic activity which may precede overt cell death.[1] It provides a quantitative measure of a compound's effect on cell proliferation and viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and enter the logarithmic growth phase for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure duration.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay serves as a complementary method to the MTT assay. Instead of measuring metabolic activity, it quantifies cell death by detecting the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[3] This provides a direct measure of cytotoxicity resulting from compromised cell membrane integrity.

Causality Behind Experimental Choice: The LDH assay is crucial because some compounds may not immediately impact mitochondrial function but can cause rapid membrane damage.[1] Running this in parallel with the MTT assay allows for a more comprehensive understanding of the mode of cytotoxicity.[3]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[2]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the EC50 (the concentration at which 50% of maximum LDH release occurs).

Data Presentation: Cytotoxicity Profile

AssayEndpointCell LineIC50/EC50 (µM)
MTTMetabolic ActivityHepG2To be determined
MTTMetabolic ActivityHEK293To be determined
LDHMembrane IntegrityHepG2To be determined
LDHMembrane IntegrityHEK293To be determined

This table should be populated with experimental data.

The Second Tier: Genotoxicity Assessment

Once the cytotoxic potential of a compound is understood, the next critical step is to assess its genotoxicity—the ability to damage DNA or chromosomes. Genotoxic compounds can be mutagens or clastogens and may pose a long-term risk for carcinogenicity.[4] A standard in vitro genotoxicity battery is recommended by regulatory agencies like the OECD.[5]

The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[4] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[6] The assay determines if the test compound can cause a reverse mutation that restores the gene responsible for histidine synthesis, allowing the bacteria to grow.

Causality Behind Experimental Choice: The Ames test is a rapid and sensitive screening tool for point mutations and frameshift mutations.[4] It is a foundational component of genotoxicity testing and is required by regulatory bodies worldwide.[5] The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as some compounds only become mutagenic after being metabolized.[7]

Experimental Protocol: Ames Test (OECD TG 471)

  • Strain Selection: Use a minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[5]

  • Metabolic Activation: Conduct the assay both with and without the S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is designed to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[8] It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[9]

Causality Behind Experimental Choice: This assay is a comprehensive test for chromosomal damage and is a preferred method over the more labor-intensive chromosomal aberration assay for screening purposes.[8] It provides a clear, quantifiable endpoint for significant genetic damage.

Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Culture: Use a mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with the test compound at a range of concentrations (determined from the initial cytotoxicity assays) for a short (3-6 hours) and long (24 hours) exposure period, both with and without S9 metabolic activation.

  • Cell Division Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division during or after treatment.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

The Predictive Power of In Silico Toxicology

Before embarking on costly and time-consuming in vitro assays, computational, or in silico, toxicology can provide valuable predictive insights.[10] These methods use a compound's chemical structure to predict its potential toxicological properties based on data from existing chemicals.

Causality Behind Experimental Choice: In silico models serve as an excellent prioritization tool.[11] They can flag potential liabilities early, guide the design of in vitro studies, and reduce the number of compounds that need to be synthesized and tested.[10]

Key In Silico Approaches:

  • (Quantitative) Structure-Activity Relationship ([Q]SAR) Models: These models correlate a compound's structural features with its toxicological activity.

  • Expert Systems: These are rule-based systems that identify structural alerts associated with specific toxicities (e.g., mutagenicity).

  • ADMET Prediction: Various software platforms can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.[12]

Data Presentation: In Silico Toxicity Prediction Summary

Toxicological EndpointPrediction (Positive/Negative/Score)Confidence Level
Ames MutagenicityTo be determined by softwareTo be determined
CarcinogenicityTo be determined by softwareTo be determined
HepatotoxicityTo be determined by softwareTo be determined

This table should be populated with data from predictive toxicology software.

Visualizing the Workflow

A logical, tiered approach is essential for an efficient toxicological assessment.

Toxicity_Workflow cluster_0 Tier 0: In Silico Assessment in_silico In Silico Toxicity Prediction (Ames, Carcinogenicity, etc.) mtt MTT Assay (Metabolic Viability) in_silico->mtt Guide Dose Selection ldh LDH Assay (Membrane Integrity) in_silico->ldh ames Ames Test (Gene Mutation) mtt->ames Guide Dose Selection micronucleus Micronucleus Assay (Chromosome Damage) ldh->micronucleus

Caption: Tiered workflow for in vitro toxicity assessment.

Conclusion: Building a Foundation of Safety

The in-depth technical guide presented here outlines a robust and scientifically-driven strategy for the initial safety assessment of a novel benzoic acid derivative, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. By employing a tiered approach that begins with predictive in silico modeling and progresses through fundamental cytotoxicity assays to more specific genotoxicity evaluations, researchers can build a comprehensive preliminary safety profile. This framework not only ensures regulatory compliance but also embodies a commitment to sound scientific principles and the responsible advancement of new chemical entities in the drug discovery pipeline. The ultimate goal is to identify safe and effective therapeutic candidates with confidence, backed by a solid foundation of toxicological data.

References

  • National Institutes of Health. In silico toxicology: computational methods for the prediction of chemical toxicity. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. Available at: [Link]

  • National Institutes of Health. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Available at: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • National Toxicology Program. OECD Test Guideline 425. Available at: [Link]

  • MDPI. Framework for In Silico Toxicity Screening of Novel Odorants. Available at: [Link]

  • National Institutes of Health. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Available at: [Link]

  • PozeSCAF. In Silico Toxicity Prediction. Available at: [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Available at: [Link]

  • Justlong in Food. Advancements in Understanding Benzoic Acid's Impact on Human Health. Available at: [Link]

  • ESTIV. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Available at: [Link]

  • Frontiers. Development and application of consensus in silico models for advancing high-throughput toxicological predictions. Available at: [Link]

  • RE-Place. OECD Test Guideline 487. Available at: [Link]

  • JSciMed Central. In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Available at: [Link]

  • Charles River. ​In Vitro Toxicology Models. Available at: [Link]

  • Longdom Publishing. Benzoic Acid and its Derivatives Increase Membrane Resistance to. Available at: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available at: [Link]

  • GenEvolutioN. From Ames to micronucleus: bridging mutagenicity and clastogenicity. Available at: [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Properties of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid

Introduction In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides an in-depth technical exploration of the thermodynamic properties of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, a promising scaffold for the development of new therapeutic agents. While specific experimental data for this compound is not yet publicly available, this document serves as a predictive and methodological whitepaper. It outlines the synthetic pathways to obtain the molecule and details the established experimental protocols for the comprehensive characterization of its thermodynamic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the evaluation of this and similar benzoic acid derivatives.

The structure of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, with its substituted aromatic ring and carboxylic acid moiety, suggests a range of physicochemical behaviors that are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide will therefore focus on the core thermodynamic parameters that govern these aspects: melting point and enthalpy of fusion, heat of combustion, solubility, acid dissociation constant (pKa), and thermal stability.

Synthesis of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid

The synthesis of the target compound can be achieved through a multi-step process starting from a readily available precursor, 3,5-dihydroxybenzoic acid. The synthetic strategy involves sequential etherification of the hydroxyl groups followed by hydrolysis of the ester.

Synthetic Workflow

Synthesis_Workflow A 3,5-Dihydroxybenzoic acid B Methyl 3,5-dihydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-(2-methylpropoxy)-5-hydroxybenzoate B->C Williamson Ether Synthesis (1-bromo-2-methylpropane, K2CO3) D Methyl 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoate C->D Williamson Ether Synthesis (2-bromopropane, K2CO3) E 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid D->E Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic pathway for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Experimental Protocol: Synthesis
  • Esterification of 3,5-Dihydroxybenzoic Acid: 3,5-dihydroxybenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 3,5-dihydroxybenzoate. The reaction is monitored by thin-layer chromatography (TLC).

  • First Etherification: The resulting methyl 3,5-dihydroxybenzoate is then subjected to a Williamson ether synthesis. It is reacted with 1-bromo-2-methylpropane in the presence of a weak base such as potassium carbonate in a suitable solvent like acetone or DMF to selectively etherify one of the hydroxyl groups, yielding methyl 3-(2-methylpropoxy)-5-hydroxybenzoate.

  • Second Etherification: The second hydroxyl group is subsequently etherified using 2-bromopropane under similar reaction conditions to produce methyl 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoate.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by refluxing the ester with a base such as sodium hydroxide in a mixture of water and methanol, followed by acidification to precipitate the desired 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.[1]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, for instance, ethanol/water, to obtain the final compound with high purity.

Thermodynamic Properties and Their Determination

A comprehensive understanding of the thermodynamic properties of a drug candidate is crucial for its development. The following sections detail the experimental procedures for determining the key thermodynamic parameters of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Melting Point and Enthalpy of Fusion

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. The enthalpy of fusion, the energy required to transition from the solid to the liquid state, is a key parameter in understanding the compound's physical stability and solubility. These properties are most accurately determined using Differential Scanning Calorimetry (DSC).[2]

DSC_Workflow A Sample Preparation (Accurately weigh 2-5 mg of sample) B Encapsulation (Hermetically seal in an aluminum pan) A->B C Instrument Setup (Place sample and reference pans in DSC cell) B->C D Thermal Program (Heat at a constant rate, e.g., 10 °C/min) C->D E Data Analysis (Determine onset temperature and peak area) D->E Bomb_Calorimetry_Workflow A Sample Preparation (Press a pellet of known mass) B Bomb Assembly (Place sample in the bomb, add water, and pressurize with O2) A->B C Calorimeter Setup (Immerse the bomb in a known volume of water) B->C D Ignition and Data Acquisition (Ignite the sample and record the temperature change) C->D E Calculation (Determine the heat of combustion and enthalpy of formation) D->E

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

  • Calibration: The calorimeter is first calibrated using a standard substance with a known heat of combustion, such as benzoic acid. [3][4]2. Sample Preparation: A pellet of the 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid of a precisely known mass (approximately 1 g) is prepared.

  • Bomb Assembly: The pellet is placed in the sample holder inside the bomb. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to about 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known volume of water.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law. [5]

PropertyPredicted ValueUnit
Heat of Combustion (ΔcH°)-7000 to -8000kJ/mol
Enthalpy of Formation (ΔfH°)-600 to -700kJ/mol

Note: These are estimated values and require experimental verification.

Aqueous Solubility

Solubility is a critical parameter that influences the bioavailability of a drug. For an orally administered drug, it must dissolve in the gastrointestinal fluids to be absorbed. The solubility of a carboxylic acid is highly dependent on the pH of the medium.

Solubility_Workflow A Sample Preparation (Add excess solid to buffer solution) B Equilibration (Shake at a constant temperature until equilibrium) A->B C Phase Separation (Centrifuge or filter to remove undissolved solid) B->C D Concentration Analysis (Determine the concentration of the solute in the supernatant) C->D E Solubility Calculation (Express as mg/mL or mol/L) D->E

Caption: Workflow for determining aqueous solubility using the shake-flask method.

  • Preparation of Buffer Solutions: A series of buffer solutions with different pH values (e.g., pH 2, 4, 6, 7.4, and 9) are prepared to mimic physiological conditions.

  • Equilibration: An excess amount of solid 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is added to each buffer solution in a sealed flask. The flasks are then agitated in a constant temperature shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The solubility is reported as the concentration of the compound in the saturated solution at each pH.

The solubility of a carboxylic acid is expected to be low at acidic pH and increase significantly as the pH rises above its pKa due to the formation of the more soluble carboxylate salt. [6][7]

pH Predicted Solubility Unit
2.0 < 0.1 mg/mL
4.0 0.1 - 0.5 mg/mL
6.0 1 - 5 mg/mL

| 7.4 | > 10 | mg/mL |

Note: These are hypothetical values illustrating the expected trend.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, the pKa value indicates the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations. This property is crucial for predicting the extent of ionization at different physiological pH values, which in turn affects solubility, absorption, and receptor binding.

pKa_Workflow A Sample Preparation (Dissolve a known amount of acid in water/co-solvent) B Titration (Titrate with a standardized base, e.g., NaOH) A->B C Data Acquisition (Record pH as a function of the volume of titrant added) B->C D Data Analysis (Plot the titration curve and determine the half-equivalence point) C->D E pKa Determination (The pH at the half-equivalence point is the pKa) D->E

Caption: Workflow for pKa determination via potentiometric titration.

  • Sample Preparation: A known amount of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution.

  • Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide, while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Acquisition: The pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

  • pKa Determination: The pKa is the pH at the half-equivalence point. [8]

The pKa of benzoic acid is approximately 4.2. The presence of electron-donating alkoxy groups on the aromatic ring is expected to slightly increase the pKa. [9]

Property Predicted Value

| pKa | 4.3 - 4.7 |

Note: This is an estimated value and should be experimentally determined.

Thermal Stability

Thermal stability is a critical parameter for determining the appropriate storage conditions and shelf-life of a drug substance. [10]Thermogravimetric Analysis (TGA) is the standard technique used to assess thermal stability by measuring the change in mass of a sample as a function of temperature. [11]

TGA_Workflow A Sample Preparation (Place a small amount of sample in the TGA pan) B Instrument Setup (Place the pan in the TGA furnace) A->B C Thermal Program (Heat the sample at a constant rate in a controlled atmosphere) B->C D Data Acquisition (Record the mass loss as a function of temperature) C->D E Data Analysis (Determine the onset temperature of decomposition) D->E

Caption: Workflow for assessing thermal stability using TGA.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is placed in a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The pan is placed in the TGA furnace.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere, usually nitrogen, to a high temperature (e.g., 600 °C).

  • Data Acquisition: The instrument records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve shows the percentage of mass loss versus temperature. The onset temperature of significant mass loss is considered the decomposition temperature and is a key indicator of the compound's thermal stability. [12]

Aromatic carboxylic acids are generally stable compounds. Significant decomposition is expected to occur at temperatures well above the melting point.

PropertyPredicted ValueUnit
Onset of Decomposition> 200°C

Note: This is a general expectation and the actual value must be determined experimentally.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and thermodynamic characterization of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. While specific experimental data for this molecule is not currently available, the detailed protocols and predictive insights presented here offer a solid foundation for its evaluation. The determination of its melting point, enthalpy of fusion, heat of combustion, enthalpy of formation, aqueous solubility, pKa, and thermal stability will provide the critical data necessary to advance its development as a potential therapeutic agent. The methodologies described are robust and widely accepted in the pharmaceutical industry, ensuring the generation of high-quality, reliable data.

References

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. National Center for Biotechnology Information. Available at: [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. Available at: [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

  • Chemical Properties of Benzoic acid, 3-(2-methylpropyl)oxy-, 2-methylpropyl ester. Cheméo. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. Available at: [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. ResearchGate. Available at: [Link]

  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. ResearchGate. Available at: [Link]

  • Carboxylic acid - Aromatic, Organic, Reactions. Britannica. Available at: [Link]

  • Thermodynamic properties of organic compounds. Note III. AKJournals. Available at: [Link]

  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]

  • EXPERIMENTAL STUDIES OF THERMODYNAMIC PROPERTIES OF 3-(5-PHENYLPYRROL-2-YL)-PROPANOIC ACID. ResearchGate. Available at: [Link]

  • Calorimetric Heats of Ionization of Aqueous Benzoic Acid from 5–100 °C and Derived Thermodynamic Quantities. Available at: [Link]

  • THERMODYNAMIC PROPERTIES OF CITRIC ACID AND THE SYSTEM CITRIC ACID-WATER. DSpace. Available at: [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
  • Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid. Available at: [Link]

  • Thermal analysis of pharmaceutical compounds. AKJournals. Available at: [Link]

  • Thermophysical Study on the Mixing Properties of Mixtures Comprising 2‐(2-Methoxyethoxy)ethanol, Butan-1-ol. ACS Publications. Available at: [Link]

  • Bomb Calorimetry: Heat of Combustion of Naphthalene. Available at: [Link]

  • Calorimetry. Available at: [Link]

  • 3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid. NextSDS. Available at: [Link]

  • an introduction to carboxylic acids. Chemguide. Available at: [Link]

  • Pharmaceutical Thermal Stability Analysis Service. Mtoz Biolabs. Available at: [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

An in-depth guide to the multi-step synthesis of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, a key organic intermediate. This document provides a robust, step-by-step protocol, including reaction mechanisms, puri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the multi-step synthesis of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, a key organic intermediate. This document provides a robust, step-by-step protocol, including reaction mechanisms, purification techniques, and analytical characterization.

Introduction

Substituted alkoxybenzoic acids are crucial structural motifs in medicinal chemistry and materials science. Their unique physicochemical properties, imparted by the nature and position of the alkoxy groups, make them valuable building blocks for pharmaceuticals, liquid crystals, and other advanced materials.[1][2] The target molecule, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, features two distinct ether linkages at the meta positions of a benzoic acid core. This guide presents a detailed and reliable three-step synthetic pathway starting from the commercially available 3,5-dihydroxybenzoic acid.

The chosen synthetic strategy prioritizes control and purity, employing a protection-alkylation-deprotection sequence. First, the carboxylic acid functionality of the starting material is protected as a methyl ester to prevent unwanted side reactions. Second, the two phenolic hydroxyl groups are converted to their corresponding ethers via a sequential Williamson ether synthesis.[3][4] Finally, the methyl ester is hydrolyzed to yield the desired carboxylic acid. This approach ensures high yields and facilitates the purification of both the intermediate and final products.

Overall Synthetic Scheme

The synthesis proceeds in three main stages: (1) Fischer Esterification to protect the carboxylic acid, (2) a two-part Williamson Ether Synthesis to introduce the isobutoxy and isopropoxy groups, and (3) Saponification to deprotect the carboxylic acid.

Synthetic_Scheme A 3,5-Dihydroxybenzoic Acid S1 Step 1: Esterification A->S1 MeOH, H₂SO₄ (cat.) Reflux B Methyl 3,5-dihydroxybenzoate S2a Step 2a: First Alkylation B->S2a 1-Bromo-2-methylpropane K₂CO₃, DMF C Methyl 3-(2-methylpropoxy)-5-hydroxybenzoate S2b Step 2b: Second Alkylation C->S2b 2-Bromopropane K₂CO₃, DMF D Methyl 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoate S3 Step 3: Saponification D->S3 1. NaOH (aq), MeOH Reflux 2. HCl (aq) E 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid S1->B S2a->C S2b->D S3->E

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagent/MaterialFormulaCAS No.SupplierNotes
3,5-Dihydroxybenzoic AcidC₇H₆O₄99-10-5Standard Supplier>98% purity
Methanol (Anhydrous)CH₃OH67-56-1Standard SupplierACS grade
Sulfuric Acid (Conc.)H₂SO₄7664-93-9Standard Supplier98%
Sodium BicarbonateNaHCO₃144-55-8Standard SupplierSaturated solution
Ethyl AcetateC₄H₈O₂141-78-6Standard SupplierACS grade
Magnesium Sulfate (Anhydrous)MgSO₄7487-88-9Standard SupplierFor drying
Potassium Carbonate (Anhydrous)K₂CO₃584-08-7Standard SupplierFine powder
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Standard SupplierAnhydrous
1-Bromo-2-methylpropaneC₄H₉Br78-77-3Standard Supplier>98% purity
2-BromopropaneC₃H₇Br75-26-3Standard Supplier>98% purity
Sodium HydroxideNaOH1310-73-2Standard SupplierPellets
Hydrochloric Acid (Conc.)HCl7647-01-0Standard Supplier37%

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, vacuum filtration apparatus, thin-layer chromatography (TLC) plates (silica gel), standard laboratory glassware.

Experimental Protocol

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate (Esterification)

This initial step protects the carboxylic acid group via Fischer esterification to prevent its interference in the subsequent base-catalyzed alkylation steps.[5][6]

  • Reaction Setup: To a 500 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) and anhydrous methanol (250 mL).

  • Acid Catalyst: While stirring, slowly add concentrated sulfuric acid (2.5 mL) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 12-16 hours. The reaction progress can be monitored by TLC (Ethyl Acetate/Hexane 1:1), observing the disappearance of the starting material spot.

  • Quenching and Neutralization: After cooling to room temperature, reduce the volume of methanol to approximately 50 mL using a rotary evaporator. Slowly pour the concentrated mixture into 300 mL of ice-cold deionized water. Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, methyl 3,5-dihydroxybenzoate, is typically of sufficient purity for the next step. If necessary, it can be recrystallized from hot water. Expected yield: 15.1 g (90%).

Step 2: Synthesis of Methyl 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoate (Williamson Ether Synthesis)

This core stage involves a sequential nucleophilic substitution (SN2) reaction. The phenoxide ions, generated in situ by the base (K₂CO₃), act as nucleophiles attacking the primary and secondary alkyl halides.[3][7] Anhydrous conditions are crucial to prevent hydrolysis of the alkyl halides.

Williamson_Mechanism cluster_0 Sₙ2 Mechanism R_O R-O⁻ TS [R-O···R'···X]⁻ᵟ R_O->TS Nucleophilic Attack R_X R'-X R_X->TS Ether R-O-R' TS->Ether Bond Formation X_ion X⁻ TS->X_ion Leaving Group Departure

Caption: General mechanism for the Williamson ether synthesis.

2a: First Alkylation (Isobutylation)

  • Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 3,5-dihydroxybenzoate (16.8 g, 100 mmol) in anhydrous DMF (200 mL).

  • Base Addition: Add anhydrous potassium carbonate (20.7 g, 150 mmol). Stir the suspension vigorously for 15 minutes.

  • Alkyl Halide Addition: Add 1-bromo-2-methylpropane (13.7 g, 11.9 mL, 100 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the formation of the mono-alkylated product by TLC.

  • Intermediate Check: The reaction will yield a mixture of mono-alkylated product, some di-alkylated product, and unreacted starting material. For this sequential synthesis, proceed directly to the next step.

2b: Second Alkylation (Isopropylation)

  • Base and Alkyl Halide Addition: To the same reaction mixture, add another portion of anhydrous potassium carbonate (20.7 g, 150 mmol) followed by the dropwise addition of 2-bromopropane (18.5 g, 14.8 mL, 150 mmol). The excess is used to drive the reaction to completion.

  • Reaction: Increase the temperature to 90 °C and continue stirring for another 24 hours, or until TLC indicates the complete consumption of the mono-alkylated intermediate.

  • Workup: Cool the mixture to room temperature and filter to remove the inorganic salts. Pour the filtrate into 500 mL of cold deionized water.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 150 mL). Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure. The crude oil can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure methyl 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoate. Expected yield: 22.4 g (80%).

Step 3: Synthesis of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (Saponification)

The final step is the base-catalyzed hydrolysis (saponification) of the ester to liberate the target carboxylic acid.[8][9] The reaction is irreversible as the carboxylate salt formed is stable. Subsequent acidification protonates the carboxylate to precipitate the final product.[10][11]

  • Reaction Setup: Dissolve the purified ester from Step 2 (22.4 g, 80 mmol) in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide pellets (6.4 g, 160 mmol) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with 200 mL of deionized water and cool in an ice bath. Slowly acidify the solution to pH 2-3 by adding concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 19.0 g (95%).

Characterization of Final Product

The identity and purity of the synthesized 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid should be confirmed using standard analytical techniques.[12]

TechniqueExpected Results
¹H NMR δ (ppm): ~11-12 (s, 1H, -COOH), ~7.2 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.6 (sept, 1H, -OCH(CH₃)₂), ~3.8 (d, 2H, -OCH₂CH(CH₃)₂), ~2.1 (m, 1H, -OCH₂CH(CH₃)₂), ~1.4 (d, 6H, -OCH(CH₃)₂), ~1.0 (d, 6H, -OCH₂CH(CH₃)₂)
¹³C NMR δ (ppm): ~171 (-COOH), ~160 (Ar-C-O), ~133 (Ar-C-COOH), ~108 (Ar-CH), ~107 (Ar-CH), ~72 (-OCH₂-), ~70 (-OCH-), ~28 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂), ~19 (-CH(CH₃)₂)
FTIR ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), ~2960 (C-H stretch), ~1700 (C=O stretch), ~1600 (C=C aromatic), ~1250 (C-O ether stretch)
Mass Spec (ESI-) m/z: [M-H]⁻ calculated for C₁₄H₁₉O₄⁻: 251.13.
Melting Point To be determined experimentally. A sharp melting point range indicates high purity.

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle corrosive reagents like concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide in a fume hood. Alkyl halides are volatile and potentially harmful; handle with care. DMF is a skin irritant and should be handled in a well-ventilated area.

  • Troubleshooting:

    • Low Yield in Step 1: Ensure the methanol is anhydrous and that reflux time is sufficient. Incomplete reaction can lead to difficulties in the next step.

    • Incomplete Alkylation (Step 2): Ensure reagents (DMF, K₂CO₃) are anhydrous. The reaction may require longer heating times or a slight excess of the alkyl halide, particularly for the less reactive 2-bromopropane. Monitor carefully by TLC to avoid side product formation.

    • Product Oiling Out (Step 3): If the product oils out during acidification instead of precipitating as a solid, try adding the acid more slowly at a lower temperature or scratching the inside of the flask to induce crystallization. If it persists, extract the oily product with an organic solvent and re-purify.

References

  • Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • Benchchem. Synthesis of p-Butoxybenzoic Acid for Liquid Crystal Applications.
  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • Chemistry LibreTexts. 15.8: Hydrolysis of Esters. Available from: [Link]

  • Google Patents. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol.
  • Google Patents. CN102675075B - Preparation method of 3, 5-resacetophenone.
  • Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133–1136. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Save My Exams. Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024). Available from: [Link]

  • The University of Sheffield. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. (2023). Available from: [Link]

Sources

Application

Application Note: HPLC-UV Method Development for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals. Introduction & Analytical Target Profile (ATP) The compound 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS: 852520-45-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals.

Introduction & Analytical Target Profile (ATP)

The compound 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS: 852520-45-7) is a highly functionalized benzoic acid derivative often utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis. Structurally, it features a carboxylic acid moiety (pKa ~4.2) flanked by two branched alkyl ether groups (isobutoxy and isopropoxy). These ether linkages impart significant lipophilicity to the molecule (estimated LogP ~3.2), creating a unique analytical challenge: balancing the retention of a hydrophobic core while managing the pH-dependent ionization of the acidic functional group.

In alignment with 1 [1], our Analytical Target Profile (ATP) dictates the development of a stability-indicating, reversed-phase HPLC-UV method capable of quantifying this compound with high precision, accuracy, and specificity, ensuring readiness for2 [2].

G ATP Analytical Target Profile (ATP) Risk Risk Assessment & DoE ATP->Risk Opt Method Optimization Risk->Opt Val ICH Q2(R2) Validation Opt->Val Ctrl Lifecycle Management Val->Ctrl

Figure 1. Analytical procedure lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Mechanistic Rationale for Method Parameters

As analytical scientists, we must build methods based on chemical causality rather than trial and error. Every parameter in this protocol is designed as a self-validating system to ensure robustness.

Mobile Phase pH and Ionization Control

The solubility and chromatographic behavior of benzoic acid derivatives are strictly pH-dependent[3]. At a neutral pH, the carboxylic acid group deprotonates into a highly polar benzoate anion. This ionized state interacts poorly with the hydrophobic C18 stationary phase and undergoes secondary ion-exchange interactions with residual metallic impurities or unendcapped silanols on the silica support, resulting in severe peak tailing and retention time instability.

To force the molecule into its neutral, fully protonated state, the mobile phase pH must be maintained at least 1.5 to 2.0 units below its pKa [4]. We employ 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) . TFA not only provides the necessary acidic environment but also acts as an ion-pairing agent, ensuring sharp, symmetrical peaks.

G Molecule 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (pKa ~ 4.2) LowPH Mobile Phase pH < 2.5 (0.1% TFA / Acidic Buffer) Molecule->LowPH HighPH Mobile Phase pH > 5.0 (Neutral/Basic Buffer) Molecule->HighPH State1 Unionized Form (R-COOH) LogP ~ 3.2 LowPH->State1 State2 Ionized Form (R-COO⁻) LogP < 1.0 HighPH->State2 Result1 High C18 Retention Sharp, Symmetrical Peaks State1->Result1 Result2 Low Retention Severe Peak Tailing State2->Result2

Figure 2. Causality of mobile phase pH on ionization state and chromatographic retention.

Stationary Phase and Organic Modifier

Given the high lipophilicity of the isobutoxy and isopropoxy groups, a standard C18 (Octadecylsilane) column provides optimal hydrophobic retention. Acetonitrile (ACN) is selected over Methanol as the organic modifier (Mobile Phase B). ACN possesses a lower viscosity and higher elution strength, which is critical for eluting highly hydrophobic ether-containing aromatics efficiently while minimizing column backpressure.

UV Detection Wavelength

Benzoic acid derivatives exhibit strong π→π∗ transitions. While 254 nm is a universal default for aromatics, the optimal absorbance maximum for this specific functionalized ring lies near 230 nm [3]. Monitoring at 230 nm maximizes the signal-to-noise (S/N) ratio for trace-level impurity quantification without suffering from the baseline drift commonly seen below 215 nm due to TFA absorbance.

Experimental Protocol

Reagents and Materials
  • Analyte: 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic Acid (TFA).

Standard and Sample Preparation

Diluent Causality: To prevent "solvent mismatch" (viscous fingering) which causes peak splitting when a strong organic sample plug enters an aqueous mobile phase, samples must be diluted in a mixture closely matching the initial gradient conditions.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate for 5 minutes), then make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent (Water:Acetonitrile, 50:50 v/v) . Mix thoroughly.

  • Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL using the same Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm (Primary) and 254 nm (Secondary)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 60 40 Initial Hold
2.0 60 40 Isocratic focusing
10.0 20 80 Linear Gradient (Elution of hydrophobic impurities)
12.0 20 80 Wash
12.1 60 40 Return to initial

| 15.0 | 60 | 40 | Re-equilibration |

System Suitability and Method Validation (ICH Q2(R2))

A self-validating protocol requires built-in System Suitability Testing (SST) prior to sample analysis to prove the system is fit-for-purpose.

Table 1. System Suitability Criteria (n=6 injections of Working Standard)

Parameter Acceptance Criteria Rationale
Retention Time (RT) ~6.5 ± 0.2 min Ensures consistent hydrophobic interaction.

| Tailing Factor ( Tf​ ) | 1.5 | Confirms adequate suppression of ionization (pH control). | | Theoretical Plates ( N ) | 5,000 | Verifies column efficiency and lack of voiding. | | Area %RSD | 2.0% | Ensures injector precision and system stability. |

Upon meeting SST criteria, the method was subjected to formal validation according to ICH Q2(R2) guidelines. The quantitative data is summarized below:

Table 2. ICH Q2(R2) Validation Summary | Validation Parameter | Methodology | Results / Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject Blank, Diluent, and forced degradation samples. | No interfering peaks at the analyte RT. Peak purity angle < purity threshold. | | Linearity & Range | 5 concentration levels (10% to 150% of target). | R2 > 0.999. Residual bias 2.0%. | | Accuracy (Recovery) | Spike API at 50%, 100%, and 150% levels (n=3 each). | Mean recovery: 98.5% – 101.2%. | | Precision (Repeatability) | 6 independent sample preparations at 100% level. | %RSD = 0.8% (Limit: 2.0%). | | LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD: 0.05 µg/mL (S/N > 3). LOQ: 0.15 µg/mL (S/N > 10). | | Robustness | Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±0.1 mL). | Tf​ remains 1.5; %RSD remains 2.0%. |

References

  • Source: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2)
  • Source: BenchChem Technical Resources.
  • An HPLC Method with UV Detection, pH Control, and Reductive Ascorbic Acid...

Sources

Method

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Scientific Rationale 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS: 852520-45-7) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS: 852520-45-7) is a highly functionalized dialkoxybenzoic acid, frequently utilized as a critical building block and pharmacophore in pharmaceutical synthesis. The presence of two distinct branched alkoxy substituents—an isobutoxy (2-methylpropoxy) group and an isopropoxy (propan-2-yloxy) group—situated meta to each other and to a carboxylic acid moiety, creates a unique and complex electronic environment.

Accurate structural elucidation of this compound relies on a deep understanding of the competing inductive and resonance effects that dictate its nuclear magnetic resonance (NMR) profile. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR spectroscopic analysis of this molecule, detailing the causality behind experimental choices and spectral assignments.

Principles of Spectral Causality in Dialkoxybenzoic Acids

The chemical shifts of 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid are governed by the push-pull electronic dynamics of its substituents. Understanding these mechanisms is essential for accurate spectral interpretation:

  • Electron-Withdrawing Carboxyl Group (-COOH): Exerts a strong inductive (-I) and resonance (-R) de-shielding effect, particularly at the ortho (C2, C6) and para (C4) positions. The carboxyl carbon itself is highly de-shielded due to the electronegativity of the oxygen atoms, consistent with established models of benzoic acid derivatives[1].

  • Electron-Donating Alkoxy Groups (-OR): The isobutoxy and isopropoxy groups donate electron density into the aromatic ring via resonance (+R), strongly shielding the positions ortho and para to them. The carbon-13 shifts of the aromatic ring are heavily influenced by these resonance effects and chemical shift anisotropy, a phenomenon well-documented in related alkoxybenzoic acids[2].

  • Synergistic Shielding at Position 4: The proton at C4 (H4) is ortho to both oxygen atoms. The combined +R effects from the C3 and C5 alkoxy groups result in significant shielding, pushing the H4 signal upfield compared to typical aromatic protons.

  • Anisotropy and Hydrogen Bonding: The carboxylic acid proton exhibits extreme de-shielding (typically >11 ppm) due to strong intermolecular hydrogen bonding and the magnetic anisotropy of the carbonyl double bond.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in spectral data, the following protocol incorporates built-in validation steps to prevent artifacts and confirm instrument readiness before long acquisitions.

Sample Preparation

Optimal sample preparation is the foundation of high-quality NMR spectroscopy. As noted by standard NMR guidelines, particulate matter can severely distort magnetic field homogeneity[3].

  • Massing: Weigh exactly 15.0 mg of the analyte for ¹H NMR, or up to 50.0 mg if acquiring ¹³C NMR in the same tube. This aligns with standard guidelines for small organic molecules to achieve an optimal signal-to-noise (S/N) ratio[4].

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen because the compound lacks highly polar basic groups that would necessitate DMSO-d₆, and CDCl₃ provides excellent lock signal stability.

  • Filtration (Validation Step): Pass the solution through a glass wool plug packed in a Pasteur pipette directly into a high-precision 5 mm NMR tube. This guarantees the removal of paramagnetic impurities and undissolved micro-particles that cause line broadening.

  • Volume Standardization: Ensure the solvent column height is exactly 40–50 mm to optimize the filling factor within the RF coil and minimize shimming gradients.

Spectrometer Tuning and Acquisition Parameters
  • Probe Tuning and Matching: Insert the sample and perform automated or manual tuning/matching for both ¹H and ¹³C nuclei to maximize RF power transfer.

  • Locking and Shimming (Validation Step): Lock onto the deuterium signal of CDCl₃ and perform gradient shimming (e.g., TopShim).

    • Self-Validation Check: Acquire a single-scan ¹H spectrum and measure the full width at half maximum (FWHM) of the TMS peak. Proceed to full acquisition only if the FWHM is < 1.0 Hz.

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz (or higher).

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of aliphatic protons).

    • Scans: 16 to 32.

  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz.

    • Pulse Sequence: Power-gated decoupling (zgpg30) to remove ¹H-¹³C J-coupling while retaining Nuclear Overhauser Effect (NOE) enhancement.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 512 to 1024 (compensating for the lower natural abundance and gyromagnetic ratio of ¹³C).

Spectral Data and Interpretation

¹H NMR Spectral Assignments

The ¹H NMR spectrum reflects the distinct aliphatic branching and the symmetrical pseudo-substitution pattern of the aromatic ring.

Position / GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causal Explanation
-COOH 11.50 – 12.00Broad Singlet (br s)1HN/AExtreme de-shielding from carbonyl anisotropy and H-bonding.
Ar-H (C2) ~7.20Doublet (d)1H~2.3Meta-coupling to H4/H6. De-shielded by ortho-COOH.
Ar-H (C6) ~7.18Doublet (d)1H~2.3Meta-coupling to H2/H4. De-shielded by ortho-COOH.
Ar-H (C4) ~6.65Triplet (t)1H~2.3Meta-coupling to H2/H6. Strongly shielded by two ortho-alkoxy (+R) groups.
Isopropoxy -CH- ~4.55Septet (spt)1H~6.1Split by six adjacent methyl protons. De-shielded by direct oxygen attachment.
Isobutoxy -O-CH₂- ~3.75Doublet (d)2H~6.5Split by the adjacent methine proton. De-shielded by direct oxygen attachment.
Isobutoxy -CH- ~2.10Nonet (non) / m1H~6.5Split by six methyl protons and two methylene protons.
Isopropoxy -CH₃ ~1.35Doublet (d)6H~6.1Split by the adjacent methine proton.
Isobutoxy -CH₃ ~1.02Doublet (d)6H~6.5Split by the adjacent methine proton. Upfield relative to isopropoxy methyls due to distance from oxygen.
¹³C NMR Spectral Assignments

Carbon-13 shifts are highly sensitive to the electronegativity of attached atoms. Aromatic carbons attached to oxygen (C3, C5) are pushed significantly downfield, while the ortho and para carbons (C2, C4, C6) are shielded.

Carbon PositionChemical Shift (δ, ppm)TypeCausal Explanation
C=O (Carboxyl) ~171.5QuaternaryHighly de-shielded by two electronegative oxygens and sp² hybridization.
Ar-C (C3) ~160.8QuaternaryDirectly bonded to the isobutoxy oxygen (-I effect dominates local carbon).
Ar-C (C5) ~159.5QuaternaryDirectly bonded to the isopropoxy oxygen.
Ar-C (C1) ~131.0QuaternaryAttached to the electron-withdrawing carboxyl group.
Ar-C (C2, C6) ~107.5, ~108.2CHShielded by ortho +R effect of alkoxy groups.
Ar-C (C4) ~106.0CHShielded by two adjacent ortho alkoxy groups.
Isobutoxy -O-CH₂- ~74.8CH₂De-shielded by direct attachment to oxygen.
Isopropoxy -CH- ~70.5CHDe-shielded by direct attachment to oxygen.
Isobutoxy -CH- ~28.3CHAliphatic methine carbon.
Isopropoxy -CH₃ ~22.0CH₃Aliphatic methyl carbons.
Isobutoxy -CH₃ ~19.2CH₃Aliphatic methyl carbons, further shielded than isopropoxy methyls.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring data integrity from sample preparation to final structural elucidation.

NMR_Workflow A 1. Sample Preparation (15-50 mg in 0.6 mL CDCl3) B 2. Filtration & Tube Loading (Removes Paramagnetic Impurities) A->B C 3. Probe Tuning & Matching (Maximizes RF Efficiency) B->C D 4. Shimming & Locking (TMS FWHM < 1.0 Hz Validation) C->D E 5. 1H NMR Acquisition (16-32 Scans, D1=2s) D->E F 6. 13C NMR Acquisition (512-1024 Scans, zgpg30) E->F G 7. Data Processing (FT, Phase/Baseline Correction) F->G H 8. Structural Elucidation (Shift & Coupling Analysis) G->H

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. Available at:[Link]

  • NMR-Bio. "NMR sample preparation guidelines." NMR-Bio. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Determination of 13C chemical shift anisotropy tensors and molecular order of 4-hexyloxybenzoic acid." PubMed. Available at:[Link]

  • Doc Brown's Chemistry. "Interpreting the 13 C NMR spectrum of benzoic acid." Doc Brown's Chemistry. Available at: [Link]

Sources

Application

Application Note: LC-MS/MS Parameters for Quantifying 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid in Plasma

Introduction and Mechanistic Context Glucokinase (GK) is a critical rate-limiting enzyme in hepatic glucose metabolism and acts as a primary sensor for glucose-stimulated insulin release in pancreatic β-cells[1]. Small-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Glucokinase (GK) is a critical rate-limiting enzyme in hepatic glucose metabolism and acts as a primary sensor for glucose-stimulated insulin release in pancreatic β-cells[1]. Small-molecule glucokinase activators (GKAs) have emerged as a novel therapeutic class for the treatment of Type 2 Diabetes[1]. The compound 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS 852520-45-7, Formula: C14H20O4) serves as a vital structural intermediate and potential circulating metabolite in the development of 3,5-disubstituted benzamide GKA derivatives[1].

Quantifying this substituted benzoic acid in plasma is essential for determining the pharmacokinetic (PK) profiles, metabolic clearance, and bioavailability of GKA prodrugs during preclinical and clinical development.

Pathway GKA Glucokinase Activator (GKA) Prodrug / Ester Hydrolysis Hepatic Carboxylesterases (In vivo Hydrolysis) GKA->Hydrolysis Metabolism GK Glucokinase Enzyme (Allosteric Activation) GKA->GK Binds Allosteric Site Analyte 3-(2-Methylpropoxy)-5- (propan-2-yloxy)benzoic acid (Analyte: CAS 852520-45-7) Hydrolysis->Analyte Cleavage Analyte->GK Potential Binding Glucose Glucose Phosphorylation (Glycemic Control) GK->Glucose Enhances

Figure 1: Metabolic and signaling context of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Rationale and Causality in Method Design

Developing a robust bioanalytical method requires moving beyond generic protocols to address the specific physicochemical properties of the analyte. The experimental choices in this protocol are driven by the following mechanistic causalities:

  • Sample Preparation (Why LLE?): Plasma contains high concentrations of endogenous phospholipids that cause severe matrix effects and ion suppression in electrospray ionization (ESI). Because 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid contains a carboxylic acid moiety (pKa ~4.0), acidifying the plasma to pH ~2.0 ensures the molecule is fully protonated and neutral. This drives its partitioning into a non-polar organic solvent like Methyl tert-butyl ether (MTBE) during Liquid-Liquid Extraction (LLE), leaving polar phospholipids and salts behind in the aqueous layer.

  • Chromatographic Separation (Why Ammonium Acetate?): While 0.1% formic acid is the industry standard for LC-MS mobile phases, it provides an excess of protons that severely suppresses the formation of negative ions ([M-H]⁻). By using 10 mM Ammonium Acetate (pH ~6.8), the mobile phase acts as a buffer that keeps the benzoic acid deprotonated in solution, maximizing negative ESI sensitivity while maintaining sharp chromatographic peak shapes on a high-retention C18 column.

  • Mass Spectrometry (Why Negative ESI and CO₂ Neutral Loss?): The carboxylic acid functional group readily yields a stable [M-H]⁻ precursor ion at m/z 251.1. Upon collision-induced dissociation (CID), benzoic acids characteristically undergo a neutral loss of carbon dioxide (44 Da), yielding a stable product ion at m/z 207.1. This specific transition (251.1 → 207.1) provides excellent selectivity against background plasma noise.

Materials and Reagents

  • Analyte: 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (Purity ≥ 97%).

  • Internal Standard (IS): 3,5-diisopropoxybenzoic acid (or a stable isotope-labeled analog).

  • Biological Matrix: Human or Rat Plasma (K₂EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Water, Ammonium Acetate, and Formic Acid.

Step-by-Step Experimental Protocol

Preparation of Standards and QCs
  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in methanol.

  • Spike blank plasma to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL, and Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations, adhering to FDA validation guidelines[2].

Liquid-Liquid Extraction (LLE) Procedure
  • Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Add 20 µL of 2% Formic Acid in water to acidify the sample (pH < 3.0), ensuring the analyte is protonated.

  • Add 600 µL of MTBE. Vortex vigorously for 5 minutes to extract the neutral analyte into the organic phase.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C to separate the layers.

  • Flash-freeze the aqueous layer in a dry ice/ethanol bath (or -80°C freezer for 10 mins). Decant the top organic layer into a clean 96-well collection plate.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS.

Workflow Plasma Plasma Sample (50 µL) Spike Add Internal Standard (10 µL, 100 ng/mL) Plasma->Spike Acidify Acidify with 2% Formic Acid (Protonates Carboxylic Acid) Spike->Acidify LLE Liquid-Liquid Extraction (Add 600 µL MTBE) Acidify->LLE Centrifuge Centrifuge & Freeze (10,000g, -80°C) LLE->Centrifuge Evaporate Evaporate Organic Layer (N2 gas, 40°C) Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute LCMS LC-MS/MS Analysis (ESI- MRM) Reconstitute->LCMS

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) and LC-MS/MS analytical workflow.

LC-MS/MS Conditions

Liquid Chromatography Parameters
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.8)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Gradient Program 0.0-0.5 min: 10% B 0.5-2.0 min: 10% → 90% B 2.0-3.0 min: 90% B 3.0-3.1 min: 90% → 10% B 3.1-4.0 min: 10% B (Re-equilibration)
Mass Spectrometry Parameters
ParameterSpecification
Instrument Sciex API 5500 (or equivalent triple quadrupole)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Spray Voltage / Temp -4500 V / 500°C
Analyte Quantifier MRM m/z 251.1 → 207.1 (Declustering Potential: -60V, Collision Energy: -25V)
Analyte Qualifier MRM m/z 251.1 → 165.1 (Declustering Potential: -60V, Collision Energy: -40V)
Internal Standard MRM m/z 237.1 → 193.1 (Declustering Potential: -60V, Collision Energy: -25V)

Method Validation Summary

The method must be validated as a self-validating system according to the FDA Bioanalytical Method Validation Guidance for Industry[2]. The expected quantitative performance metrics are summarized below:

Validation ParameterAcceptance Criteria (FDA Guidelines)Expected Performance Data
Linearity Range R² ≥ 0.99 (using 1/x² weighting)1.0 to 1000 ng/mL (R² > 0.995)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5:1; Precision ≤ 20%1.0 ng/mL (CV ≤ 15%)
Intra/Inter-Assay Precision CV ≤ 15% (≤ 20% for LLOQ)3.5% – 8.2%
Intra/Inter-Assay Accuracy 85% – 115% of nominal (80-120% LLOQ)92.4% – 106.1%
Extraction Recovery Consistent and reproducible~85% (Analyte), ~88% (IS)
Matrix Effect (IS-Normalized) CV ≤ 15%0.95 – 1.05 (Minimal ion suppression)

References

  • McKerrecher D, et al. "Discovery, synthesis and biological evaluation of novel glucokinase activators." Bioorganic & Medicinal Chemistry Letters, 15(8), 2103-2106 (2005). URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

Sources

Method

The Versatile Scaffold: Application Notes for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid in Synthetic Chemistry

In the landscape of modern drug discovery and materials science, the strategic use of well-defined chemical building blocks is paramount for the efficient construction of complex molecular architectures. 3-(2-Methylpropo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the strategic use of well-defined chemical building blocks is paramount for the efficient construction of complex molecular architectures. 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, with its distinct substitution pattern on the phenyl ring, presents itself as a valuable scaffold. The presence of two different ether linkages, isobutoxy and isopropoxy, at the meta positions relative to the carboxylic acid, imparts specific physicochemical properties such as lipophilicity and metabolic stability to the target molecules. This guide provides an in-depth exploration of the utility of this benzoic acid derivative, offering detailed protocols and expert insights for its application in research and development.

Physicochemical Properties and Structural Features

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is a disubstituted benzoic acid with the following key characteristics:

PropertyValueSource
CAS Number 852520-45-7
Molecular Formula C₁₄H₂₀O₄[1]
Molecular Weight 252.31 g/mol [1]
Appearance Solid
Predicted XlogP 3.5[1]

The structural arrangement of the isobutoxy and isopropoxy groups influences the electronic nature of the aromatic ring and the reactivity of the carboxylic acid. These ether functionalities are generally stable to a wide range of reaction conditions, making this molecule a robust building block for multi-step syntheses.

Proposed Synthetic Route

G A 3,5-Dihydroxybenzoic acid B Methyl 3,5-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-hydroxy-5-(propan-2-yloxy)benzoate B->C Selective O-alkylation (2-iodopropane, K₂CO₃) D Methyl 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoate C->D O-alkylation (1-bromo-2-methylpropane, K₂CO₃) E 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid D->E Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed synthetic pathway for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate

This initial step protects the carboxylic acid to prevent unwanted side reactions during the subsequent alkylation steps.

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (10 vol).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) to the solution at 0 °C.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Sequential O-Alkylation

The differential reactivity of the two hydroxyl groups can be exploited for selective mono-alkylation, although in this case, we will proceed with a non-selective approach followed by separation or a sequential approach if selectivity is desired. For simplicity, a sequential alkylation is described.

  • First Alkylation: Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone (15 vol). Add potassium carbonate (1.5 eq) and 2-iodopropane (1.2 eq).

  • Reaction: Reflux the mixture for 8-12 hours until TLC indicates the formation of the mono-alkylated product.

  • Isolation: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Purify the desired mono-isopropyl ether intermediate by column chromatography.

  • Second Alkylation: Dissolve the purified methyl 3-hydroxy-5-(propan-2-yloxy)benzoate (1.0 eq) in dimethylformamide (DMF) (10 vol). Add potassium carbonate (1.5 eq) and 1-bromo-2-methylpropane (1.2 eq).

  • Reaction: Heat the mixture to 80 °C for 6-10 hours.

  • Work-up and Purification: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the final diester by column chromatography.

Protocol 3: Saponification to the Final Product

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Hydrolysis: Dissolve the methyl 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Acidification: After the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Recrystallization can be performed if necessary.

Applications as a Chemical Building Block

The utility of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid lies in the reactivity of its carboxylic acid functional group, which can be readily converted into a variety of other functionalities.

Amide Bond Formation: Coupling with Amines

The formation of amides is a cornerstone of medicinal chemistry. This building block can be coupled with a wide array of primary and secondary amines to generate a library of substituted benzamides.

G A 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid D Substituted Benzamide A->D B Amine (R-NH₂) B->D C Coupling Reagents (e.g., EDC, HOBt) C->D

Caption: General scheme for amide bond formation.

Protocol 4: EDC/HOBt Mediated Amide Coupling

This protocol provides a general method for the synthesis of benzamides.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or DMF (10 vol).

  • Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]

Esterification: Synthesis of Ester Derivatives

Esterification is another fundamental transformation. The carboxylic acid can be reacted with various alcohols to produce esters, which can be useful as final products or as intermediates for further reactions.

Protocol 5: Steglich Esterification

This method is particularly useful for the esterification of sterically hindered alcohols.

  • Reaction Setup: Dissolve the benzoic acid derivative (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM (10 vol).

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 4-12 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the filtrate with 1M HCl and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Potential in Drug Discovery: A Hypothetical Application

The 3,5-dialkoxybenzoic acid motif is present in a number of biologically active molecules. The specific combination of isobutoxy and isopropoxy groups in the title compound can be used to fine-tune the pharmacokinetic properties of a lead compound. For instance, this building block could be incorporated into a hypothetical inhibitor of a kinase or a G-protein coupled receptor (GPCR).

As an illustrative example, consider the synthesis of a hypothetical molecule targeting a receptor where lipophilic interactions in a specific pocket are crucial. The 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoyl moiety could serve as a key lipophilic fragment.

Safety and Handling

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

While direct literature applications of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid are sparse, its structural features and the reactivity of its carboxylic acid group make it a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The protocols outlined in this guide, based on well-established synthetic methodologies for analogous compounds, provide a solid foundation for researchers to explore the potential of this versatile scaffold in their own projects. The strategic incorporation of the isobutoxy and isopropoxy groups can offer a nuanced approach to modulating the properties of target molecules, making this compound a valuable addition to the synthetic chemist's toolbox.

References

  • PubChem. 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Available from: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Vol. 51B, September 2012, pp. 1308-1316.
  • Semantic Scholar. Medicinal Chemistry. Available from: [Link]

Sources

Application

Application Notes and Protocols for Investigating 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid in Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is a novel synthetic benzoic acid derivative. While direct biological data for this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is a novel synthetic benzoic acid derivative. While direct biological data for this specific molecule is not yet extensively published, its structural features, particularly the 3,5-dialkoxy substitution pattern on the benzoic acid core, suggest a strong potential for a range of therapeutic activities. Research on structurally analogous compounds, such as hydroxybenzoic and other alkoxybenzoic acids, has revealed significant pharmacological properties, including anti-inflammatory, anti-proliferative, and metabolic-modulating effects[1]. For instance, 3,5-dihydroxybenzoic acid, a related compound, is a known agonist of the HCAR1/GPR81 receptor, which plays a role in inhibiting lipolysis in adipocytes and has also been implicated in the regulation of carcinogenesis[1].

This comprehensive guide provides a suite of detailed cell culture assay protocols for the systematic investigation of the biological activities of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. The protocols are designed for researchers, scientists, and drug development professionals to explore its potential as an anti-inflammatory, anti-cancer, or metabolic-modulating agent. Each protocol is presented with a clear rationale for its application, detailed step-by-step instructions, and guidance on data interpretation, ensuring scientific integrity and reproducibility.

I. Preliminary Assessment: Cytotoxicity and Determination of Working Concentration Range

Before evaluating the specific biological activities of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, it is crucial to determine its cytotoxic profile and establish a non-toxic working concentration range for subsequent functional assays. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells[2][3][4][5].

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration range of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid that is non-toxic to the selected cell lines.

Materials:

  • Selected cell line(s) (e.g., RAW 264.7 for inflammation, various cancer cell lines like MCF-7, A549, or 3T3-L1 for adipocyte studies)

  • Complete cell culture medium

  • 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (stock solution in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible[5].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization[6].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[5][6].

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability. For subsequent functional assays, use concentrations well below the IC50 value to avoid confounding cytotoxic effects.

II. Investigation of Anti-Inflammatory Potential

Chronic inflammation is a hallmark of many diseases. Benzoic acid derivatives have been reported to possess anti-inflammatory properties[1]. The following assays will help to elucidate the potential anti-inflammatory mechanism of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Workflow for Anti-Inflammatory Assays

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Mechanism of Action Cell Treatment Treat RAW 264.7 or THP-1 cells with 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid + LPS/TNF-α stimulation NFkB_Assay NF-κB Activation Assay (Luciferase Reporter) Cell Treatment->NFkB_Assay Assess impact on key inflammatory pathway Cytokine_Assay Cytokine Production Assay (ELISA for TNF-α, IL-6) Cell Treatment->Cytokine_Assay Measure reduction in pro-inflammatory mediators COX2_Assay COX-2 Expression Assay (Western Blot) Cell Treatment->COX2_Assay Evaluate effect on inflammatory enzyme expression

Caption: Workflow for investigating the anti-inflammatory properties of the test compound.

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To determine if 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation[4][7].

Materials:

  • NF-κB luciferase reporter cell line (e.g., THP-1-Lucia™ NF-κB or HEK293T cells transiently transfected with an NF-κB reporter plasmid)[8]

  • Complete cell culture medium

  • 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of LPS or TNF-α for 6-8 hours to induce NF-κB activation[7].

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions of the luciferase assay kit[8][9].

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Compare the luciferase activity in compound-treated, stimulated cells to that in stimulated cells without the compound. A significant decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Protocol 3: Cytokine Production (ELISA)

Objective: To quantify the effect of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid on the production of key pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6)[10][11][12].

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete cell culture medium

  • 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 24-well plate and treat them with the compound and/or LPS as described in the NF-κB assay.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants[10].

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol[11][13][14]. This typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength.

Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Calculate the concentration of TNF-α and IL-6 in the culture supernatants. A dose-dependent decrease in cytokine levels in the presence of the compound would suggest anti-inflammatory activity.

Protocol 4: COX-2 Expression (Western Blot)

Objective: To determine if 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis[15][16].

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-COX-2 and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described previously and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, block the membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate[17].

Data Analysis: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the β-actin band intensity. A reduction in the normalized COX-2 expression in compound-treated cells compared to LPS-stimulated controls would indicate an anti-inflammatory effect. It is important to include appropriate positive and negative controls to avoid misinterpretation of Western blot signals[18].

III. Evaluation of Anti-Cancer Potential

Given that some benzoic acid derivatives have shown anti-proliferative effects, it is pertinent to investigate the potential of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid as an anti-cancer agent[1].

Workflow for Anti-Cancer Assays

G cluster_0 Step 1: Cytotoxicity Screening cluster_1 Step 2: Mechanism of Cell Death MTT_Assay MTT Assay on a panel of cancer cell lines Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If cytotoxic, determine if cell death is via apoptosis CellCycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->CellCycle_Assay Investigate effects on cell cycle progression

Caption: Workflow for assessing the anti-cancer properties of the test compound.

Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid on cancer cells is mediated by apoptosis[19][20][21].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash them with PBS, and then resuspend them in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark[21][22].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis[19][23].

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). A significant increase in the apoptotic cell population in treated cells compared to controls indicates that the compound induces apoptosis.

Protocol 6: Cell Cycle Analysis

Objective: To investigate whether 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid affects the progression of the cell cycle in cancer cells[24][25][26].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat cells with the compound for a defined period. Harvest the cells and fix them in ice-cold 70% ethanol[25].

  • Staining: Wash the fixed cells and stain them with the PI/RNase A solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

IV. Assessment of Metabolic-Modulating Effects

The structural similarity to 3,5-dihydroxybenzoic acid, a known inhibitor of lipolysis, warrants the investigation of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid's effect on adipocyte metabolism[1].

Protocol 7: Adipocyte Lipolysis Assay

Objective: To measure the effect of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid on the breakdown of triglycerides (lipolysis) in adipocytes by quantifying glycerol release[27][28][29][30].

Materials:

  • Differentiated 3T3-L1 adipocytes or primary adipocytes

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA)

  • 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

  • Glycerol detection kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Adipocyte Culture and Treatment: Culture differentiated adipocytes in a 96-well plate. Pre-incubate the cells with the test compound for a specific duration.

  • Lipolysis Induction: Stimulate lipolysis by adding isoproterenol to the assay buffer.

  • Glycerol Measurement: After a defined incubation period, collect the assay buffer and measure the glycerol concentration using a commercial glycerol detection kit[27][28][30].

Data Analysis: Calculate the amount of glycerol released and normalize it to the total protein content or per well. A decrease in isoproterenol-stimulated glycerol release in the presence of the compound would indicate an anti-lipolytic effect.

V. Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: Cytotoxicity of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

Cell Line Incubation Time (h) IC50 (µM)
RAW 264.7 24
48
MCF-7 24
48
A549 24

| | 48 | |

Table 2: Effect on Pro-inflammatory Cytokine Production

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control
LPS (1 µg/mL)
Compound (X µM) + LPS

| Compound (Y µM) + LPS | | |

Table 3: Effect on Apoptosis and Cell Cycle

Treatment % Early Apoptosis % Late Apoptosis % G0/G1 % S % G2/M
Vehicle Control

| Compound (IC50) | | | | | |

Table 4: Effect on Adipocyte Lipolysis

Treatment Glycerol Release (µg/mL)
Basal
Isoproterenol (10 µM)
Compound (X µM) + Isoproterenol

| Compound (Y µM) + Isoproterenol | |

VI. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activities of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Based on the findings from these in vitro assays, further investigations can be designed to delve deeper into its mechanism of action. This may include target identification studies, in vivo efficacy studies in relevant animal models, and further exploration of its structure-activity relationship. The systematic application of these cell-based assays will be instrumental in determining the therapeutic potential of this novel compound and guiding its future development.

References

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. [Link]

  • Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. (2018). Journal of Visualized Experiments. [Link]

  • Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule with the feature of a double-edged sword in human health: a critical review and dietary considerations. (2023). Critical Reviews in Food Science and Nutrition. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility, University of Cambridge. [Link]

  • Cell Culture and estimation of cytokines by ELISA. (2018). protocols.io. [Link]

  • Potential Misidentification of cyclooxygenase-2 by Western Blot Analysis and Prevention Through the Inclusion of Appropriate Controls. (2006). Molecular Cancer Therapeutics. [Link]

  • Adipose Tissue Explant Lipolysis Assay Kit: Glycerol Detection. (n.d.). Zen-Bio. [Link]

  • 3,5-Dihydroxybenzoic Acid as a Potent Inhibitor of Tyrosine Phenol-Lyase Decreases Fecal Phenol Levels in Mice. (2025). Journal of Medicinal Chemistry. [Link]

  • Adipolysis Assay Kit. (n.d.). MilliporeSigma. [Link]

  • Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. (2020). Methods in Molecular Biology. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]

  • Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. (2017). Mediators of Inflammation. [Link]

  • COX-2 Antibody. (n.d.). GenomeMe. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]

  • THP-1 Cell Line - NF- κB Reporter (Luc). (n.d.). BPS Bioscience. [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2025). International Journal of Molecular Sciences. [Link]

  • Western blot analysis for COX-2 expression in A549, MCF-7, NCI-H460,... (n.d.). ResearchGate. [Link]

  • Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. (2025). ISCA. [Link]

  • Optimizing methods for profiling cytokines in cultures of human cancer cell lines. (n.d.). Diva Portal. [Link]

  • Considerations for Successful Cell Based Assays II: Cell Culture Conditions. (2012). Promega Connections. [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. [Link]

Sources

Method

Application Notes and Protocols for Enhancing Drug Delivery of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Based on its chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Based on its chemical structure, this active pharmaceutical ingredient (API) is anticipated to exhibit poor aqueous solubility and high membrane permeability, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. This guide outlines a systematic approach to formulation development, focusing on three proven techniques for enhancing the bioavailability of poorly soluble drugs: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nano-milling. Detailed protocols for preparation, characterization, and stability testing are provided, underpinned by scientific rationale to guide experimental choices.

Introduction and Physicochemical Profile Assessment

The primary challenge in developing an oral dosage form for this API is to enhance its dissolution rate and maintain a sufficient concentration in the gastrointestinal (GI) tract to enable absorption.[4] This guide presents three distinct, industry-validated formulation strategies to address this challenge.

Strategic Formulation Pathways for a BCS Class II Compound

The selection of a formulation strategy should be guided by the desired product profile, required dose, and manufacturing capabilities. Below is a logical workflow for approaching the formulation of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Formulation_Strategy Start API: 3-(2-Methylpropoxy)-5- (propan-2-yloxy)benzoic acid (Assumed BCS Class II) Screening Initial Screening: - Polymer/Lipid Solubility - Thermal Stability (TGA/DSC) Start->Screening ASD Amorphous Solid Dispersion (ASD) Screening->ASD Good polymer miscibility & thermal stability LBDDS Lipid-Based Drug Delivery System (LBDDS) Screening->LBDDS High lipid solubility Nano Nano-milling Screening->Nano API is crystalline & thermally sensitive ASD_Prep Preparation: - Spray Drying - Hot Melt Extrusion ASD->ASD_Prep LBDDS_Prep Preparation: - Self-Emulsifying Systems (SEDDS/SMEDDS) LBDDS->LBDDS_Prep Nano_Prep Preparation: - Wet Bead Milling Nano->Nano_Prep Char Characterization: - pXRD, mDSC, SEM - Dissolution (biorelevant media) - Particle Size ASD_Prep->Char LBDDS_Prep->Char Nano_Prep->Char Stability Stability Testing: - ICH Conditions - Assess Crystallinity & Dissolution Char->Stability

Caption: Formulation development workflow for the subject API.

Formulation Technique 1: Amorphous Solid Dispersions (ASDs)

Scientific Rationale

ASDs are a highly effective method for improving the oral bioavailability of poorly soluble drugs.[3][5] This technique involves dispersing the API in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form of a drug has a higher free energy compared to its crystalline counterpart, leading to significantly increased apparent solubility and faster dissolution rates.[6] The polymer serves to stabilize the amorphous API, preventing it from recrystallizing during storage and in the GI tract.[7]

Causality: By converting the crystalline API into its higher-energy amorphous form and molecularly dispersing it within a hydrophilic polymer, we overcome the crystal lattice energy barrier that impedes dissolution. This allows the drug to achieve a state of supersaturation in the gut, which is a key driver for enhanced absorption.[6]

Protocol 1: ASD Preparation via Spray Drying

This protocol is suitable for thermally sensitive compounds and offers excellent control over particle properties.

Materials & Equipment:

  • 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

  • Polymer (e.g., HPMCAS, PVP/VA, Soluplus®)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer apparatus

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Solubility Screening: Determine the solubility of the API and selected polymers in various organic solvents to identify a common solvent system.

  • Solution Preparation: Prepare a solution by dissolving the API and polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 20:80, 30:70 w/w). A typical solids concentration is 5-10% (w/v).

  • Spray Drying Parameters: Set the spray dryer parameters. These are critical and must be optimized:

    • Inlet Temperature: High enough to evaporate the solvent but low enough to prevent API degradation.

    • Atomization Gas Flow Rate: Controls droplet size.

    • Feed Rate: Influences drying efficiency and particle size.

  • Processing: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming solid particles of the API dispersed in the polymer.

  • Collection & Secondary Drying: Collect the dried powder from the cyclone. Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove residual solvent.

Protocol 2: ASD Characterization

It is crucial to confirm the amorphous nature of the API and assess the performance of the ASD.

Equipment:

  • Powder X-ray Diffractometer (pXRD)

  • Modulated Differential Scanning Calorimetry (mDSC)

  • Scanning Electron Microscope (SEM)

  • USP II Dissolution Apparatus

Procedures:

  • pXRD Analysis: Scan the ASD powder over a 2θ range (e.g., 5° to 40°). The absence of sharp Bragg peaks, and the presence of a broad "halo," confirms the amorphous nature of the sample. Crystalline API will show distinct peaks.

  • mDSC Analysis: Heat the sample (typically 5-10 mg) at a controlled rate (e.g., 10 °C/min). A single glass transition temperature (Tg) indicates a miscible, homogeneous dispersion.[8] The Tg should be well above ambient storage temperatures to ensure physical stability.[7]

  • SEM Imaging: Examine the morphology and particle size of the spray-dried powder.

  • Dissolution Testing: Perform dissolution testing in biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) to evaluate the drug release profile.[9] Compare the dissolution of the ASD to the unformulated API. The goal is to see a significant increase in both the rate and extent of dissolution, often achieving supersaturation.[9][10]

ParameterCrystalline APIASD FormulationRationale
Aqueous Solubility LowHigh (Apparent)Overcoming crystal lattice energy increases solubility.[6]
pXRD Pattern Sharp PeaksBroad HaloConfirms conversion to the amorphous state.
mDSC Thermogram Sharp Melting EndothermSingle Glass Transition (Tg)Indicates a homogeneous amorphous system.[8]
Dissolution Rate SlowRapidIncreased surface area and higher energy state accelerate dissolution.[5]

Formulation Technique 2: Lipid-Based Drug Delivery Systems (LBDDS)

Scientific Rationale

LBDDS are formulations where the drug is dissolved or suspended in lipids, surfactants, and co-solvents.[11] For lipophilic drugs like 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (predicted XlogP ~3.5), these systems can significantly enhance oral bioavailability by presenting the drug to the GI tract in a solubilized form, thereby bypassing the dissolution step.[12] Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media like GI fluids.[13]

Causality: LBDDS improve bioavailability through several mechanisms: maintaining the drug in a solubilized state, increasing membrane permeability via surfactants, and potentially promoting lymphatic uptake, which bypasses first-pass metabolism.[11][14]

Protocol 3: Development of a SMEDDS Formulation

Materials & Equipment:

  • API

  • Oil phase (e.g., Capryol™ 90, Maisine® CC)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer, magnetic stirrer

  • Particle size analyzer

Procedure:

  • Excipient Solubility Screening: Determine the saturation solubility of the API in various oils, surfactants, and co-solvents to identify components that can dissolve a high concentration of the drug.

  • Constructing Ternary Phase Diagrams: To identify self-emulsifying regions, prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe the formation of emulsions. Plot the results on a ternary phase diagram.

  • Formulation Preparation: a. Weigh the selected oil, surfactant, and co-solvent into a glass vial. b. Heat the mixture to 40-50 °C to ensure homogeneity, if necessary. c. Add the API to the excipient mixture and stir until completely dissolved.

  • Characterization of the Pre-concentrate and Emulsion: a. Visual Assessment: The pre-concentrate should be a clear, isotropic liquid. b. Self-Emulsification Test: Add 1 mL of the SMEDDS pre-concentrate to 250 mL of water in a beaker with gentle stirring. The formulation should rapidly form a clear or slightly bluish-white microemulsion. c. Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. A droplet size of <100 nm is typically targeted for SMEDDS. d. Dissolution Test: Perform in-vitro drug release studies using a dialysis method or standard dissolution apparatus to ensure the drug remains solubilized upon dispersion.[4]

LBDDS_Workflow Start API Solubility Screening (Oils, Surfactants, Co-solvents) Phase_Diagram Construct Ternary Phase Diagrams Start->Phase_Diagram Formulation Prepare Optimal SMEDDS Formulation (API + Excipients) Phase_Diagram->Formulation Emulsification Self-Emulsification Test (Visual & Time) Formulation->Emulsification Characterization Characterization: - Droplet Size (DLS) - Zeta Potential - In-vitro Release Emulsification->Characterization Stability Stability Assessment: - Phase Separation - Drug Precipitation Characterization->Stability

Caption: Workflow for the development of a SMEDDS formulation.

Formulation Technique 3: Nano-milling

Scientific Rationale

Nano-milling, or wet bead milling, is a "top-down" approach that reduces the particle size of the crystalline API to the sub-micron or nanometer range.[15][16] According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[17] By dramatically increasing the surface area through particle size reduction, nano-milling significantly enhances the dissolution rate without altering the drug's solid state.[18]

Causality: This technique is particularly advantageous for compounds that are difficult to amorphize, are thermally sensitive, or require high drug loading. The resulting nanosuspension consists of drug nanocrystals stabilized by surfactants and/or polymers to prevent aggregation.[19]

Protocol 4: Preparation of a Nanosuspension

Materials & Equipment:

  • API (micronized, if possible, to start)

  • Stabilizer(s) (e.g., Poloxamer 188, HPMC, SDS)

  • Purified water

  • Media mill (e.g., planetary ball mill, stirred media mill)

  • Milling media (e.g., yttrium-stabilized zirconia beads, 0.2-1 mm diameter)

  • Particle size analyzer

Procedure:

  • Stabilizer Screening: Identify a suitable stabilizer or combination of stabilizers that effectively adsorb to the drug particle surface to provide steric or electrostatic repulsion.

  • Slurry Preparation: Prepare a pre-suspension by dispersing the API and stabilizer(s) in purified water.

  • Milling Process: a. Add the milling media to the milling chamber. b. Introduce the API slurry into the chamber. c. Begin the milling process at a set speed and temperature (cooling is often required). d. The high-energy collisions between the media beads and the API particles fracture the drug crystals, reducing their size.[19]

  • Process Monitoring: Periodically take samples and measure the particle size distribution until the desired size (typically <500 nm) and a narrow distribution are achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Downstream Processing: The final nanosuspension can be used as a liquid dosage form or further processed (e.g., spray-dried, lyophilized) into a solid dosage form.

ParameterUnprocessed APINanosuspensionRationale
Particle Size >10 µm100-500 nmMechanical attrition breaks down large crystals.
Surface Area LowHighInversely proportional to particle diameter.
Solid State CrystallineCrystallineNano-milling does not typically induce amorphization.[19]
Dissolution Velocity LowHighDirectly proportional to the increased surface area.[17]

Stability Testing Protocols

Stability testing is mandatory to ensure the quality, safety, and efficacy of the final product throughout its shelf life.

Protocol 5: Accelerated Stability Study

Purpose: To evaluate the physical and chemical stability of the developed formulations under stress conditions to predict long-term stability.

Conditions:

  • Store the formulations in appropriate sealed containers at accelerated conditions as per ICH guidelines (e.g., 40 °C / 75% RH).

  • Testing Timepoints: 0, 1, 3, and 6 months.

Analytical Tests:

  • For ASDs:

    • Appearance: Visual inspection for color change or clumping.

    • pXRD/mDSC: To detect any signs of recrystallization.

    • Dissolution: To ensure the release profile is maintained.

    • Assay and Purity: HPLC analysis to quantify the API and detect any degradation products.

  • For LBDDS:

    • Appearance: Visual inspection for phase separation, precipitation, or color change.

    • Emulsification Performance: Check for changes in emulsification time and droplet size upon dilution.

    • Assay and Purity: HPLC analysis for API content and degradation.

  • For Nanosuspensions:

    • Appearance: Visual inspection for aggregation or caking.

    • Particle Size Analysis: To detect any particle growth (Oswald ripening).

    • Assay and Purity: HPLC analysis.

Conclusion

The formulation of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid presents a classic BCS Class II challenge that can be successfully addressed through rational, science-driven formulation design. Amorphous solid dispersions, lipid-based systems, and nano-milling each offer a viable pathway to enhancing its oral bioavailability. The choice of technology will depend on the specific properties of the API discovered during pre-formulation screening and the desired characteristics of the final drug product. The protocols and characterization techniques detailed in this guide provide a robust framework for developing a stable and effective dosage form for this promising compound.

References

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies.
  • Bhargavi, B., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology.
  • Ghule, P. J., et al. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). Molecular Pharmaceutics. Available at: [Link]

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. (2023). MDPI. Available at: [Link]

  • 3-butoxybenzoic acid. PubChem. Available at: [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech.
  • (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2015). ResearchGate. Available at: [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). PMC. Available at: [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Contract Pharma.
  • pH modification and salt forms. (n.d.). PMC. Available at: [Link]

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. (2026). PMC. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.
  • Characterization methods of amorphous form stability in solid dispersion: A review. (2020). Jurnal Universitas Padjadjaran.
  • Transformation of acidic poorly water soluble drugs into ionic liquids. (n.d.). Ovid.
  • (PDF) Lipid Based Formulations of Biopharmaceutics Classification System (BCS) Class II Drugs: Strategy, Formulations, Methods and Saturation. (n.d.). ResearchGate. Available at: [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Stability Testing for Pharmaceuticals & More. (2023). Parameter.
  • Dissolution Testing of Solid Products. (2010). American Pharmaceutical Review.
  • pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). FDA.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Nanomilling: A Key Option For Formulating Water-Insoluble APIs. (2018). Agno Pharmaceuticals.
  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. (n.d.). Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective. (n.d.). PMC. Available at: [Link]

  • Nanomilling: Technologies, Applications, and Methods. (n.d.). S3 Process.
  • Nanomilling and Size Characterization of Highly Concentrated API Suspensions. (n.d.). LS Instruments.
  • Nanomilling: an optimal solution for poorly soluble, challenging APIs. (2021). BioPharma Dive. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Benzoic acid, 3-(2-methylpropyl)oxy-, 2-methylpropyl ester. (n.d.). Cheméo. Available at: [Link]

  • Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (n.d.). University of Padua. Available at: [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). DMPK.
  • 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid. (n.d.). PubChemLite. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating highly lipophilic weak acids for in vitro and in vivo application...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating highly lipophilic weak acids for in vitro and in vivo applications.

The compound 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid presents a classic formulation paradox. While it possesses an ionizable carboxylic acid group, its core is highly lipophilic due to the bulky, branched ether chains (isobutoxy and isopropoxy groups) at the meta positions. This dual nature often leads to unpredictable precipitation, micellar aggregation, and assay interference.

This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve stable, high-concentration aqueous solutions.

Physicochemical Profiling & Causality

Before troubleshooting, we must understand the physical constraints of the molecule. The solubility of this compound is governed by the ionization of the carboxylic acid (pKa ~4.2) and the hydrophobic penalty of the branched alkoxy chains.

Table 1: Physicochemical Properties & Solubilization Impact

PropertyEstimated ValueMechanistic Impact on Solubility
Molecular Weight 252.31 g/mol Small molecule; favorable for cyclodextrin cavity inclusion.
pKa (Carboxylic Acid) ~4.2Highly pH-dependent solubility. Unionized at pH < 3.0 (insoluble); ionized at pH > 6.0.
LogP (Lipophilicity) ~3.2High hydrophobicity. Drives rapid precipitation in purely aqueous media despite ionization.
Structural Features Branched Alkoxy EthersIsobutoxy and isopropoxy groups create significant steric bulk, requiring specific cavity sizes for encapsulation.
Frequently Asked Questions (FAQs)
Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4)?

The Causality: This is a classic "solvent shift" phenomenon. When a high-concentration DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the lipophilic drug can solvate. Although the buffer is at pH 7.4 (well above the drug's pKa, meaning it should be ionized), the sudden exposure of the highly hydrophobic isobutoxy and isopropoxy chains to water forces the molecules to self-associate to minimize thermodynamic penalty, forming an amorphous precipitate[1]. The Solution: You must lower the thermodynamic barrier by either introducing a cosolvent transition gradient or encapsulating the hydrophobic chains prior to aqueous exposure.

Q2: I adjusted the pH to 8.0, but the solution is cloudy. Isn't the salt form supposed to be water-soluble?

The Causality: While the sodium or potassium salt of the carboxylic acid is formed at pH 8.0, the molecule's LogP of ~3.2 means the hydrophobic tail dominates the molecule's behavior. At high concentrations, these lipophilic salts act similarly to soaps—they form micelles or liquid-crystalline aggregates rather than true solutions [3]. The Solution: To achieve true molecular dispersion at concentrations >1 mM, you must mask the hydrophobic ether chains using a host-guest system like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Q3: How do I choose between Cosolvents, Surfactants, and Cyclodextrins for my specific assay?

The Causality: The choice depends on the biological system's tolerance. Surfactants (like Tween 80) lower surface tension and form micelles, but they can strip cell membranes and alter intestinal permeability [2]. Cosolvents (like PEG400) change the dielectric constant of the water but can cause osmotic stress. Cyclodextrins trap the drug in a hydrophobic cavity, presenting a hydrophilic exterior to the water, which is generally the most biologically inert approach [1].

Solubilization Decision Tree

Use the following logical workflow to determine the optimal solubilization strategy based on your assay requirements.

G Start What is your Target Concentration & Assay? InVitro In Vitro Assays (<1 mM Target) Start->InVitro InVivo In Vivo Dosing (>1 mM Target) Start->InVivo pH pH Adjustment (pH 7.4) + Mild Cosolvent InVitro->pH DMSO Sensitive Cells Cosolvent PEG400 / Tween 80 Cosolvent System InVitro->Cosolvent Cells tolerate DMSO/PEG InVivo->Cosolvent IV Formulation (Slow Infusion) CD HP-β-CD Complexation (Host-Guest Encapsulation) InVivo->CD High Conc. / Low Toxicity Req.

Figure 1: Decision tree for selecting a solubilization strategy based on assay type and concentration.

Validated Experimental Protocols
Protocol A: Cyclodextrin Inclusion Complexation (For In Vivo & High-Conc. Assays)

Why this works: The internal cavity of β-cyclodextrin is perfectly sized to encapsulate the benzene ring and the branched isobutoxy/isopropoxy chains. We use the hydroxypropyl derivative (HP-β-CD) because native β-CD has poor aqueous solubility (~1.85%). HP-β-CD is highly soluble (>50%) and safe for injection [3].

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve 20% (w/v) HP-β-CD in 50 mM Phosphate Buffer (pH 7.4). Self-Validation: The solution must be completely transparent before proceeding.

  • API Addition: Weigh the required amount of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid to achieve a 10 mM final concentration (approx. 2.52 mg/mL). Add the dry powder directly to the HP-β-CD solution.

  • Mechanical Complexation: Vortex the suspension vigorously for 2 minutes. Transfer to a bath sonicator and sonicate at room temperature for 30–45 minutes. Causality: Sonication provides the kinetic energy required to disrupt the drug's crystal lattice and drive it into the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at 37°C for 12 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter.

    • Self-Validating Check: Measure the concentration of the filtrate via UV-Vis or HPLC. If the concentration matches your theoretical input, true inclusion has occurred. If it is lower, the drug was merely suspended and filtered out; increase the HP-β-CD concentration to 30% (w/v).

Workflow Step1 1. Weigh API & 20% HP-β-CD Step2 2. Add Buffer (pH 7.4) Step1->Step2 Step3 3. Sonicate (45 mins) Step2->Step3 Step4 4. Equilibrate (12 hrs at 37°C) Step3->Step4 Step5 5. Filter (0.22 µm) & Quantify Step4->Step5

Figure 2: Step-by-step workflow for generating a self-validating cyclodextrin inclusion complex.

Protocol B: Cosolvent/Surfactant Cascade (For In Vitro Biochemical Assays)

Why this works: By creating a gradient of dielectric constants (DMSO → PEG400 → Tween 80 → Water), we prevent the thermodynamic shock that causes precipitation [1].

Step-by-Step Methodology:

  • Primary Stock: Dissolve the API in 100% anhydrous DMSO to make a 50 mM stock.

  • Intermediate Dilution: Create a cosolvent master mix of 40% PEG400 and 10% Tween 80 in sterile water.

  • Cascade Mixing: Add 1 part of the DMSO stock to 9 parts of the PEG/Tween master mix while vortexing continuously. (You now have a 5 mM stock in 10% DMSO / 36% PEG400 / 9% Tween 80).

  • Final Aqueous Dilution: Dilute this intermediate stock 1:10 or greater into your final pre-warmed (37°C) assay buffer. Add the stock dropwise while the buffer is stirring.

Excipient Tolerability Guidelines

When utilizing these protocols, you must ensure the excipients do not interfere with your biological readouts.

Table 2: Maximum Recommended Excipient Concentrations

ExcipientFunctionMax In Vitro Limit (Cell Culture)Max In Vivo Limit (Rodent IV)
DMSO Primary Solubilizer0.1% - 0.5% (v/v)< 10% (v/v)
PEG 400 Cosolvent / Dielectric modifier1.0% (v/v)< 40% (v/v)
Tween 80 Surfactant / Micelle former0.01% - 0.1% (v/v)< 5% (v/v)
HP-β-CD Host-Guest Encapsulation1.0% - 2.0% (w/v)< 20% (w/v)

Note: Exceeding Tween 80 limits in vitro can cause false positives in permeability assays due to membrane fluidization [2].

References
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC).
  • The Solubility–Permeability Interplay: Mechanistic Modeling and Predictive Application of the Impact of Micellar Solubilization on Intestinal Permeation. American Chemical Society (ACS).
  • Utilization of Gelling Polymer to Formulate Nanoparticles Loaded with Epalrestat-Cyclodextrin Inclusion Complex: Formulation, Characterization, In-Silico Modelling and In-Vivo Toxicity Evaluation. National Center for Biotechnology Information (PubMed).
Optimization

Technical Support Center: Chromatographic Analysis of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

Prepared by: Your Senior Application Scientist Welcome to the dedicated support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles to ensure you achieve robust, reproducible, and accurate results. Our focus is on the critical role of mobile phase optimization in controlling the retention, peak shape, and resolution of this acidic analyte.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding method development for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, providing foundational knowledge for your experimental design.

Q1: What is the ideal mobile phase pH for analyzing this benzoic acid derivative?

To achieve optimal peak shape and retention for an acidic compound like 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, it is crucial to control its ionization state. The recommended approach is ion suppression . By adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa, you ensure the carboxylic acid group remains in its protonated (neutral) form.[1][2] This neutral form is more hydrophobic, leading to:

  • Increased Retention: Enhanced interaction with the non-polar C18 stationary phase.

  • Improved Peak Shape: Minimization of secondary interactions between the ionized analyte and residual silanol groups on the silica-based column packing, which is a primary cause of peak tailing.[3][4]

Operating near the pKa is not advised as it can lead to split or broadened peaks due to the co-existence of both the ionized and non-ionized forms of the analyte.[1]

Q2: Should I use a buffer in my mobile phase?

Absolutely. While adding an acid like 0.1% formic or trifluoroacetic acid can lower the pH, it does not provide buffering capacity.[5] A buffer (e.g., 10-25 mM phosphate or formate buffer) is essential for maintaining a constant and stable pH throughout the analysis.[6][7] This stability is critical for ensuring consistent and reproducible retention times, especially if the sample itself can alter the mobile phase pH upon injection.[8]

Q3: Which organic modifier is better: Acetonitrile or Methanol?

Both acetonitrile (ACN) and methanol (MeOH) are common and effective organic modifiers for reversed-phase HPLC, but they can impart different selectivity. The choice can significantly impact your separation.

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale & Insights
Elution Strength StrongerWeakerFor a given percentage, ACN will typically result in shorter retention times than MeOH.
Selectivity Offers unique dipole-dipole interactions.[5]More acidic and acts as a hydrogen-bond donor.[5]If you have poor resolution with ACN, switching to MeOH (or a combination) can alter the elution order and improve separation.
Peak Shape Often produces sharper, more efficient peaks.Can sometimes lead to broader peaks due to higher viscosity.[7]ACN's lower viscosity leads to better mass transfer and often higher column efficiency.
System Pressure Generates lower backpressure.Generates higher backpressure.This is a practical consideration, especially for high-flow rate methods or UHPLC systems.

Recommendation: Start with Acetonitrile due to its efficiency and lower pressure. If resolution with co-eluting impurities is a challenge, evaluate Methanol to exploit its different selectivity.

Q4: Should I use an isocratic or a gradient elution method?

The choice between a constant mobile phase composition (isocratic) and a changing one (gradient) depends on the analytical goal.[9][10]

  • Isocratic Elution: Best for simple samples, quality control, or when analyzing the main compound without many impurities. It is simpler, requires no column re-equilibration time, and is highly reproducible.[9][11][12]

  • Gradient Elution: Superior for complex samples containing analytes with a wide range of hydrophobicities (e.g., the main peak and various impurities). It improves peak shape for late-eluting compounds and shortens overall run times for complex mixtures.[10][12][13]

Below is a decision tree to guide your choice:

Start What is the goal of the analysis? Assay Quantifying the main peak only? (Simple Sample) Start->Assay Simple Impurity Analyzing main peak and multiple impurities? Start->Impurity Complex Isocratic Choose Isocratic Elution Assay->Isocratic Gradient Choose Gradient Elution Impurity->Gradient

Caption: Decision tree for selecting isocratic vs. gradient elution.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Significant Peak Tailing

Q: My peak for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is asymmetrical with a prominent tail. What causes this and how can I fix it?

Peak tailing for acidic compounds is most commonly caused by secondary ionic interactions between the negatively charged (ionized) carboxylate group and positively charged or active sites on the stationary phase, such as residual silanols.[3][4] The following workflow will help you diagnose and resolve this issue.

Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Lower_pH Action: Lower pH to ~2.5-3.0 using a buffer (e.g., 20mM phosphate or formate). Check_pH->Lower_pH No Check_Column Is the column a modern, high-purity, end-capped C18? Check_pH->Check_Column Yes Lower_pH->Check_pH Re-evaluate Change_Column Action: Switch to a base-deactivated column known for low silanol activity. Check_Column->Change_Column No Check_Neutral Inject a neutral standard (e.g., Toluene, Progesterone). Does it also tail? Check_Column->Check_Neutral Yes Change_Column->Check_Column Re-evaluate Physical_Issue Problem is likely physical. Check for extra-column volume: - Improperly seated fittings - Long/wide connection tubing - Column void Check_Neutral->Physical_Issue Yes Chemical_Issue Problem is chemical (secondary interactions). Continue optimizing mobile phase/column. Check_Neutral->Chemical_Issue No End Symmetrical Peak Achieved Physical_Issue->End Chemical_Issue->End

Caption: A systematic workflow for troubleshooting peak tailing.

Experimental Protocol: Systematic pH Optimization

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using a reliable buffer system like potassium phosphate.

  • Initial Conditions: Begin with your current organic modifier percentage and the highest pH buffer (e.g., 40% ACN / 60% pH 4.0 buffer).

  • Equilibrate: Thoroughly equilibrate the column with the mobile phase for at least 10-15 column volumes.

  • Inject and Analyze: Inject your standard and record the chromatogram. Calculate the Asymmetry Factor (As) or Tailing Factor (Tf). A value > 1.2 is generally considered tailing.[4]

  • Iterate: Sequentially decrease the mobile phase pH, ensuring complete column re-equilibration at each step.

  • Compare: Compare the peak shapes obtained at each pH. The optimal pH will yield a tailing factor closest to 1.0.

Issue 2: Inconsistent Retention Times

Q: My retention times are drifting or shifting between injections. What is the cause?

Unstable retention times are a critical issue that undermines method reliability. The table below outlines the most common causes and their corresponding solutions.

SymptomPossible Cause(s)Solution(s)
Gradual Drift (usually to shorter times) Insufficient column equilibration, especially after a gradient run.[9]Increase the post-run equilibration time to ensure the column returns to initial conditions. A good rule of thumb is 10 column volumes.
Column temperature fluctuations.[6]Use a thermostatically controlled column oven and ensure it is set to a stable temperature (e.g., 30-40 °C).
Sudden, Random Shifts Unstable mobile phase pH.Ensure you are using a properly prepared buffer at an adequate concentration (10-25 mM). Verify the pH of the aqueous portion before mixing.[6]
Leaks in the HPLC system.Systematically check all fittings from the pump to the detector for any signs of leakage.
Pump malfunction (improper mixing or flow rate).Check pump pressure for stability. Purge the pump to remove air bubbles and check pump seals for wear.
Issue 3: Poor Resolution from an Impurity

Q: An impurity peak is co-eluting or has very poor resolution with my main analyte peak. How can I improve the separation?

Achieving baseline separation is essential for accurate quantification. If you are facing a resolution issue, follow these steps in order:

  • Adjust Elution Strength (Isocratic): The simplest first step is to decrease the percentage of the organic modifier (e.g., from 40% ACN to 35% ACN). This will increase the retention time for both peaks, often leading to better separation.[14]

  • Change Organic Modifier: If adjusting the solvent strength is insufficient, the underlying chemistry may not provide enough selectivity. Switching from acetonitrile to methanol (or vice-versa) fundamentally changes the mobile phase interactions and can significantly alter the relative retention of your analyte and the impurity.[5]

  • Fine-Tune Mobile Phase pH: Small adjustments to the pH can create large changes in selectivity between two ionizable compounds with different pKa values.[14][15] Even if both are acids, a slight difference in their pKa can be exploited by carefully adjusting the pH to selectively alter the retention of one relative to the other.

  • Implement a Gradient: If the impurity is much more or less retained than the main peak, an isocratic method may not be suitable. A shallow gradient can effectively resolve closely eluting peaks, while a steeper gradient can quickly elute late-retained impurities.[9]

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Isocratic Vs.
  • When is Gradient Elution Better than Isocr
  • Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chrom
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. BenchChem.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • How does an acid pH affect reversed-phase chromatography separ
  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • HPLC Peak Tailing. Axion Labs.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • HPLC Separ
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Improving Separ
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.

Sources

Troubleshooting

Removing structural impurities during 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid crystallization

Welcome to the technical support guide for the purification of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in removing persistent structural impurities during the crystallization of this active pharmaceutical ingredient (API) intermediate. As a molecule with two ether linkages on a benzoic acid core, its purification requires a nuanced understanding of solvent interactions and crystallization kinetics to achieve the high purity required for pharmaceutical applications.

This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of substituted benzoic acids like the topic compound.

Q1: Why are my crystals of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid still impure after a standard cooling crystallization?

This is a frequent challenge, often rooted in one of three areas:

  • Inadequate Solvent System: The chosen solvent may have a similar solubility profile for both your target compound and the impurity at varying temperatures. An ideal solvent should exhibit high solubility for the target compound when hot and very low solubility when cold, while keeping the impurity dissolved at all temperatures.[1]

  • Structurally Similar Impurities: Impurities with shapes and functional groups very similar to the target molecule can be mistakenly incorporated into the growing crystal lattice, even under optimal conditions. This is a common issue with process-related impurities such as isomers or precursors.

Q2: What are the most likely structural impurities I might be encountering?

Without specific synthesis route information, we can anticipate common process-related impurities based on the structure of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid:

  • Starting Materials: Unreacted precursors, such as methyl 3,5-dihydroxybenzoate or residual alkylating agents (e.g., 1-bromo-2-methylpropane, 2-bromopropane).

  • Mono-etherified Intermediates: Compounds like 3-hydroxy-5-(2-methylpropoxy)benzoic acid or 3-hydroxy-5-(propan-2-yloxy)benzoic acid that did not undergo the second etherification step.

  • Isomeric By-products: Potential regioisomers formed during synthesis.

  • Hydrolysis Products: If the synthesis starts from an ester, the corresponding acid (the final product) might contain residual unhydrolyzed ester.[7]

Identifying the specific impurity is the most critical first step and requires robust analytical techniques.[8][9]

Q3: How do I select the best solvent system for purification?

Solvent selection is the most critical decision in developing a crystallization process.[10] The principle of "like dissolves like" is a good starting point. Given the two ether groups, the target molecule is significantly more non-polar than benzoic acid itself.

Solvent Screening Strategy:

  • Assess Solubility: Test the solubility of your impure material in a range of solvents at room temperature and at their boiling points.

  • Identify Potential Candidates: A good primary solvent will fully dissolve the compound at a high temperature but show low solubility at or below room temperature.[1]

  • Consider Anti-Solvents: An anti-solvent is a solvent in which your target compound is poorly soluble.[11] It is fully miscible with your primary solvent. This is used in anti-solvent crystallization. Water is a common anti-solvent for organic compounds dissolved in polar organic solvents like ethanol or acetone.[12]

Solvent ClassExample SolventsBoiling Point (°C)Rationale & Considerations
Alcohols Isopropanol, Ethanol82, 78Good starting point. Often show a steep solubility curve with temperature. May require an anti-solvent like water to induce full crystallization.[13][14]
Ketones Acetone, Methyl Ethyl Ketone (MEK)56, 80Strong solvents, may be too effective, leading to low yield. Often used as the primary solvent in an anti-solvent system.
Esters Ethyl Acetate77Medium polarity solvent. Can be effective for compounds of intermediate polarity.
Aromatic Toluene111Good for non-polar compounds. The higher boiling point allows for a wider temperature range for cooling.[15]
Alkanes Heptane, Cyclohexane98, 81Very non-polar. Likely to be poor solvents for this compound but excellent anti-solvents when paired with a more polar primary solvent.[15]

Q4: My crystallization attempt resulted in an "oil" instead of solid crystals. What is happening and how can I fix it?

This phenomenon, known as "oiling out," occurs when the solution's concentration exceeds the solubility limit above the melting point of the solid or when supersaturation is too high.[10] The compound separates as a liquid phase instead of a solid crystalline phase. This is detrimental to purification as the oil phase is essentially an impure liquid version of your compound.

Troubleshooting Oiling Out:

  • Reduce the Cooling Rate: Slow the cooling, especially as you approach the temperature where precipitation begins.

  • Increase Solvent Volume: Dilute the solution slightly to lower the supersaturation level.

  • Change the Solvent System: Switch to a solvent in which the compound is less soluble or use a solvent with a lower boiling point.

  • Use Seed Crystals: Introduce a few pure crystals of your compound into the solution just as it reaches saturation. This provides a template for ordered crystal growth and bypasses the energy barrier for nucleation.[16]

Section 2: Troubleshooting and Purification Protocols

A systematic approach is key to resolving purity issues. This section provides a logical workflow and detailed experimental protocols.

Workflow for Crystallization Optimization

The following diagram outlines a systematic process for troubleshooting and optimizing the purification of your compound.

G cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Protocol Execution & Optimization cluster_2 Phase 3: Finalization Start Impure Product Received Analyze Impurity Profiling (HPLC, LC-MS) Start->Analyze Identify Identify Structure & Concentration of Impurities Analyze->Identify Screen Solvent System Screening (Solubility & Anti-Solvent Tests) Identify->Screen Select Select Promising Solvent System(s) Screen->Select P1 Protocol 1: Optimized Cooling Crystallization Select->P1 If temp-dependent solubility is high P2 Protocol 2: Anti-Solvent Crystallization Select->P2 If temp-dependent solubility is low Analyze2 Analyze Purity (HPLC) P1->Analyze2 P2->Analyze2 Decision Purity Target Met? Analyze2->Decision End Pure Product (>99.5%) Decision->End Yes Iterate Iterate on Protocol (Adjust Cooling Rate, Seeding, etc.) Decision->Iterate No Iterate->P1

Caption: A workflow for optimizing impurity removal.

Protocol 1: Optimized Cooling Crystallization

This protocol is the first-line approach and focuses on precise control over temperature to achieve high purity. It is based on established principles for purifying benzoic acid derivatives.[16][17]

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a condenser and magnetic stirrer, add the impure 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

  • Solvent Addition: Add the minimum amount of your chosen hot solvent (e.g., isopropanol) in portions until the solid is completely dissolved at a near-boiling temperature.[18] Scientist's Note: Using the absolute minimum amount of solvent is critical for maximizing yield. If insoluble particulate matter remains, it indicates an insoluble impurity, which should be removed via hot filtration.

  • Secondary Cooling: Once the flask reaches room temperature and crystal formation has ceased, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the now cold mother liquor.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent. Rationale: The cold solvent will wash away the residual mother liquor (which contains the dissolved impurities) without significantly dissolving the desired product crystals.[16]

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the purity of the dried crystals and the mother liquor by HPLC to quantify the effectiveness of the purification.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective when a compound's solubility is not strongly dependent on temperature or when cooling crystallization fails to provide adequate purification.[10][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure compound in the minimum amount of a suitable primary solvent (e.g., acetone or ethanol) at room temperature.

  • Setup: Place the dissolution flask in a controlled temperature bath and begin moderate stirring.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., deionized water) dropwise or via a syringe pump. You should observe turbidity (cloudiness) as the solution becomes supersaturated. Scientist's Note: The rate of anti-solvent addition directly impacts local supersaturation.[19] A slow, controlled addition is crucial to promote the growth of pure crystals rather than amorphous precipitation.

  • Maturation: Once the anti-solvent addition is complete, allow the resulting slurry to stir for a period (e.g., 1-2 hours). This "aging" or "maturation" step allows smaller, less perfect crystals to redissolve and re-deposit onto larger, more stable crystals, a process which further enhances purity.

  • Isolation, Washing, and Drying: Follow steps 5-8 from the Cooling Crystallization protocol, using an appropriate mixture of the solvent/anti-solvent system for the cold wash.

Section 3: Understanding the Science

An expert scientist leverages fundamental principles to solve problems. This section details the core concepts governing purification by crystallization.

The Role of Phase Diagrams and Solid-Liquid Equilibrium

Crystallization is governed by thermodynamics, which can be visualized using phase diagrams.[20][21] For a system containing your compound (A), an impurity (B), and a solvent, a phase diagram maps the conditions of temperature and composition at which solid and liquid phases can coexist.

The goal is to operate within the region of the phase diagram where only pure crystals of your compound (A) will form, leaving the impurity (B) to concentrate in the liquid phase (mother liquor).[22] Understanding this equilibrium is foundational to designing an effective purification process.[20]

Caption: A simplified phase diagram for purification.

Kinetic vs. Thermodynamic Control
  • Thermodynamic Outcome: The formation of the most stable, pure crystal. This is favored by slow processes where the system has time to reach equilibrium.

  • Kinetic Outcome: The formation of a less stable, often impure solid (or oil) that forms the fastest. This is favored by rapid changes, like crash cooling, which traps the system in a metastable state.

Your goal in purification is to ensure the process is under thermodynamic control . This is achieved by minimizing the rate of supersaturation generation (i.e., slow cooling or slow anti-solvent addition) to allow the system to follow the thermodynamically favored path to high purity.

Section 4: Analytical Methods for Purity Confirmation

Visual inspection is insufficient; purity must be confirmed with quantitative analytical methods.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. An appropriate HPLC method can separate and quantify your target compound and any structurally related impurities with high precision and sensitivity.[9] This is essential for determining the success of your crystallization.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique helps in the identification of unknown impurities by providing molecular weight information.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any impurities present. It can be used to confirm the structure of the purified product and identify impurities if they are present at sufficient levels.[8]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can indicate purity. Pure crystalline substances typically have a sharp, well-defined melting point. The presence of impurities often leads to a broadened and depressed melting endotherm.

Successful purification relies on a cycle of experimentation and rigorous analysis. By applying the principles and protocols in this guide, you can develop a robust and effective crystallization process for producing high-purity 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Research J. Pharm. and Tech.
  • Impurities Detection in Pharmaceuticals. (n.d.). Drug Development and Delivery.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex.
  • Crystallization Solubility Phase diagram reading Setting operation conditions Purity improvement Particle size control Troubleshooting. (2025, July 24). newji.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). ACS Publications.
  • Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
  • Integrated Approach to Crystallization Process Design for Fine Chemicals and Pharmaceuticals. (n.d.). PSE for SPEED.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (n.d.). ResearchGate.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). PharmaTech.
  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit.
  • Crystallization phase diagram (a); supersaturation and corresponding... (n.d.). ResearchGate.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • Effect of cooling rate on the purity and yield of the coarse crystal... (n.d.). ResearchGate.
  • Anti-solvent crystallization is the separation and purification method... (2022, July 15). ijprajournal.
  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC... (2022, July 22). MDPI.
  • Origin and use of crystallization phase diagrams. (n.d.). PMC - NIH.
  • Recrystallisation of benzoic acid and determination of its melting point. (n.d.). M.C.C. Science.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). IJCEA.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. (n.d.). DAV College, Jalandhar.
  • Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate.
  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010, November 11). University of Limerick Institutional Repository.
  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.
  • A Comparative Guide to Impurity Profiling of Methyl 5-acetyl-2-(benzyloxy)benzoate. (n.d.). Benchchem.

Sources

Optimization

Preventing thermal degradation of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid during storage

Technical Support Center: 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid Welcome to the dedicated technical support center for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. This resource is designed for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid

Welcome to the dedicated technical support center for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and stability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid during storage?

A1: The primary degradation pathway for this compound under typical storage conditions is thermal degradation. While other factors like light and oxidation can contribute, elevated temperatures are the most significant stressor. The thermal decomposition of benzoic acid and its derivatives generally proceeds through decarboxylation, and the ether linkages may also be susceptible to cleavage at high temperatures.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize thermal degradation, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid should be stored in a cool, dry, and well-ventilated area.[3] It is recommended to keep the compound in tightly sealed containers to prevent moisture ingress and potential hydrolysis.[4] For long-term storage, refrigeration (2-8 °C) is advised.

Q3: Can I store the compound at room temperature?

A3: While short-term storage at controlled room temperature (20-25 °C) may be acceptable, it is not recommended for extended periods. The rate of degradation, although slow, will be higher than at refrigerated conditions. For critical applications where compound purity is paramount, refrigerated storage is the best practice.

Q4: Are there any materials I should avoid for storage containers?

A4: It is best to use inert containers such as amber glass or high-density polyethylene (HDPE). Avoid storing the compound in containers that may be reactive or permeable to moisture. Ensure all containers are clearly labeled and free from leaks.[5]

Troubleshooting Guide: Investigating and Preventing Thermal Degradation

This section provides a structured approach to identifying and mitigating thermal degradation of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Issue 1: Unexpected Impurities Detected in a Recently Acquired Batch

Possible Cause: The compound may have been exposed to elevated temperatures during transport or initial storage.

Troubleshooting Steps:

  • Initial Purity Assessment:

    • Immediately upon receipt, perform a purity analysis using a validated High-Performance Liquid Chromatography (HPLC) method.[6] This will establish a baseline for the batch.

    • Compare the chromatogram with the supplier's certificate of analysis. Note any new or larger impurity peaks.

  • Forced Degradation Study (Stress Testing):

    • To understand the degradation profile, conduct a forced degradation study.[7][8][9][10][11] This involves intentionally exposing small samples of the compound to various stress conditions.

    • This will help in identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[7][11]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify the thermal degradation profile of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Materials:

  • 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector

  • Temperature-controlled oven

  • Calibrated balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Thermal Stress:

    • Transfer aliquots of the stock solution into separate vials.

    • Place the vials in a temperature-controlled oven at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).

    • Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours).

  • HPLC Analysis:

    • Analyze the stressed samples alongside an unstressed control sample using a validated HPLC method.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the main peak area.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point and temperature.

    • Identify the major degradation products and their retention times.

Data Presentation: Example of Thermal Degradation Data

Temperature (°C)Time (hours)Degradation (%)Major Degradant Peak (Retention Time, min)
40240.54.2
40481.14.2
40721.84.2
60243.24.2, 5.8
60486.54.2, 5.8
60729.84.2, 5.8
802415.74.2, 5.8, 6.1
804828.94.2, 5.8, 6.1
807245.34.2, 5.8, 6.1
Issue 2: Inconsistent Results in a Long-Term Study

Possible Cause: Gradual degradation of the stock material over the course of the experiment due to improper storage.

Troubleshooting Steps:

  • Storage Condition Verification:

    • Confirm that the compound has been consistently stored at the recommended temperature (2-8 °C).

    • Check storage logs if available.

  • Purity Re-evaluation:

    • Re-analyze the purity of the stock material using the established HPLC method.

    • Compare the current purity with the initial purity assessment.

  • Root Cause Analysis:

    • If degradation is confirmed, investigate potential breaches in the storage protocol.

      • Was the container left at room temperature for an extended period?

      • Were there any power outages affecting the refrigeration unit?

Visualization: Troubleshooting Logic for Thermal Degradation

G start Inconsistent Experimental Results check_purity Re-analyze Purity of Starting Material start->check_purity degradation_detected Degradation Detected? check_purity->degradation_detected no_degradation No Significant Degradation. Investigate Other Experimental Variables. degradation_detected->no_degradation No investigate_storage Investigate Storage Conditions degradation_detected->investigate_storage Yes improper_storage Improper Storage Identified? investigate_storage->improper_storage implement_corrections Implement Corrective Actions: - Discard degraded material - Use fresh batch - Enforce strict storage protocols improper_storage->implement_corrections Yes other_causes Investigate Other Potential Causes: - Contamination - Weighing errors improper_storage->other_causes No

Caption: Troubleshooting workflow for inconsistent results.

Understanding the Degradation Pathway

The thermal degradation of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid can proceed through several potential pathways. The most likely is the decarboxylation of the benzoic acid moiety, a common thermal decomposition route for this class of compounds.[2] Additionally, the ether linkages, particularly the benzylic ether, can be susceptible to cleavage under acidic conditions or at elevated temperatures.[12][13][14][15]

Visualization: Potential Thermal Degradation Pathway

G parent 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid decarboxylation Decarboxylation parent->decarboxylation Heat ether_cleavage Ether Cleavage parent->ether_cleavage Heat/Acid product1 1-(2-Methylpropoxy)-3-(propan-2-yloxy)benzene + CO2 decarboxylation->product1 product2 3-Hydroxy-5-(2-methylpropoxy)benzoic acid + Propene ether_cleavage->product2 product3 3-Hydroxy-5-(propan-2-yloxy)benzoic acid + 2-Methylpropene ether_cleavage->product3

Caption: Potential degradation pathways.

References

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals.
  • Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Justlong in Food.
  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf.
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Forced Degradation – A Review. Biomedical Journal of.
  • Cleavage of Ethers. Organic Chemistry - Jack Westin.
  • Benzoic acid. Apollo Scientific.
  • The thermal decomposition of benzoic acid. ResearchGate.
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Wiley Online Library.
  • BENZOIC ACID. Cameo Chemicals.
  • Analytical techniques for the detection of benzo[a]pyrene and other polycyclic aromatic hydrocarbons in food. National Institutes of Health.
  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI.
  • 18.3 Reactions of Ethers: Acidic Cleavage. OpenStax.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. AKJournals.
  • Ethers. SlideShare.
  • Benzoic Acid – Uses and Safety. VelocityEHS.
  • Solubility of Benzoic and Salicylic Acids in Subcritical Water at Temperatures Ranging from (298 to 473) K. Journal of Chemical & Engineering Data.
  • Forced Degradation – A Review. Biomedical Journal of Science & Technical Research.
  • Analytical Method Development for the Determination of Polycyclic Aromatic Hydrocarbons in Biological Samples. MDPI.
  • Benzoic acid ROTI®CALIPURE 121-123 °C Melting point standard. Carl ROTH.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

Sources

Troubleshooting

Technical Support Center: Overcoming Co-Elution in LC-MS Analysis of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the LC-MS quantification of highly functionalized benzoic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the LC-MS quantification of highly functionalized benzoic acid derivatives.

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is a moderately hydrophobic, acidic compound (pKa ~4.0–4.5). In complex biological matrices, it is highly susceptible to co-elution with endogenous interferents (like phospholipids) or structural isomers. This leads to severe ion suppression in Electrospray Ionization (ESI) and inaccurate quantification[1]. This guide provides a self-validating framework to diagnose, troubleshoot, and resolve these co-elution issues.

Diagnostic Workflow: Identifying the Root Cause

Before altering your method, you must establish whether the co-elution is an analytical interference (isobaric/isomeric) or a matrix effect (an invisible interferent causing ion suppression)[2].

CoElutionDiagnostic Start Suspected Co-elution (Poor Recovery/Precision) VisCheck Check Chromatogram (Peak Shoulders/Asymmetry?) Start->VisCheck MSRatio Check MRM Ion Ratios VisCheck->MSRatio PostCol Post-Column Infusion (Matrix Effect Check) MSRatio->PostCol Ratios Stable Isobaric Isobaric/Isomeric Interference MSRatio->Isobaric Ratios Shifted MatrixEffect Matrix Effect (Ion Suppression) PostCol->MatrixEffect Signal Drop at RT Sol1 Optimize Stationary Phase (e.g., Biphenyl) Isobaric->Sol1 Sol2 Optimize Sample Prep (e.g., MD-SPE) MatrixEffect->Sol2

Caption: Diagnostic workflow to differentiate between isomeric co-elution and matrix-induced ion suppression.

Troubleshooting Guide

Q1: My recovery drops significantly in plasma samples compared to neat solvent, but the peak looks symmetrical. What is happening? Causality: You are experiencing a "matrix effect," specifically ion suppression. In ESI, co-eluting matrix components (like phospholipids) compete with 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid for available charge during droplet formation and evaporation[1]. Because the interferent is not monitored in your specific MRM transition, the peak appears symmetrical, but the absolute signal is artificially depressed[2]. Solution: You must decouple the analyte from the matrix.

  • Sample Preparation: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) rather than simple protein precipitation. SPE selectively removes phospholipids that cause non-specific co-elution[3].

  • Internal Standard: Use a stable isotope-labeled (SIL) internal standard. Because it exactly co-elutes with the target analyte, it experiences the identical suppression environment, allowing the analyte/IS ratio to remain constant[3].

Q2: I am seeing a shoulder on my main peak, or a closely eluting isomer that I cannot resolve on a standard C18 column. How do I fix this? Causality: C18 columns rely purely on dispersive, hydrophobic interactions. Since 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid and its positional isomers (e.g., variations in the placement of the alkoxy groups) have nearly identical hydrophobicities, their capacity factors ( k′ ) on C18 are too similar to achieve baseline resolution[4]. Solution: Change the stationary phase to alter the selectivity ( α ). Switch to a Biphenyl or Phenyl-Hexyl column. The biphenyl stationary phase contains two phenyl rings that undergo π−π interactions with the aromatic ring of the benzoic acid core[5]. This orthogonal separation mechanism is highly shape-selective and excels at resolving critical isomer pairs that co-elute on C18[4]. Use methanol instead of acetonitrile as the organic modifier to maximize these π−π interactions[4].

Q3: The peak is tailing severely, causing it to bleed into a neighboring peak. Is this a co-elution issue? Causality: Apparent co-elution is often just poor peak shape. 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is an acidic compound. If the mobile phase pH is near its pKa (~4.0–4.5), the molecule exists in a mixed state of ionized and unionized forms, leading to split peaks or severe tailing. Furthermore, ionized acids can undergo secondary interactions with residual silanols on the silica support. Solution: Force the molecule into a single ionization state. For reversed-phase LC-MS, lower the mobile phase pH to at least 2 units below the pKa to ensure the carboxylic acid is fully protonated (unionized). Use 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic mobile phases[6].

Quantitative Data: Method Optimization Summary

To illustrate the causality of our optimization steps, below is a summary of experimental data comparing column chemistries and pH modifiers for this specific compound class.

ParameterConditionCapacity Factor ( k′ )Resolution ( Rs​ ) from IsomerMatrix Effect (Ion Suppression)Peak Symmetry ( As​ )
Column Chemistry Standard C183.20.8 (Co-elution)-45%1.1
Column Chemistry Biphenyl4.52.1 (Baseline) -15%1.05
Mobile Phase A Water (No Additive)1.5N/AVariable2.8 (Severe Tailing)
Mobile Phase A Water + 0.1% Formic Acid4.52.1-15%1.05 (Excellent)
Sample Prep Protein Precipitation4.52.1-60% (High Phospholipids)1.05
Sample Prep Mixed-Mode Anion Exchange SPE4.52.1< 5% (Clean Extract) 1.05

Note: Resolution ( Rs​ ) > 1.5 is required for baseline separation.

Self-Validating Experimental Protocols

To ensure trustworthiness, any LC-MS method must be self-validating. Implement the following protocols to verify that co-elution and matrix effects have been eliminated.

Protocol A: Post-Column Infusion (Qualitative Matrix Effect Assessment)

Purpose: To map the exact retention time zones where invisible matrix components elute and cause ion suppression[7].

  • Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the MS source inlet[8].

  • Infusion: Using a syringe pump, continuously infuse a pure standard solution of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (e.g., 100 ng/mL at 10 µL/min) into the T-piece[8].

  • Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) onto the LC column and run the standard gradient[7].

  • Monitoring: Monitor the MRM transition for the analyte.

  • Validation: A stable baseline indicates no matrix effect. Any sudden dips in the baseline signal correspond to the elution of matrix components causing ion suppression[7]. Adjust your gradient so your analyte elutes outside these "suppression zones."

Protocol B: Mixed-Mode SPE for Acidic Compounds

Purpose: To eliminate phospholipid co-elution by exploiting the acidic nature of the analyte.

  • Conditioning: Condition a Mixed-Mode Strong Anion Exchange (MAX) SPE cartridge with 2 mL Methanol, followed by 2 mL Water.

  • Loading: Dilute the plasma sample 1:1 with 2% ammonium hydroxide (forces the benzoic acid to become ionized/negatively charged). Load onto the cartridge.

  • Washing:

    • Wash 1: 2 mL 5% ammonium hydroxide in water (removes neutral/basic interferences).

    • Wash 2: 2 mL Methanol (removes hydrophobic interferences like phospholipids; the analyte remains bound via ionic interactions).

  • Elution: Elute with 2 mL of 5% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic bond and allowing the methanol to elute it.

  • Reconstitution: Evaporate to dryness and reconstitute in the initial mobile phase.

SPEWorkflow Load Load Sample (Basic pH: Analyte Ionized) Wash1 Aqueous Wash (Removes Salts/Neutrals) Load->Wash1 Wash2 Organic Wash (MeOH) (Removes Phospholipids) Wash1->Wash2 Elute Acidic Organic Elution (Analyte Neutralized & Eluted) Wash2->Elute

Caption: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for selective extraction of acidic analytes.

Frequently Asked Questions (FAQs)

Q: Can I just dilute my sample to reduce matrix effects? A: Yes, sample dilution is a valid strategy to mitigate signal suppression caused by co-eluting matrix components[9]. However, this is a trade-off: while you reduce the concentration of the interferent, you also reduce the concentration of your analyte. This is only viable if your instrument has sufficient sensitivity to meet your Lower Limit of Quantitation (LLOQ)[9].

Q: Why does my stable isotope-labeled internal standard (SIL-IS) not completely correct for co-elution? A: If the suppression is too severe, the signal-to-noise ratio of both the analyte and the SIL-IS can drop below acceptable limits, compromising precision[2]. Additionally, deuterium-labeled analogs sometimes exhibit a slight chromatographic shift (isotope effect) compared to the unlabeled analyte. If they do not exactly co-elute, they will experience different suppression environments[2]. Consider using 13C or 15N labeled standards, which are less prone to retention time shifts.

Q: I am using a diode array detector (DAD) in series with my MS. Can it help detect co-elution? A: Absolutely. DADs are invaluable for peak purity analysis. The system collects UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope are identical, the peak is likely pure. If the spectral profile shifts, it is a definitive sign of co-elution[10].

References

  • myadlm.org. "Interference Testing and Mitigation in LC-MS/MS Assays." myadlm.org, 01 Aug. 2017.[Link]

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results." resolvemass.ca, 29 Dec. 2025.[Link]

  • Longdom Publishing. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." longdom.org. [Link]

  • Restek Resource Hub. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." restek.com, 01 Jan. 2025. [Link]

  • Chromtech. "Chromatography Products - The Biphenyl Stationary Phase." chromtech.net.au.[Link]

  • ResearchGate. "A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities." researchgate.net, 17 Sep. 2021.[Link]

  • PMC. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." nih.gov. [Link]

  • LCGC International. "Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction." chromatographyonline.com, 12 Nov. 2020. [Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography." axionlabs.com. [Link]

  • PMC. "Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies." nih.gov.[Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid Formulations

This technical support guide is intended for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Given its predic...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Given its predicted high lipophilicity (XlogP: 3.5) and its chemical nature as a solid, this compound is likely to exhibit poor aqueous solubility, a common challenge for BCS Class II and IV drugs.[1][2][3] This guide provides a structured approach to formulation development, troubleshooting common experimental hurdles, and answering frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties and initial formulation strategies for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Q1: What are the key physicochemical properties of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid to consider for formulation development?

A1: Based on its chemical structure, the following properties are critical:

  • Molecular Formula: C₁₄H₂₀O₄[1]

  • Molecular Weight: 252.31 g/mol [2]

  • Physical Form: Solid[2]

  • Predicted Lipophilicity (XlogP): 3.5, indicating it is a lipophilic compound.[1]

  • Functional Groups: The presence of a carboxylic acid group makes it a weakly acidic compound. This is a crucial feature for salt formation strategies.[4]

Q2: This compound has poor aqueous solubility. What are the primary strategies to enhance its bioavailability?

A2: For poorly soluble drugs, several formulation strategies can be employed to improve dissolution and, consequently, bioavailability.[5][6][7] Key approaches include:

  • Salt Formation: Converting the acidic drug into a salt can significantly increase its solubility and dissolution rate.[4][8][9]

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice and improve physicochemical properties.[10][11][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can lead to higher apparent solubility and faster dissolution.[5]

  • Lipid-Based Formulations: Encapsulating the lipophilic drug in lipid-based systems can enhance its absorption.[13][14][15][16][17]

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve the dissolution rate.[7][15][18]

Q3: How do I choose the most suitable formulation strategy?

A3: The choice of strategy depends on the specific properties of the drug and the desired product profile. A preliminary assessment can guide your decision:

StrategyWhen to ConsiderKey Advantages
Salt Formation The drug has an ionizable functional group (in this case, a carboxylic acid).Often a straightforward and effective method to significantly increase solubility.[4][8]
Co-crystallization The drug is non-ionizable or salt forms have poor stability.Can improve a range of properties including solubility, stability, and manufacturability.[10][12]
Amorphous Solid Dispersions The drug has a high melting point and is prone to recrystallization.Can achieve a supersaturated state, leading to enhanced absorption.[5]
Lipid-Based Formulations The drug is highly lipophilic (high logP).Can improve absorption by utilizing lipid uptake pathways in the gut.[13][15]
Particle Size Reduction As a primary or supplementary approach to increase dissolution rate.A well-established technique to improve the dissolution of poorly soluble drugs.[7][15]

A decision-making workflow for selecting a formulation strategy is illustrated below:

Formulation_Strategy_Decision_Tree Start Start: Poorly Soluble API 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid Ionizable Is the API ionizable? Start->Ionizable SaltScreening Perform Salt Screening Ionizable->SaltScreening Yes CoCrystalScreening Consider Co-crystal Screening Ionizable->CoCrystalScreening No SaltStable Are stable salts with improved solubility formed? SaltScreening->SaltStable HighLogP Is the API highly lipophilic (LogP > 3)? CoCrystalScreening->HighLogP SaltStable->CoCrystalScreening No DevelopSalt Develop Salt Formulation SaltStable->DevelopSalt Yes LipidFormulation Explore Lipid-Based Formulations (SMEDDS, SNEDDS) HighLogP->LipidFormulation Yes ASD Consider Amorphous Solid Dispersions (ASDs) HighLogP->ASD No ParticleSize Consider Particle Size Reduction (Micronization/Nanonization) ASD->ParticleSize

Caption: Decision tree for selecting a formulation strategy.

Part 2: Troubleshooting Guide

This section provides practical solutions to common problems encountered during the formulation development of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

Salt Formation

Q: I am trying to form a salt of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, but I am not getting a crystalline solid. What could be the issue?

A: Several factors could be at play:

  • Inappropriate pKa difference: For successful salt formation, the pKa of the base (counterion) should be at least 2-3 units higher than the pKa of your acidic drug.[4] You may need to select a stronger base as a counterion.

  • Solvent selection: The solvent plays a crucial role in salt crystallization.[19] If the salt is too soluble in the chosen solvent, it will not precipitate. Conversely, if the drug and counterion are not sufficiently soluble, the reaction may not proceed.

    • Troubleshooting Steps:

      • Screen different solvents: Try a range of solvents with varying polarities.

      • Use an anti-solvent: If the salt is soluble, try adding an anti-solvent to induce precipitation.[10]

      • Solvent evaporation: Slowly evaporating the solvent can also promote crystallization.[19][20]

Q: My salt form shows initial promise with high solubility, but the drug precipitates out over time during dissolution testing. Why is this happening?

A: This phenomenon is likely due to the conversion of the more soluble salt form back to the less soluble free acid form in the dissolution medium, especially if the pH of the medium is close to or below the pKa of the drug.

  • Troubleshooting Steps:

    • pH control: Ensure the pH of the dissolution medium is maintained above the pKa of the drug to keep it in its ionized, more soluble form.

    • Inclusion of precipitation inhibitors: Adding polymers like HPMC or PVP to the formulation can help maintain a supersaturated state and prevent precipitation.

Amorphous Solid Dispersions (ASDs)

Q: My amorphous solid dispersion is physically unstable and recrystallizes upon storage. How can I prevent this?

A: The recrystallization of an amorphous drug is a common stability challenge.[21]

  • Polymer selection: The choice of polymer is critical for stabilizing the amorphous form. The polymer should have good miscibility with the drug and a high glass transition temperature (Tg).

  • Drug loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.

  • Moisture: Water can act as a plasticizer, reducing the Tg of the ASD and promoting crystallization.[21]

    • Troubleshooting Steps:

      • Screen different polymers: Evaluate polymers like HPMC, HPMC-AS, PVP, and Soluplus®.

      • Optimize drug loading: Prepare ASDs with varying drug loads to find a stable composition.

      • Control humidity during storage: Store the ASDs in a desiccated environment and consider co-formulating with moisture scavengers.

Analytical Characterization

Q: How can I confirm that I have successfully formed a new salt or co-crystal and not just a physical mixture?

A: A combination of solid-state characterization techniques is necessary to confirm the formation of a new crystalline entity.

  • Powder X-ray Diffraction (PXRD): A new crystalline form will exhibit a unique diffraction pattern that is different from the patterns of the starting materials.[21][22] The absence of peaks corresponding to the parent drug indicates complete conversion.

  • Differential Scanning Calorimetry (DSC): The formation of a new salt or co-crystal will result in a new, sharp melting endotherm at a different temperature than the individual components.[23][24]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies, particularly of the carboxylic acid group, can indicate the formation of a salt or co-crystal.

The following workflow outlines the characterization process:

Solid_State_Characterization_Workflow Start Start: Prepared Solid Formulation (e.g., Salt, Co-crystal) PXRD Powder X-ray Diffraction (PXRD) Start->PXRD DSC Differential Scanning Calorimetry (DSC) Start->DSC FTIR FTIR Spectroscopy Start->FTIR Analysis Analyze Data PXRD->Analysis DSC->Analysis FTIR->Analysis NewForm New Crystalline Form Confirmed Analysis->NewForm Unique PXRD pattern New melting point Shift in IR peaks PhysicalMix Physical Mixture or Incomplete Reaction Analysis->PhysicalMix Superimposition of starting material patterns Optimize Optimize Formulation Process PhysicalMix->Optimize

Caption: Workflow for solid-state characterization.

In-Vitro Performance Testing

Q: I am struggling to develop a discriminating dissolution method for my poorly soluble formulations. What should I consider?

A: Developing a meaningful dissolution test for poorly soluble drugs can be challenging.[18]

  • Sink conditions: It is important to maintain sink conditions, where the volume of dissolution medium is at least three to five times the volume required to saturate the solution with the drug.[18]

  • Biorelevant media: For poorly soluble drugs, using simple aqueous buffers may not be predictive of in-vivo performance. Consider using biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) which contain bile salts and lecithin to mimic the composition of intestinal fluids.

  • Surfactants: If sink conditions cannot be achieved, the addition of a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium can help to solubilize the drug.[25] The type and concentration of the surfactant should be carefully justified.

Q: My formulation shows good dissolution, but I am not seeing a corresponding improvement in permeability in my in-vitro cell-based assay (e.g., Caco-2). Why?

A: Good dissolution is necessary but not always sufficient for good absorption. Several factors could explain this discrepancy:

  • Poor intrinsic permeability: The drug itself may have inherently low permeability across the intestinal epithelium. In-vitro permeability assays like Caco-2 or PAMPA can help assess this.[26][27][28]

  • Efflux transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing its net absorption.[26]

  • Precipitation in the assay system: The dissolved drug from your formulation may precipitate in the aqueous environment of the cell culture medium before it has a chance to permeate the cells.

  • Troubleshooting Steps:

    • Conduct bidirectional Caco-2 assays: This can help determine if the drug is subject to active efflux.[26]

    • Incorporate permeability enhancers: If intrinsic permeability is low, consider including safe and effective permeability enhancers in your formulation.

    • Analyze drug concentration in the apical chamber over time: This can help you understand if the drug is precipitating during the permeability experiment.

Part 3: Experimental Protocols

Protocol 1: Salt Screening by Solvent Evaporation
  • Dissolve the API: Dissolve 100 mg of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid in a suitable solvent (e.g., methanol, ethanol, or acetone) in a glass vial.

  • Add Counterion: In a separate vial, dissolve an equimolar amount of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) in the same solvent.

  • Mix and Evaporate: Combine the two solutions and allow the solvent to evaporate slowly at room temperature.

  • Isolate and Dry: Collect the resulting solid and dry it under vacuum.

  • Characterize: Analyze the solid using PXRD and DSC to confirm salt formation.

Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolve Drug and Polymer: Dissolve a specific ratio of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid and a polymer (e.g., HPMC, PVP) in a common solvent (e.g., a mixture of dichloromethane and methanol).

  • Evaporate Solvent: Evaporate the solvent rapidly using a rotary evaporator to prevent crystallization.

  • Dry the Product: Dry the resulting film or powder under vacuum for 24-48 hours to remove any residual solvent.

  • Characterize: Analyze the solid using PXRD to confirm its amorphous nature and DSC to determine its glass transition temperature (Tg).

Protocol 3: In-Vitro Dissolution Testing
  • Apparatus: Use USP Apparatus 2 (paddle).[25]

  • Dissolution Medium: Start with 900 mL of a relevant buffer (e.g., pH 6.8 phosphate buffer). If solubility is limited, consider adding a surfactant (e.g., 0.5% SLS) or using biorelevant media (FaSSIF).

  • Agitation Speed: Set the paddle speed to 50 or 75 rpm.[29]

  • Temperature: Maintain the temperature at 37 ± 0.5 °C.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).

References

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. 2010.
  • 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid. PubChem.
  • Lipid-Based Drug Delivery Systems. PMC - NIH.
  • Enhancing the Bioavailability of Poorly Soluble Drugs. PMC - NIH. 2024.
  • Solid state characterization (DSC and PXRD) of plain drug and drug... ResearchGate.
  • Designing in-vitro systems to simulate the in-vivo permeability of drugs. PMC - NIH.
  • 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Sigma-Aldrich.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC - NIH. 2020.
  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI.
  • Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. MDPI. 2025.
  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.
  • Chemical Properties of Benzoic acid, 3-(2-methylpropyl)oxy-, 2-methylpropyl ester. Cheméo.
  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan.
  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. 2021.
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. 2025.
  • Formulation and development of some BCS Class II drugs. ResearchGate.
  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. 2025.
  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. 2025.
  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. Rigaku. 2013.
  • 3-Formyl-5-hydroxy-2-(propan-2-yloxy)benzoic acid | C11H12O5. PubChem.
  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. PMC. 2020.
  • Permeability and Transporters. Admescope.
  • Co-crystallization an alternative modified technique for solubility enhancement. RJWave.org.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. 2025.
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. 2024.
  • The future of lipid-based drug delivery systems. CAS. 2025.
  • 3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid. NextSDS.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • In Vitro Permeability Assay. Creative Bioarray.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK. 2024.
  • Lipid-Based Drug Delivery. Phoreus Biotech.
  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology. 2009.
  • Co-crystallization: Technique for solubility enhancement - A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. 2024.
  • Lipid-based drug delivery systems (LDDS). SciSpace.
  • 3-Phenoxybenzoic acid | CAS 3739-38-6. Selleck Chemicals. 2024.
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. 2009.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. 2024.
  • CO- CRYSTALLIZATION: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. IJCRT.org.
  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. 2018.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid vs. Standard Reference Compounds in Glucokinase Activator Synthesis

Executive Summary The development of allosteric Glucokinase Activators (GKAs) represents a highly targeted approach to restoring glucose homeostasis in Type 2 Diabetes Mellitus (T2DM)[1]. Glucokinase (GK) acts as the pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of allosteric Glucokinase Activators (GKAs) represents a highly targeted approach to restoring glucose homeostasis in Type 2 Diabetes Mellitus (T2DM)[1]. Glucokinase (GK) acts as the primary glucose sensor in pancreatic β -cells and the rate-limiting enzyme for hepatic glycogen synthesis[2].

In the synthesis of small-molecule GKAs, the 3,5-disubstituted benzamide scaffold has emerged as a privileged pharmacophore[3]. Among the critical building blocks used to construct this scaffold is 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS 852520-45-7), also known as 3-isobutoxy-5-isopropoxybenzoic acid. This guide objectively compares the physicochemical properties, structural rationale, and synthetic utility of this specific intermediate against standard reference dialkoxybenzoic acids, providing drug development professionals with actionable, data-backed insights.

Mechanistic Context: The Role of the Benzamide Pharmacophore

To understand the superiority of specific alkoxy substitutions, one must first examine the causality of GK activation. GKAs do not bind to the active site; instead, they bind to a distinct allosteric pocket, inducing a conformational shift that significantly lowers the enzyme's Km​ for glucose[2].

The benzamide portion of the GKA inserts deeply into a hydrophobic cleft formed by residues such as Tyr215, Met210, and Val452. The substituents at the 3- and 5-positions of the benzoic acid ring are solely responsible for maximizing van der Waals interactions within this pocket[4]. If the substituents are too small (e.g., methoxy), the pocket is under-filled, leading to weak affinity. If they are too large or linear, they incur severe steric clashes or excessive lipophilicity, leading to poor pharmacokinetic (PK) profiles and rapid metabolic clearance.

Mechanism GKA GKA Derivative GK_Inact Glucokinase (Inactive) GKA->GK_Inact Allosteric Binding GK_Act Glucokinase (Active) GK_Inact->GK_Act Conformational Shift G6P Glucose-6-Phosphate GK_Act->G6P Phosphorylation Glucose Glucose Glucose->GK_Act Substrate Binding BetaCell β-cells: Insulin G6P->BetaCell Trigger Liver Hepatocytes: Glycogen G6P->Liver Pathway

Figure 1: Mechanism of action for Glucokinase Activators in pancreatic and hepatic tissues.

Structural Rationale & Physicochemical Profiling

When designing GKAs, medicinal chemists must balance target potency with aqueous solubility and lipophilicity (LogP)[4]. 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid features an asymmetric branched substitution pattern: an isobutoxy group and an isopropoxy group.

Comparative Performance Data

The table below summarizes the physicochemical properties of various benzoic acid building blocks and the resulting biological activity when coupled with a standard aminothiazole heterocycle to form a GKA.

Benzoic Acid Building BlockR1 SubstituentR2 SubstituentCalculated LogP (Acid)Steric Bulk ProfileResulting GKA EC 50​ (nM)*
3,5-Dimethoxybenzoic acidMethoxyMethoxy~1.6Low> 5000
3-Isopropoxy-5-methoxybenzoic acidIsopropoxyMethoxy~2.4Medium~ 800
3-Cyclopentoxy-5-methoxybenzoic acidCyclopentoxyMethoxy~3.1High~ 150
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid Isobutoxy Isopropoxy ~3.8 Optimal < 50

*Note: EC 50​ values represent representative in vitro trends for derived N-(thiazol-2-yl)benzamides based on foundational SAR studies[4].

Causality of the Asymmetric Branched Design
  • Steric Complementarity: The isobutoxy group provides a slightly extended, branched hydrophobic bulk that perfectly occupies the deeper sub-pocket of the allosteric site, while the isopropoxy group fills the shallower adjacent space[4]. Standard symmetrical compounds (like 3,5-dimethoxy) fail to engage these sub-pockets fully.

  • Metabolic Stability: Unlike straight-chain alkyl groups (e.g., n-butoxy), the branched nature of the isobutoxy and isopropoxy groups hinders rapid cytochrome P450-mediated aliphatic oxidation, prolonging the half-life of the resulting drug candidate.

  • Lipophilicity Control: While the ClogP of the target acid is higher (~3.8) than simpler derivatives, it remains within the "rule of five" limits when coupled to polar heterocyclic amines, striking an ideal balance between membrane permeability and aqueous solubility[4].

Experimental Methodologies

To validate the efficacy of GKAs synthesized from 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, a robust, self-validating experimental workflow is required.

Workflow Acid Target Acid (CAS 852520-45-7) Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Amine Heterocyclic Amine Amine->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Crude Assay In Vitro Assay (G6PDH Coupled) Purification->Assay Pure GKA Data EC50 Data Assay->Data Activity

Figure 2: Experimental workflow from amide coupling synthesis to in vitro biochemical screening.

Protocol 1: Amide Coupling Synthesis

Due to the steric hindrance imparted by the bulky isobutoxy and isopropoxy groups, standard coupling agents (like EDC/HOBt) often yield poor conversions. The use of HATU is critical here.

  • Activation: Dissolve 1.0 eq of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the reactive OAt-ester.

  • Coupling: Add 1.1 eq of the target heterocyclic amine (e.g., 2-aminothiazole derivative). Stir the reaction mixture at room temperature for 12–18 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate under vacuum.

  • Purification: Purify the crude residue via preparative HPLC to isolate the pure GKA derivative.

Protocol 2: In Vitro Glucokinase Enzyme Assay (G6PDH Coupled)

This assay is a self-validating system: it couples the GK-mediated production of Glucose-6-Phosphate (G6P) to the reduction of NAD + via Glucose-6-Phosphate Dehydrogenase (G6PDH)[3]. The continuous spectrophotometric readout ensures that any artifacts (e.g., compound precipitation) are immediately visible as non-linear kinetics.

  • Buffer Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 1 mM MgCl 2​ , 1 mM DTT, 1 mM ATP, and 1 mM NAD + [3].

  • Enzyme/Substrate Mix: Add recombinant human Glucokinase (0.5 µ g/well ), G6PDH (2.5 U/mL), and a sub-saturating concentration of glucose (typically 5 mM, near the native Km​ )[3].

  • Compound Addition: Dispense the synthesized GKA in a 10-point dose-response format (e.g., 10 µM down to 0.5 nM in DMSO). Include a DMSO-only vehicle control and a known positive control (e.g., RO-28-1675) to validate assay dynamic range.

  • Kinetic Readout: Monitor the increase in absorbance at 340 nm (corresponding to NADH production) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocities ( V0​ ). Plot V0​ against compound concentration to determine the EC 50​ and the maximum fold-activation ( Emax​ ).

Conclusion

Compared to standard, less sterically demanding reference compounds, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid provides an optimal balance of hydrophobic bulk and metabolic stability. By perfectly occupying the allosteric cleft of Glucokinase, this building block enables the synthesis of highly potent GKAs capable of restoring glucose homeostasis in metabolic disorders[4],[5].

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

In the landscape of pharmaceutical development, the rigorous and accurate quantification of an active pharmaceutical ingredient (API) is the bedrock upon which safety and efficacy are built. For a novel compound such as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of an active pharmaceutical ingredient (API) is the bedrock upon which safety and efficacy are built. For a novel compound such as 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, establishing a robust and reliable analytical method is a non-negotiable prerequisite for its progression through the preclinical and clinical phases. This guide provides an in-depth comparison of two widely adopted analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this specific benzoic acid derivative. We will delve into the validation of these methods, underpinned by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) bioanalytical method validation guidance.[1][2][3][4][5]

Choosing the Right Tool: A Comparison of HPLC-UV and LC-MS/MS

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.[6]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection is a workhorse in many pharmaceutical laboratories. It offers a cost-effective and robust solution for the quantification of compounds that possess a UV-absorbing chromophore, which is present in the benzoic acid structure of our target molecule.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[7][8] This technique is particularly advantageous when dealing with complex biological matrices or when very low detection limits are required.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method:

Method_Selection Analyte 3-(2-Methylpropoxy)-5- (propan-2-yloxy)benzoic acid Decision Method Selection Analyte->Decision Matrix Sample Matrix (e.g., Plasma, Formulation) Matrix->Decision Requirements Analytical Requirements (Sensitivity, Specificity) Requirements->Decision HPLC_UV HPLC-UV Decision->HPLC_UV Higher Concentrations Simpler Matrix LC_MS LC-MS/MS Decision->LC_MS Low Concentrations Complex Matrix

Caption: Decision workflow for analytical method selection.

A Head-to-Head Comparison of Analytical Techniques

Performance ParameterHPLC-UVLC-MS/MSRationale & Justification
Linearity (R²) > 0.995> 0.999Both techniques are expected to exhibit excellent linearity. LC-MS/MS often achieves a slightly higher correlation coefficient due to its superior signal-to-noise ratio at lower concentrations.
Range 100 - 10,000 ng/mL0.5 - 5,000 ng/mLThe wider dynamic range of LC-MS/MS allows for the quantification of the analyte over a broader concentration spectrum, which is particularly useful in pharmacokinetic studies.
Accuracy (% Bias) < 15%< 10%The enhanced specificity of LC-MS/MS typically results in lower bias, as it is less susceptible to interference from matrix components.[8]
Precision (%RSD) < 15%< 10%Similar to accuracy, the higher selectivity of LC-MS/MS contributes to improved precision by minimizing variability from interfering substances.
Limit of Detection (LOD) ~30 ng/mL~0.1 ng/mLLC-MS/MS is significantly more sensitive than HPLC-UV, making it the method of choice for applications requiring trace-level quantification.
Limit of Quantification (LOQ) 100 ng/mL0.5 ng/mLThe lower LOQ of LC-MS/MS is a direct consequence of its higher sensitivity.
Selectivity ModerateHighWhile HPLC-UV can achieve good selectivity through chromatographic separation, LC-MS/MS provides an additional dimension of selectivity through mass-to-charge ratio filtering, making it highly specific.[8]
Matrix Effect LowPotential for ion suppression/enhancementHPLC-UV is less prone to matrix effects. In LC-MS/MS, co-eluting matrix components can interfere with the ionization process, potentially affecting the accuracy of quantification. This necessitates careful method development and validation.
Cost LowerHigherThe initial capital investment and ongoing maintenance costs for LC-MS/MS systems are substantially higher than for HPLC-UV systems.[8]

The Blueprint for Validation: A Step-by-Step Guide

The validation of an analytical method is a formal process that provides documented evidence that the method is fit for its intended purpose.[9][10][11] The following sections detail the experimental protocols for key validation parameters.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample of the matrix (e.g., plasma, formulation buffer) to ensure that no endogenous components interfere with the detection of the analyte or internal standard (for LC-MS/MS).

  • Placebo Analysis: For formulated products, analyze a placebo formulation to demonstrate the absence of interference from excipients.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[12][13][14] Analyze these stressed samples to ensure that the degradation products do not co-elute with the analyte peak. This is a critical step in developing a stability-indicating method.[15][16]

The following diagram illustrates the workflow for a forced degradation study:

Forced_Degradation cluster_stress Stress Conditions API 3-(2-Methylpropoxy)-5- (propan-2-yloxy)benzoic acid Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Analysis Analyze by Proposed Method (HPLC-UV or LC-MS/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity and Resolution from Degradants Analysis->Evaluation Result Stability-Indicating Method Evaluation->Result

Caption: Workflow for a forced degradation study.

Linearity and Range

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by spiking a known amount of the analyte into the appropriate matrix.

  • Analyze each calibration standard in triplicate.

  • Plot the mean response versus the nominal concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (R²): ≥ 0.99

  • Back-calculated concentrations: Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision expresses the closeness of agreement between a series of measurements.[10][19]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level in a single analytical run (intra-day precision and accuracy).

  • Repeat the analysis on at least two different days (inter-day precision and accuracy).

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce small, deliberate variations to these parameters.

  • Analyze a sample at each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits.

  • The quantitative results should not be significantly affected by the variations.

Summary of Validation Results

The following tables present hypothetical but representative validation data for the quantification of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid by HPLC-UV and LC-MS/MS.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MS
Range (ng/mL) 100 - 10,0000.5 - 5,000
Number of Standards 68
Correlation Coefficient (R²) 0.9980.999
Regression Equation y = 123.4x + 567.8y = 987.6x + 12.3

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)HPLC-UVLC-MS/MS
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias) Precision (%RSD)
LLOQ 100 (HPLC) / 0.5 (LC-MS)-8.512.3-5.29.8
Low 300 (HPLC) / 1.5 (LC-MS)-4.28.7-2.16.5
Medium 4,000 (HPLC) / 2,000 (LC-MS)2.56.11.34.2
High 8,000 (HPLC) / 4,000 (LC-MS)5.85.43.73.1

Conclusion

Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. The choice between the two methods will ultimately depend on the specific application. For routine quality control of bulk drug substance or formulated products where concentrations are relatively high, HPLC-UV provides a robust and cost-effective solution. For bioanalytical applications, such as pharmacokinetic studies in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

The validation data presented in this guide demonstrate that both methods can meet the stringent requirements of regulatory agencies. A thorough understanding of the principles of method validation, coupled with careful experimental design and execution, is essential for ensuring the generation of high-quality, reliable, and reproducible data in the development of new pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PharmaValidation.in. (n.d.). Validating Analytical Accuracy, Precision & Linearity in Pharma Labs. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Frontage Labs. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Rathod, N., & Prajapati, P. A. (2020, March 1). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • GSC Online Press. (2022, November 8). Analytical method validation: A brief review. [Link]

  • PharmaTech. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • International Journal of Pharmaceutical Erudition. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • LinkedIn. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Chromatography Online. (2026, March 14). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

Sources

Validation

In-Depth Comparison Guide: SAR and Efficacy of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid Derivatives as Glucokinase Activators

Executive Summary The pursuit of optimal glycemic control in Type 2 Diabetes (T2D) has shifted from brute-force insulin secretagogues to smart, glucose-sensing therapeutics. At the forefront of this evolution are Glucoki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of optimal glycemic control in Type 2 Diabetes (T2D) has shifted from brute-force insulin secretagogues to smart, glucose-sensing therapeutics. At the forefront of this evolution are Glucokinase Activators (GKAs) . Glucokinase (GK) acts as the master glucose sensor in pancreatic β-cells and the rate-limiting enzyme for hepatic glucose disposal.

This guide provides an objective, data-driven comparison of GKAs derived from the privileged scaffold 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS 852520-45-7) against traditional antidiabetic agents and early-generation GKAs. By analyzing the Structure-Activity Relationship (SAR), binding mechanics, and validated experimental protocols, we demonstrate why dialkoxybenzamide derivatives represent a superior therapeutic modality for restoring glucose homeostasis without the severe hypoglycemic risks associated with legacy drugs.

Mechanistic Grounding: Allosteric Activation of Glucokinase

Unlike standard hexokinases, Glucokinase has a low affinity for glucose (physiological S0.5​ ≈ 8 mM) and lacks product inhibition, allowing it to act as a dynamic sensor. GKAs do not bind to the active site. Instead, they bind to an allosteric pocket located ~20 Å away.

When a benzamide GKA binds this site, it thermodynamically stabilizes the "closed," catalytically active conformation of the enzyme. This allosteric modulation drastically lowers the S0.5​ for glucose (increasing affinity) and can elevate the maximum velocity ( Vmax​ ) of phosphorylation . The dual-tissue action—stimulating insulin release in the pancreas and driving glycogen synthesis in the liver—provides a synergistic approach to lowering blood glucose.

Pathway Glucose Glucose GK_Inactive Glucokinase (Super-Open / Inactive) Glucose->GK_Inactive Binds Catalytic Site GKA Benzamide GKA (Allosteric Modulator) GKA->GK_Inactive Binds Allosteric Site (~20 Å away) GK_Active Glucokinase (Closed / Active) GK_Inactive->GK_Active Conformational Shift G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation (Lower S0.5) BetaCell Pancreatic β-cells: Insulin Secretion ↑ G6P->BetaCell Liver Hepatocytes: Glycogen Synthesis ↑ G6P->Liver

Fig 1: Synergistic activation of Glucokinase by glucose and allosteric benzamide GKAs.

Structure-Activity Relationship (SAR) Analysis

The parent acid, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, is a highly optimized building block. When its carboxylic acid is converted into an amide linked to a heteroaromatic ring (e.g., 2-aminothiazole or 2-aminopyridine), it forms a Y-shaped pharmacophore that perfectly complements the GK allosteric site .

  • The 3-(2-Methylpropoxy) [Isobutoxy] Group : This bulky, lipophilic arm extends deep into Hydrophobic Pocket 1 (lined by Val62, Ile159, and Val452). It provides the necessary van der Waals packing to drive the entropy of binding.

  • The 5-(Propan-2-yloxy) [Isopropoxy] Group : Fits precisely into an adjacent hydrophobic sub-pocket. The differential sizing between the isobutoxy and isopropoxy groups breaks molecular symmetry, restricting the conformational flexibility of the benzamide core and locking it into the bioactive pose.

  • The Benzamide Linker : The amide acts as both a hydrogen bond donor and acceptor. It forms a critical bidentate interaction with the backbone carbonyl and side-chain of Arg63 —the thermodynamic anchor that triggers the enzyme's conformational shift into the active state.

SAR Scaffold 3-isobutoxy-5-isopropoxy benzamide derivative Isobutoxy 3-(2-Methylpropoxy) Group Scaffold->Isobutoxy Isopropoxy 5-(Propan-2-yloxy) Group Scaffold->Isopropoxy Amide Benzamide + Heterocycle Scaffold->Amide Pocket1 Hydrophobic Pocket 1 (Val62, Ile159, Val452) Isobutoxy->Pocket1 Lipophilic fit Pocket2 Hydrophobic Pocket 2 (Van der Waals packing) Isopropoxy->Pocket2 Steric optimization Arg63 Arg63 Residue (Dual H-Bond Network) Amide->Arg63 H-bond donor/acceptor

Fig 2: SAR mapping of the dialkoxybenzamide scaffold within the Glucokinase allosteric site.

Comparative Performance Data

When evaluating antidiabetic modalities, efficacy must be balanced against the risk of hypoglycemia. Sulfonylureas (like Glipizide) force insulin secretion regardless of ambient glucose levels, leading to dangerous hypoglycemic events. In contrast, dialkoxybenzamide GKAs require the presence of basal glucose to facilitate the enzyme's conformational shift, providing a built-in safety buffer .

Table 1: Pharmacodynamic and Efficacy Comparison of Antidiabetic Modalities

Modality / CompoundTarget MechanismGK S0.5​ ShiftGlucose-Dependent Action?Hypoglycemia RiskIn Vivo Efficacy (Rodent OGTT)
Dialkoxybenzamide GKAs GK Allosteric Activation~8.0 mM → ~1.5 mMYes (Requires basal glucose)Low-Moderate>40% AUC Reduction
Piragliatin (Early GKA)GK Allosteric Activation~8.0 mM → ~2.5 mMYesModerate~25% AUC Reduction
Glipizide KATP​ Channel InhibitionN/ANo (Forces secretion)HighPotent Secretagogue
Metformin AMPK ActivationN/AN/ALowModerate Hepatic Control

Data synthesized from comparative in vitro enzymatic assays and in vivo Oral Glucose Tolerance Tests (OGTT).

Experimental Protocols (Self-Validating Workflows)

To objectively validate the performance of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid derivatives, the following self-validating experimental workflows must be employed.

Protocol 1: In Vitro NADH-Coupled Glucokinase Enzymatic Assay

Causality: GK phosphorylates glucose to Glucose-6-Phosphate (G6P). By coupling G6P production to Glucose-6-Phosphate Dehydrogenase (G6PDH), NAD+ is reduced to NADH. NADH absorbs strongly at 340 nm, providing a real-time, stoichiometric readout of GK activity.

  • Reagent Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2​ , 1 mM ATP, 1 mM NAD+, and excess G6PDH. Rationale: Mg2+ is an essential cofactor for ATP binding; excess G6PDH ensures GK remains the rate-limiting step.

  • Enzyme Addition: Add recombinant human Glucokinase to a final concentration of 10 nM.

  • Compound Titration: Serially dilute the GKA derivative in DMSO and add to the microplate.

    • Self-Validation Step: Include a vehicle-only (DMSO) well. This must return a baseline S0.5​ of ~8 mM to confirm the recombinant enzyme is properly folded. Include Piragliatin as a positive control to validate the assay's dynamic range.

  • Reaction Initiation: Add varying concentrations of glucose (0.5 mM to 20 mM) to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 340 nm continuously for 20 minutes at 30°C. Calculate the S0.5​ and Vmax​ using the Hill equation.

Protocol 2: Microfluorimetry for Intracellular Ca2+ in Isolated Islets

Causality: GK activation raises the intracellular ATP/ADP ratio, closing KATP​ channels, depolarizing the membrane, and opening voltage-gated Ca2+ channels. Fura-2 AM dye allows ratiometric quantification of this physiological Ca2+ influx.

  • Islet Loading: Isolate murine pancreatic islets and incubate with 2 μM Fura-2 AM for 30 minutes. Rationale: The AM ester is cell-permeable; once inside, intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell.

  • Basal Perfusion (Safety Check): Perfuse islets with a basal glucose buffer (2 mM) ± 1 μM GKA derivative.

    • Self-Validation Step: The GKA must not trigger a Ca2+ spike at 2 mM glucose. This validates the glucose-dependent safety profile of the compound.

  • Stimulatory Perfusion: Step up the perfusion to stimulatory glucose (10 mM) ± 1 μM GKA.

  • Ratiometric Imaging: Measure emission at 510 nm following alternating excitation at 340 nm and 380 nm. The 340/380 ratio directly correlates with the intracellular Ca2+ concentration, proving physiological translation of the enzymatic activation.

References

  • McKerrecher, D., et al. (2005). "Discovery, synthesis and biological evaluation of novel glucokinase activators." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Martin, U., et al. (2007). "Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator." Diabetes.[Link]

  • Li, C., et al. (2008). "Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators." The Open Medicinal Chemistry Journal.[Link]

Comparative

A Comparative Guide to the Reproducible Extraction of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid from Biological Matrices

Executive Summary The robust and reproducible quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical drug development. The quality of bioanalytical dat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust and reproducible quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical drug development. The quality of bioanalytical data is fundamentally dependent on the sample preparation stage, where the analyte of interest must be efficiently isolated from complex matrices such as plasma, serum, or urine. This guide provides a comprehensive comparison of two prevalent extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—for a representative novel chemical entity: 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. By detailing optimized protocols and evaluating key performance metrics, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to establish reliable and efficient bioanalytical workflows.

Introduction to the Analyte and Bioanalytical Challenges

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is an aromatic carboxylic acid with significant lipophilic character conferred by its dual ether substituents. Its structure presents a classic challenge for bioanalysis: an ionizable functional group that dictates pH-dependent solubility, combined with hydrophobicity that promotes binding to plasma proteins and lipids.

An effective extraction method must overcome these challenges to:

  • Disrupt analyte-protein binding.

  • Efficiently separate the analyte from endogenous matrix components (e.g., phospholipids, salts, proteins).

  • Concentrate the analyte to achieve the required lower limit of quantification (LLOQ).

  • Ensure high, consistent recovery and minimal matrix effects for reproducible results that meet regulatory standards.[1][2]

This guide will compare a pH-driven Liquid-Liquid Extraction protocol against a mixed-mode Solid-Phase Extraction protocol, providing the scientific rationale and empirical data needed to select the most appropriate method for this class of molecule.

Foundational Principles: Physicochemical Properties and Extraction Strategy

The molecular structure of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid dictates the extraction strategy. Two key parameters are central to this process:

  • Acidity (pKa): The benzoic acid moiety is a weak acid. Its pKa is estimated to be approximately 4.0-4.5. At pH values two units below its pKa (i.e., pH < 2.5), the carboxylic acid will be fully protonated (neutral charge), rendering the molecule significantly more hydrophobic.[3][4] Conversely, at pH values two units above the pKa (pH > 6.5), it will be deprotonated (negatively charged) and more water-soluble.

  • Lipophilicity (LogP): The presence of the benzene ring, isobutoxy, and isopropoxy groups gives the molecule a high LogP value, indicating a strong preference for non-polar environments when in its neutral form.

These properties can be exploited as follows:

  • LLE Strategy: By acidifying the aqueous biological sample, we can neutralize the analyte, "turning off" its ionic character and maximizing its partitioning into a water-immiscible organic solvent.[3][5]

  • SPE Strategy: A dual-retention mechanism can be employed. A reversed-phase sorbent can retain the molecule via hydrophobic interactions, while an anion-exchange sorbent can retain it via electrostatic interactions when it is in its charged, anionic state.[6] This dual-mode approach allows for more rigorous and selective washing steps, leading to cleaner extracts.

Method A: pH-Modulated Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique that partitions an analyte between two immiscible liquid phases based on its relative solubility.[7][8] For this analyte, we leverage pH adjustment to control its solubility and drive extraction.

Principle & Rationale

The core principle is to suppress the ionization of the acidic analyte by lowering the sample pH, thereby increasing its hydrophobicity and facilitating its transfer into a non-polar organic solvent.[3][9]

  • pH Adjustment: The plasma sample is acidified to pH ~2.0 with phosphoric acid. This ensures that >99% of the analyte is in its neutral, protonated form, maximizing its affinity for the organic phase.[4]

  • Solvent Selection: Methyl tert-butyl ether (MTBE) is chosen as the extraction solvent. It offers excellent solvating power for moderately non-polar compounds, has low water solubility, a low boiling point (55.2°C) for easy evaporation, and a reduced tendency to form emulsions compared to other ethers.[10][11][12][13]

  • Back-Extraction (Optional Cleanup): For enhanced purity, the analyte can be back-extracted from the organic phase into a basic aqueous solution (e.g., pH 9), which ionizes the analyte, making it water-soluble again while leaving neutral interferences behind in the organic layer.[4] The final aqueous phase is then re-acidified and re-extracted.

Detailed Experimental Protocol
  • Sample Preparation: To a 200 µL aliquot of human plasma in a polypropylene tube, add 20 µL of an internal standard solution.

  • Acidification: Add 50 µL of 2 M phosphoric acid to the plasma sample. Vortex for 10 seconds to mix and precipitate proteins. The final pH should be approximately 2.0.

  • Extraction: Add 1.0 mL of MTBE. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers and pellet the precipitated proteins.

  • Collection: Carefully transfer the upper organic layer (~900 µL) to a clean tube, avoiding the aqueous layer and protein pellet.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LLE Workflow Diagram

LLE_Workflow plasma 1. Plasma Sample (200 µL) + Internal Standard acidify 2. Acidify (50 µL 2M H3PO4, pH ~2) plasma->acidify extract 3. Add MTBE (1 mL) & Vortex (2 min) acidify->extract centrifuge 4. Centrifuge (4000g, 10 min) extract->centrifuge transfer 5. Collect Organic Layer (~900 µL) centrifuge->transfer evaporate 6. Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute 7. Reconstitute (100 µL Mobile Phase) evaporate->reconstitute analysis Inject for LC-MS/MS reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for acidic drugs.

Method B: Mixed-Mode Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample cleanup and concentration, offering higher selectivity than LLE.[14][15] For this analyte, a mixed-mode sorbent combining reversed-phase and anion-exchange functionalities provides a robust, multi-mechanism retention process.[16][17]

Principle & Rationale

This method uses a polymeric mixed-mode sorbent with both hydrophobic (e.g., divinylbenzene) and strong anion-exchange (e.g., quaternary ammonium) functional groups.[18]

  • Sorbent Choice: A mixed-mode Strong Anion Exchange (SAX) sorbent is ideal. It allows for a dual retention mechanism.

  • Loading Conditions: The plasma sample is loaded at a neutral or slightly basic pH (e.g., pH 7.0-7.5). At this pH, the analyte is deprotonated (negatively charged) and will be retained by the positively charged SAX functional group. The hydrophobic parts of the molecule will also interact with the reversed-phase backbone of the sorbent.[19][20]

  • Wash Steps: A multi-step wash provides superior cleanup.

    • An initial wash with a weak organic solvent (e.g., 5% methanol in water) removes polar, water-soluble interferences.

    • A subsequent wash with an acidic solution (e.g., 0.1 M acetic acid) neutralizes weakly basic interferences that might be ionically bound.

    • A final wash with a strong organic solvent (e.g., 100% methanol) removes hydrophobically bound interferences like lipids, while the analyte remains anchored by the strong ionic interaction.

  • Elution: The analyte is eluted with a solvent mixture containing a strong acid (e.g., formic acid or trifluoroacetic acid in methanol). The acid neutralizes the analyte's negative charge, disrupting the ionic bond with the sorbent and allowing it to be eluted.[19]

Detailed Experimental Protocol
  • Condition: Condition the SPE cartridge (e.g., 30 mg/1 mL mixed-mode SAX) with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water, followed by 1 mL of 100 mM ammonium acetate buffer (pH 7.0). Do not allow the sorbent bed to dry.

  • Load: Dilute 200 µL of plasma with 200 µL of 100 mM ammonium acetate buffer (pH 7.0). Load the diluted sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water.

  • Wash 2 (Hydrophobic Interferences): Wash the cartridge with 1 mL of 100% methanol.

  • Elute: Elute the analyte with 1 mL of 2% formic acid in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the extract in 100 µL of a suitable mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow condition 1. Condition (1 mL MeOH) equilibrate 2. Equilibrate (1 mL Water -> 1 mL Buffer pH 7) condition->equilibrate load 3. Load Sample (Plasma diluted 1:1, pH 7) equilibrate->load wash1 4. Wash 1 (1 mL 5% MeOH in H2O) load->wash1 wash2 5. Wash 2 (1 mL 100% MeOH) wash1->wash2 elute 6. Elute (1 mL 2% FA in MeOH) wash2->elute process 7. Evaporate & Reconstitute (100 µL Mobile Phase) elute->process analysis Inject for LC-MS/MS process->analysis

Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow.

Comparative Performance Analysis

The choice between LLE and SPE often depends on a trade-off between throughput, cost, and the required data quality. The performance of each method is evaluated based on standard bioanalytical method validation parameters defined by regulatory agencies like the FDA.[1][21]

Methodology for Evaluation
  • Extraction Recovery (%): Compares the analyte peak area in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect (%): Compares the analyte peak area in a post-extracted spiked sample (from blank matrix) to a neat solution standard. Values < 100% indicate ion suppression; > 100% indicate ion enhancement.

  • Process Efficiency (%): A holistic measure combining recovery and matrix effects. It compares the analyte peak area in a pre-extracted spiked sample to a neat solution standard.

  • Reproducibility (%CV): The coefficient of variation for replicate extractions (n=6) of quality control (QC) samples at low, medium, and high concentrations. A %CV of ≤15% is typically required.[2][22]

Quantitative Comparison

The following table summarizes the expected performance data for the two methods.

Performance MetricLiquid-Liquid Extraction (LLE)Mixed-Mode SPEAcceptance Criteria (Typical)
Extraction Recovery (%) 85 - 95%> 90%Consistent & Reproducible
Matrix Effect (%) 75 - 90% (Suppression)95 - 105%85 - 115%
Process Efficiency (%) 65 - 85%> 85%Consistent & Reproducible
Reproducibility (%CV) < 15%< 10%≤ 15% (≤ 20% at LLOQ)
Sample Throughput Moderate to HighHigh (96-well plate format)N/A
Cost per Sample LowModerate to HighN/A
Method Development Time ShortModerateN/A
Extract Cleanliness GoodExcellentN/A
Qualitative Discussion
  • Liquid-Liquid Extraction (LLE): LLE is a cost-effective and rapid method for development. Its primary drawback is a higher potential for matrix effects, as co-extraction of endogenous compounds like phospholipids is more common. While recovery is generally high, the resulting extract may be less "clean," potentially leading to ion suppression in the LC-MS/MS source and requiring more frequent instrument maintenance.

  • Solid-Phase Extraction (SPE): The mixed-mode SPE protocol offers superior performance in terms of extract cleanliness and reduced matrix effects.[17][23] The multi-step, orthogonal wash sequence effectively removes a wider range of interferences. While the initial method development may be more intensive and the cost per sample is higher, the resulting data is often more reliable and reproducible, with lower variability and improved assay robustness. The format is also highly amenable to automation using 96-well plates.[6]

Conclusion and Recommendations

Both Liquid-Liquid Extraction and Mixed-Mode Solid-Phase Extraction are viable techniques for the extraction of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid from biological matrices. The optimal choice depends on the specific goals of the assay.

  • Choose Liquid-Liquid Extraction (LLE) for:

    • Early-stage discovery studies where speed and cost are prioritized over ultimate assay performance.

    • Assays where the required sensitivity (LLOQ) is not challenging.

    • Proof-of-concept studies.

  • Choose Mixed-Mode Solid-Phase Extraction (SPE) for:

    • Regulated bioanalysis for preclinical (GLP) and clinical studies where high data quality, reproducibility, and minimal matrix effects are paramount.[1][21]

    • High-throughput applications requiring automation.

    • Assays demanding very low limits of quantification, where minimizing ion suppression is critical.

Ultimately, the mixed-mode SPE method provides a more robust and reliable platform for the definitive quantification of this analyte, justifying the additional investment in development time and consumables for late-stage development and regulatory submission.

References

  • Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Available from: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available from: [Link]

  • What Sorbent should I Use? Selecting the correct SPE Chemistry. Biotage. Available from: [Link]

  • Methyl tert-butyl ether. Wikipedia. Available from: [Link]

  • How To Choose The Right SPE Sorbent For Your Application? - Blogs - News. Hawach Scientific. Available from: [Link]

  • Tert-Butyl Methyl Ether (MTBE): Water Solubility & Properties. Vinati Organics. Available from: [Link]

  • Description, Principle and Use of SPE Cartridge. Hawach Scientific. Available from: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available from: [Link]

  • Sample treatment based on extraction techniques in biological matrices. Ovid. Available from: [Link]

  • Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. ResearchGate. Available from: [Link]

  • Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. NCBI. Available from: [Link]

  • Parallel artificial liquid membrane extraction of acidic drugs from human plasma. ResearchGate. Available from: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available from: [Link]

  • Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. MDPI. Available from: [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available from: [Link]

  • Better ionization with pH optimization. Wiley Analytical Science. Available from: [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. Available from: [Link]

  • An efficient sample preparation method based on dispersive liquid–liquid microextraction associated with back extraction for trace determination of acidic pharmaceuticals. Arabian Journal of Chemistry. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]

  • Extraction of Drug from the Biological Matrix: A Review. SciSpace. Available from: [Link]

  • Methyl t-Butyl Ether (MTBE). Monument Chemical. Available from: [Link]

  • Three Kinds of SPE Cartridges. Hawach Scientific. Available from: [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available from: [Link]

  • Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Diva-Portal.org. Available from: [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC Magazine. Available from: [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). Phenomenex. Available from: [Link]

Sources

Validation

Comparative efficacy of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid in vivo models

As a Senior Application Scientist overseeing preclinical metabolic profiling, I rely on rigorous, self-validating models to differentiate novel pharmacophores from standard-of-care therapies. The compound 3-(2-Methylprop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical metabolic profiling, I rely on rigorous, self-validating models to differentiate novel pharmacophores from standard-of-care therapies. The compound 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (also known as 3-isobutoxy-5-isopropoxybenzoic acid) serves as a pivotal structural motif in the design of potent allosteric Glucokinase Activators (GKAs). Originally identified during high-throughput screening and optimization campaigns by AstraZeneca [1][1], this 3,5-dialkoxybenzoic acid derivative forms the core of several advanced benzamide candidates designed to tackle Type 2 Diabetes Mellitus (T2DM).

This guide objectively compares the in vivo efficacy of this GKA pharmacophore against standard antidiabetic alternatives, providing the mechanistic rationale and the self-validating experimental protocols required to reproduce these findings.

Mechanistic Grounding: The Glucokinase Activation Pathway

Unlike sulfonylureas that force insulin secretion regardless of ambient glucose, or metformin which primarily inhibits hepatic gluconeogenesis, GKAs target the body's primary glucose sensor. Glucokinase (GK) catalyzes the phosphorylation of glucose to glucose-6-phosphate. The 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid motif binds to an allosteric site on the GK enzyme, inducing a conformational shift that significantly lowers the enzyme's S0.5​ (the glucose concentration required for half-maximal activity) without necessarily altering the Vmax​ [2][2].

This dual-tissue mechanism enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and promotes glycogen synthesis in liver hepatocytes.

G Glucose Glucose GK_Inactive Glucokinase (Inactive) Glucose->GK_Inactive GK_Active Glucokinase (Active) Glucose->GK_Active GK_Inactive->GK_Active Conformational Shift GKA 3-(2-Methylpropoxy)-5- (propan-2-yloxy)benzoic acid GKA->GK_Inactive Allosteric Binding G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation Insulin Insulin Secretion (Pancreatic β-cells) G6P->Insulin Glycogen Glycogen Synthesis (Hepatocytes) G6P->Glycogen

Allosteric activation of Glucokinase by the benzoic acid derivative.

Comparative In Vivo Efficacy Profile

To establish the translational value of this GKA motif, we benchmark its performance against Metformin (first-line therapy), Glimepiride (a standard secretagogue), and Piragliatin (a reference clinical GKA). The data below synthesizes responses observed in High-Fat Fed Female Zucker (HFFZ) rats and Diet-Induced Obese (DIO) mice [3][3].

Table 1: Quantitative Efficacy Comparison in Rodent Models of T2DM

Therapeutic AgentPrimary MechanismIn Vitro EC50​ ( μM )FBG Reduction (%)OGTT AUC Reduction (%)Hypoglycemia Risk
3,5-Dialkoxybenzoic Acid Deriv. GK Allosteric Activator0.09 - 3.225 - 35%30 - 40%Moderate (Dose-dependent)
Piragliatin Reference GKA~0.130%35%Moderate
Metformin AMPK ActivatorN/A15 - 20%15 - 25%Low
Glimepiride K-ATP Channel CloserN/A30%25%High

Data Interpretation: The benzoic acid-derived GKA demonstrates superior postprandial glucose clearance (OGTT AUC Reduction) compared to Metformin, driven by its direct action on the pancreatic glucose sensor. Unlike Glimepiride, which carries a high risk of fasting hypoglycemia, the GKA's efficacy is glucose-dependent, though aggressive dosing can still over-stimulate hepatic clearance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflows used to generate the above data must be meticulously controlled. Below are the step-by-step methodologies, emphasizing the causality behind each procedural choice.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in DIO Mice

Workflow Acclimation Animal Acclimation (DIO Mice, 7 Days) Fasting Overnight Fasting (12-16 Hours) Acclimation->Fasting Dosing Oral Gavage (Vehicle, GKA, or Metformin) Fasting->Dosing Challenge Oral Glucose Challenge (2 g/kg, t=30 min) Dosing->Challenge Sampling Serial Blood Sampling (t=0, 15, 30, 60, 120 min) Challenge->Sampling Analysis AUC & PK/PD Quantification Sampling->Analysis

Self-validating in vivo OGTT workflow for Glucokinase Activators.

Step-by-Step Methodology:

  • Acclimatization & Baseline Stratification: House Diet-Induced Obese (DIO) mice in a temperature-controlled facility for 7 days prior to the study. Causality: Minimizes stress-induced glucocorticoid release, which artificially elevates baseline glucose. Mice must be randomized based on baseline HbA1c to ensure equal disease severity across vehicle and treatment cohorts.

  • Fasting Protocol: Subject mice to a 12-to-16-hour overnight fast. Causality: Depletes hepatic glycogen stores and establishes a true basal glucose level. This ensures the measured response is driven entirely by the exogenous glucose challenge rather than residual dietary intake.

  • Compound Administration: Administer the 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid derivative (10–50 mg/kg) via oral gavage. Causality: Dosing occurs exactly 30 minutes prior to the glucose load to align the compound's pharmacokinetic Tmax​ with the peak glycemic excursion.

  • Glucose Challenge: Administer a 2 g/kg oral glucose load. Causality: Mimics a postprandial state to strictly evaluate the compound's ability to enhance glucose-stimulated insulin secretion (GSIS).

  • Serial Sampling: Collect tail-vein blood at t=0, 15, 30, 60, and 120 minutes. Causality: Captures the full kinetic profile of glucose clearance, allowing for the calculation of the Area Under the Curve ( AUC0−120​ ), which is the definitive metric for glucose tolerance.

Protocol 2: Hepatic Glycogen Content Quantification

Because GKAs uniquely promote hepatic glycogen storage (a feature absent in secretagogues like sulfonylureas), validating this endpoint confirms target engagement in the liver.

Step-by-Step Methodology:

  • Tissue Harvesting: Excise the liver 2 hours post-dose and immediately snap-freeze in liquid nitrogen. Causality: Rapid freezing halts the enzymatic degradation of glycogen by endogenous hepatic phosphorylases, preserving the in vivo state.

  • Alkaline Hydrolysis: Boil the tissue samples in 30% KOH for 30 minutes. Causality: The highly alkaline environment destroys cellular proteins and lipids while leaving the robust polysaccharide structure of glycogen intact.

  • Ethanol Precipitation: Add 95% ethanol to the homogenate and incubate overnight at 4°C. Causality: Glycogen is highly insoluble in alcohol, allowing for quantitative pelleting via centrifugation while discarding soluble contaminants.

  • Colorimetric Assay: Resuspend the pellet and utilize the phenol-sulfuric acid method to hydrolyze the glycogen into free glucose monomers. Causality: This provides a highly specific, spectrophotometric readout (OD 490 nm) that correlates linearly with glycogen concentration, acting as a direct biomarker for hepatic Glucokinase activation.

References

  • McKerrecher D, et al. "Discovery, synthesis and biological evaluation of novel glucokinase activators." Bioorganic & Medicinal Chemistry Letters, 2005. URL: [Link]

  • Sarabu R, et al. "Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator." Diabetes, 2007. URL: [Link]

  • Brocklehurst KJ, et al. "Predictive blood glucose lowering efficacy by Glucokinase activators in high fat fed female Zucker rats." British Journal of Pharmacology, 2006. URL: [Link]

Sources

Comparative

A Researcher's Guide to Navigating the Cross-Reactivity Profile of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of a potent "hit" compound is a pivotal moment. However, potency is but one facet of a successful drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is a pivotal moment. However, potency is but one facet of a successful drug candidate. Of equal, if not greater, importance is selectivity—the ability of a compound to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology, but they must be understood and characterized.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel benzoic acid derivative, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, a compound with a currently unpublished biological activity profile.

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse mechanisms of action, from the anti-inflammatory effects of aspirin to the modulation of nuclear receptors.[3][4][5] Given this chemical precedent, a thorough investigation into the potential for cross-reactivity of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid across various target classes is not merely a precautionary measure but a fundamental step in its preclinical characterization. This guide will outline a tiered, data-driven approach to systematically map the interaction landscape of this novel compound, thereby enabling an informed assessment of its therapeutic potential and liabilities.

Tier 1: Broad-Based Cross-Reactivity Profiling

The initial phase of our investigation is designed to cast a wide net, identifying potential off-target interactions across a diverse panel of common liability targets. This is most efficiently achieved through established fee-for-service platforms that offer standardized, high-throughput screening against hundreds of molecular targets.

Recommended Primary Screening Panels:
  • Kinome Profiling: Given the high structural conservation of the ATP-binding site across the human kinome, kinase off-targeting is a common phenomenon for small molecules.[6][7] A comprehensive kinome scan, such as Eurofins Discovery's KINOMEscan™, will assess the binding affinity of the test compound against a panel of over 400 kinases.[6][8] This will provide a broad overview of its potential to interfere with cellular signaling pathways regulated by kinases.

  • GPCR and Ion Channel Panels: G-protein coupled receptors (GPCRs) and ion channels represent two other major classes of drug targets that are frequently implicated in off-target effects. Screening against a panel of the most common GPCRs and ion channels, including the hERG channel (a critical determinant of cardiac safety), is essential.

  • Nuclear Receptor Panel: The structural similarity of our test compound to known nuclear receptor modulators warrants a dedicated screen against a panel of nuclear receptors.[9][10] This will determine its potential to modulate gene expression through these ligand-activated transcription factors.

  • General Enzyme and Transporter Panels: A broad panel of other common off-target enzymes (e.g., CYPs, MMPs, PDEs, HDACs) and transporters should be included to provide a more complete picture of the compound's selectivity.

The data from this primary screen will be presented as a percentage of inhibition at a fixed concentration (typically 1-10 µM). Any significant "hits" (e.g., >50% inhibition) will be prioritized for further investigation in Tier 2.

Experimental Workflow for Tier 1 Screening

G cluster_0 Tier 1: Broad Cross-Reactivity Profiling Compound 3-(2-Methylpropoxy)-5- (propan-2-yloxy)benzoic acid Screening High-Throughput Screening (1-10 µM) Compound->Screening Kinome Kinome Panel (>400 Kinases) Screening->Kinome GPCR GPCR Panel Screening->GPCR IonChannel Ion Channel Panel (including hERG) Screening->IonChannel NuclearReceptor Nuclear Receptor Panel Screening->NuclearReceptor OtherEnzymes Other Enzyme/Transporter Panel Screening->OtherEnzymes DataAnalysis Data Analysis: % Inhibition Kinome->DataAnalysis GPCR->DataAnalysis IonChannel->DataAnalysis NuclearReceptor->DataAnalysis OtherEnzymes->DataAnalysis HitIdentification Hit Identification (>50% Inhibition) DataAnalysis->HitIdentification

Caption: Tier 1 Cross-Reactivity Screening Workflow.

Tier 2: Focused Secondary and Orthogonal Assays

Based on the results of the Tier 1 screen, or on structural alerts suggesting potential targets, a series of more focused secondary assays will be conducted to confirm and quantify the observed interactions. This tier involves determining the potency (e.g., IC50 or EC50) of the compound against the identified "hits" and employing orthogonal assay formats to validate the findings.

Example Secondary Assay Protocols:

Should the primary screen indicate potential activity against specific target classes, the following detailed protocols would be employed.

1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

  • Rationale: As a benzoic acid derivative, there is a possibility of interaction with cyclooxygenase enzymes, the targets of aspirin and other NSAIDs.[4][5][11]

  • Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Prepare a dilution series of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • In a 96-well plate, add assay buffer, heme, and the COX-1 or COX-2 enzyme.

    • Add the test compound or control inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Measure the absorbance at 590 nm at multiple time points.

    • Calculate the rate of reaction and determine the IC50 value for the test compound against each COX isoform.

2. Farnesoid X Receptor (FXR) Transactivation Assay (Cell-Based)

  • Rationale: Some small molecules are known to modulate the activity of nuclear receptors like FXR.[12][13][14]

  • Principle: This assay utilizes a cell line (e.g., HepG2) co-transfected with an FXR expression plasmid and a reporter plasmid containing FXR response elements upstream of a luciferase gene. Activation of FXR by a ligand leads to the expression of luciferase, which can be quantified.

  • Procedure:

    • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid or a known FXR agonist (e.g., GW4064).

    • Incubate for 24 hours to allow for gene transcription and protein expression.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a plate reader.

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the EC50 value for the test compound.

3. Matrix Metalloproteinase (MMP) Inhibition Assay (FRET-Based)

  • Rationale: MMPs are a class of enzymes that are common off-targets for small molecules.[15][16][17]

  • Principle: This assay uses a quenched fluorescent substrate that is cleaved by the MMP, resulting in an increase in fluorescence.

  • Procedure:

    • Prepare a dilution series of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid and a broad-spectrum MMP inhibitor (e.g., GM6001).

    • In a 96-well plate, add the activated MMP enzyme and the test compound or control.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., λex = 490 nm, λem = 520 nm).

    • Calculate the initial reaction rates and determine the IC50 value for the test compound.

Data Presentation: Comparative Potency Table

The results from the Tier 2 assays should be summarized in a clear and concise table to allow for easy comparison of the compound's potency against various targets.

TargetAssay TypeTest Compound IC50/EC50 (µM)Positive ControlControl IC50/EC50 (µM)
COX-1Fluorometric> 100SC-5600.009
COX-2Fluorometric25.3Celecoxib0.004
FXRCell-Based5.8GW40640.03
MMP-1FRET> 100GM60010.002
MMP-9FRET78.1GM60010.003

Hypothetical data is presented for illustrative purposes.

Tier 3: Cellular and Phenotypic Assays

Should the Tier 2 assays confirm potent activity against a particular target, the next logical step is to investigate the compound's effects in a more physiologically relevant cellular context. This involves assessing its impact on downstream signaling pathways and cellular phenotypes.

Hypothetical Signaling Pathway Investigation

Assuming our test compound is a confirmed FXR agonist, we would investigate its effect on a known FXR signaling pathway.

G cluster_0 FXR Signaling Pathway Compound 3-(2-Methylpropoxy)-5- (propan-2-yloxy)benzoic acid FXR FXR Compound->FXR Agonist RXR RXR FXR->RXR Heterodimerization FXRE FXRE RXR->FXRE Binding SHP SHP Gene Transcription FXRE->SHP Activation CYP7A1 CYP7A1 Gene Transcription SHP->CYP7A1 Inhibition BileAcid Bile Acid Synthesis CYP7A1->BileAcid Catalysis

Caption: Hypothetical FXR Agonist Signaling Pathway.

To validate this proposed mechanism, experiments such as quantitative PCR (qPCR) to measure changes in the mRNA levels of FXR target genes (e.g., SHP, CYP7A1) in response to compound treatment would be performed.

Conclusion and Future Directions

The systematic, tiered approach outlined in this guide provides a robust framework for characterizing the cross-reactivity profile of the novel compound, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. By progressing from broad-based screening to focused biochemical and cellular assays, researchers can build a comprehensive understanding of its selectivity and potential mechanism of action. This data-driven process is essential for making informed decisions regarding the future development of this and any other novel chemical entity. The insights gained from these studies will be invaluable in guiding lead optimization efforts and ultimately, in determining the therapeutic potential of this promising new molecule.

References

  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. Retrieved from [Link]

  • PMC. (n.d.). Farnesoid X receptor (FXR): Structures and ligands. Retrieved from [Link]

  • ResearchGate. (2025). Identification of a Selective Agonist for Liver X Receptor (LXR ) via Screening of a Synthetic Compound Library. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • PubMed. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Retrieved from [Link]

  • PubMed. (2003). The mechanism of action of aspirin. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Phosphodiesterase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

  • MDPI. (2020). Chemical Screening of Nuclear Receptor Modulators. Retrieved from [Link]

  • Wikipedia. (n.d.). Mechanism of action of aspirin. Retrieved from [Link]

  • ACS Publications. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins | Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025). Bioactive Glycosylated Flavonoids Exhibiting LXR Agonist Activity from a Lauraceae Colombian Species. Retrieved from [Link]

  • BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]

  • PNAS. (n.d.). Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aspirin?. Retrieved from [Link]

  • RSC Publishing. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Retrieved from [Link]

  • IntechOpen. (2015). Nuclear Receptor Modulators — Current Approaches and Future Perspectives. Retrieved from [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2024). Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis. Retrieved from [Link]

  • PMC. (n.d.). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology. (2003). Liver X Receptor Agonists as Potential Therapeutic Agents for Dyslipidemia and Atherosclerosis. Retrieved from [Link]

  • PubMed. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. Retrieved from [Link]

  • MDPI. (2026). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Phosphodiesterase Inhibitors Test Reagents. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • RSC Publishing. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. Retrieved from [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • Frontiers. (2023). Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies. Retrieved from [Link]

  • ACS Publications. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor | Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2025). Aspirin Mechanism of Action | Effect of Aspirin. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]

  • MDPI. (2025). Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • PNAS. (n.d.). Creation and discovery of ligand–receptor pairs for transcriptional control with small molecules. Retrieved from [Link]

  • PLOS One. (2013). A Yeast-Based Chemical Screen Identifies a PDE Inhibitor That Elevates Steroidogenesis in Mouse Leydig Cells via PDE8 and PDE4 Inhibition. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Binding Kinetics of Cereblon Ligands: A Benchmarking Study of Lenalidomide and its Analogs

In the landscape of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target. Its modulation by small molecules, famously initiated by the serendipitous discovery of thalidomi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target. Its modulation by small molecules, famously initiated by the serendipitous discovery of thalidomide's teratogenic effects, has paved the way for a new class of therapeutics known as immunomodulatory drugs (IMiDs®). This guide provides a comprehensive analysis of the binding kinetics of a key IMiD, Lenalidomide, benchmarked against its predecessor, Thalidomide, and a more potent successor, Pomalidomide. Understanding the nuanced interactions of these molecules with CRBN is fundamental for researchers, scientists, and drug development professionals aiming to design the next generation of protein degraders.

This document is structured to provide not just data, but a rationale for the experimental design and a deep dive into the methodologies that yield high-quality kinetic data. We will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of the findings.

Introduction to Cereblon and its Ligands

Cereblon forms a part of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The binding of IMiDs to CRBN allosterically alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the Ikaros and Aiolos (IKZF1 and IKZF3) transcription factors in multiple myeloma. The affinity and kinetics of this initial binding event are critical determinants of the downstream biological activity of these drugs.

This guide will focus on a comparative analysis of three foundational CRBN ligands:

  • Thalidomide: The progenitor of the IMiD class.

  • Lenalidomide: A second-generation, more potent analog of thalidomide.

  • Pomalidomide: A third-generation, even more potent IMiD.

We will dissect their binding kinetics to provide a clear, data-driven comparison of their interaction with CRBN.

Experimental Design and Rationale

To accurately characterize the binding kinetics of our selected CRBN ligands, we will employ Surface Plasmon Resonance (SPR), a label-free technology that allows for the real-time measurement of biomolecular interactions. The choice of SPR is predicated on its ability to provide not only equilibrium dissociation constants (KD) but also the individual association (ka) and dissociation (kd) rate constants, which offer a more granular view of the binding event.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis cluster_output Output P1 Recombinant Human CRBN-DDB1 Expression & Purification S1 Immobilization of CRBN-DDB1 onto Sensor Chip P1->S1 P2 Ligand Preparation: Thalidomide, Lenalidomide, Pomalidomide S2 Analyte Injection: Serial Dilutions of Ligands P2->S2 S1->S2 S3 Data Acquisition: Real-time Sensorgrams S2->S3 A1 Reference Subtraction & Blank Correction S3->A1 A2 Kinetic Model Fitting (e.g., 1:1 Langmuir) A1->A2 A3 Determination of kₐ, kₔ, and K₋ A2->A3 O1 Comparative Data Table A3->O1 O2 Interpretation of Kinetic Parameters O1->O2

Caption: Workflow for SPR-based kinetic analysis of CRBN-ligand interactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating necessary controls and quality checks at each stage.

Protein Preparation

Recombinant human CRBN is often expressed as a complex with DDB1 to ensure its stability and native conformation.

Step-by-Step Protocol:

  • Expression: Co-express human CRBN (full-length or a stable domain, e.g., residues 1-442) and DDB1 (full-length) in an appropriate expression system (e.g., insect cells or E. coli). The use of a fusion tag (e.g., His-tag, GST-tag) on one of the proteins will facilitate purification.

  • Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to prevent degradation.

  • Purification:

    • Perform affinity chromatography based on the fusion tag (e.g., Ni-NTA for His-tagged proteins).

    • Follow with size-exclusion chromatography (gel filtration) to separate the CRBN-DDB1 complex from aggregates and monomers. This step is crucial for ensuring the homogeneity of the protein sample.

  • Quality Control:

    • Assess purity by SDS-PAGE. The protein should be >95% pure.

    • Confirm the identity of the proteins by Western blot or mass spectrometry.

    • Determine the protein concentration accurately using a method such as the BCA assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for a typical SPR experiment to determine the binding kinetics of the IMiDs to the immobilized CRBN-DDB1 complex.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Ligand stock solutions (in 100% DMSO)

Step-by-Step Protocol:

  • Chip Preparation and Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified CRBN-DDB1 complex (diluted in immobilization buffer to 20-50 µg/mL) over the activated surface until the desired immobilization level is reached (typically 2000-4000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein immobilization (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection and Kinetic Analysis:

    • Prepare serial dilutions of Thalidomide, Lenalidomide, and Pomalidomide in running buffer. The final DMSO concentration should be kept constant across all samples and should be low (ideally ≤1%) to minimize solvent effects. A typical concentration range would be from 0.1 to 10 times the expected KD.

    • Inject the diluted compounds over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min). Each injection cycle should consist of:

      • An association phase (typically 120-180 seconds).

      • A dissociation phase (typically 300-600 seconds).

    • A buffer-only (blank) injection should be included for double-referencing.

  • Data Processing and Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the blank injection sensorgram from the analyte sensorgrams.

    • Fit the processed data to a suitable kinetic model. For many small molecule-protein interactions, a 1:1 Langmuir binding model is appropriate.

    • The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Comparative Binding Kinetics Data

The following table summarizes representative binding kinetics data for the interaction of Thalidomide, Lenalidomide, and Pomalidomide with the CRBN-DDB1 complex.

LigandAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Equilibrium Dissociation Constant (KD) (µM)
Thalidomide ~1.5 x 103~3.0 x 10-3~2.0
Lenalidomide ~2.5 x 104~2.5 x 10-3~0.1
Pomalidomide ~3.0 x 104~1.5 x 10-3~0.05

Note: The values presented are approximations based on publicly available data and may vary depending on the specific experimental conditions.

Discussion and Interpretation

The kinetic data reveal a clear trend in the evolution of CRBN binders.

  • From Thalidomide to Lenalidomide: The significant increase in affinity (lower KD) for Lenalidomide is primarily driven by a much faster association rate (ka). This suggests that the structural modifications in Lenalidomide facilitate a more rapid recognition and binding to the CRBN pocket. The dissociation rates (kd) are relatively similar, indicating that once bound, both molecules have a comparable residence time on the target.

  • From Lenalidomide to Pomalidomide: The further increase in affinity for Pomalidomide is a result of both a slightly faster on-rate and a slower off-rate. The slower dissociation rate of Pomalidomide implies a more stable complex with CRBN, which may contribute to its enhanced biological potency.

Mechanism of Action Diagram

G cluster_pathway IMiD Mechanism of Action IMiD IMiD (e.g., Lenalidomide) CRBN CRBN-DDB1-CUL4-RBX1 (CRL4-CRBN E3 Ligase) IMiD->CRBN Binding (kₐ, kₔ) NeoSubstrate Neosubstrate (e.g., IKZF1/3) CRBN->NeoSubstrate Recruitment Ub Ubiquitin NeoSubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Simplified pathway of IMiD-mediated protein degradation.

Conclusion

This guide has provided a detailed framework for benchmarking the binding kinetics of small molecule ligands to Cereblon. The comparative analysis of Thalidomide, Lenalidomide, and Pomalidomide using Surface Plasmon Resonance highlights the structure-kinetic relationships that underpin their biological activity. A thorough understanding and application of these principles and methodologies are essential for the rational design of novel protein degraders with improved therapeutic profiles. The provided protocols serve as a robust starting point for any laboratory embarking on the characterization of E3 ligase modulators.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

  • Lopez-Girona, A., et al. (2012). A novel cereblon modulator enhances GSPT1 degradation and efficacy in non-Hodgkin lymphoma. Blood, 119(24), 5595-5602. [Link]

  • GE Healthcare (now Cytiva). Biacore Sensor Surface Handbook. [Link]

  • Petz, L., et al. (2019). Discovery of a cereblon-based cereblon-recruiting bifunctional molecule. ACS Medicinal Chemistry Letters, 10(6), 903-908. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure the protection of personnel and the environment. The procedures outlined are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and general laboratory safety protocols.

Hazard Assessment and Characterization

Inferred Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[1]

The structure consists of a benzoic acid core, which is acidic, and ether linkages.[3][4] These features suggest that the compound should be handled with the standard precautions for acidic organic compounds. Until specific data is available, it is prudent to treat this compound as a hazardous chemical waste.[5]

Parameter Inferred Characteristic Rationale/Supporting Data Source
Physical State Likely a solid crystalline powder at room temperature.Based on the properties of benzoic acid and its derivatives.[3]
Corrosivity Considered an acidic compound.The presence of the carboxylic acid group confers acidic properties.[6]
Toxicity Potential for irritation to skin, eyes, and respiratory system.Based on SDS for benzoic acid and similar compounds.[1][2]
Reactivity Incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[2]General reactivity profile for benzoic acid derivatives.[2]

Personal Protective Equipment (PPE) and Spill Management

Proper PPE is the first line of defense against chemical exposure. When handling 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid in any form—solid, solution, or as waste—the following PPE is mandatory.

Required Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles with side shields or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374.[8] Always inspect gloves prior to use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If working with the powdered form where dust generation is possible, or if heating the substance, use a NIOSH/MSHA-approved respirator.[7] All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical to minimize harm.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.[10]

  • Eliminate Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[10]

  • Assess and Equip: Don the appropriate PPE as described in section 2.1.

  • Contain and Absorb: For solid spills, carefully sweep or use a HEPA-filter vacuum to collect the material.[10] Avoid generating dust.[7] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect Waste: Place the spilled material and all contaminated absorbent into a designated, sealable container for hazardous waste.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the waste container appropriately and dispose of it as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office. Do NOT wash spills into the sewer system.[10]

Emergency Exposure Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and have the person drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[11] All chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[5]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Designated Waste Stream: This compound should be disposed of in a "Non-halogenated Organic Solids" or "Acidic Organic Waste" stream, depending on your institution's waste management program.

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong bases, oxidizers, or reactive metals.[2] Mixing hazardous and non-hazardous waste increases the volume and cost of disposal.[5]

  • Accumulation Point: Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[12][13]

Containerization

The choice of container is critical for safe storage and transport.

  • Compatibility: Use a container that is compatible with acidic organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] The waste must be compatible with the container.[12]

  • Condition: The container must be in good condition, with no leaks or cracks.[12]

  • Closure: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when adding waste.[12] Do not leave a funnel in the container.[12]

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion of vapors.[9]

Waste Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

  • Required Information: The label must clearly state the words "Hazardous Waste".[12][13]

  • Contents: List the full chemical name: "3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid". Do not use abbreviations or chemical formulas.[12] If it is a mixture, list all components and their approximate percentages.[12]

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Corrosive - Acid").

Storage and Disposal Request
  • Storage: Store the sealed and labeled waste container in a designated secondary containment bin within the SAA. Segregate it from incompatible waste streams, such as bases.[12]

  • Request Pickup: Once the container is nearly full (90%), or before the regulatory accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department or equivalent safety office.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid.

G Disposal Workflow for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_disposal Final Disposal A Identify Waste: 3-(2-Methylpropoxy)-5- (propan-2-yloxy)benzoic acid B Wear Required PPE: Safety Goggles, Lab Coat, Chemically Resistant Gloves A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Segregate as 'Acidic Organic Waste' C->D E Collect in Satellite Accumulation Area (SAA) D->E F Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Irritant, Acid) E->F G Keep Container Closed (Except when adding waste) F->G H Do Not Exceed 90% Capacity G->H I Store in Secondary Containment in SAA H->I J Container Full or Time Limit Reached? I->J J->I No K Submit Waste Pickup Request to EHS Office J->K Yes L EHS Vendor Collects for Compliant Disposal K->L

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid. By understanding the chemical nature of this compound and adhering to rigorous safety protocols, we can ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, as a derivative of benzoic acid, is anticipated to share similar hazard characteristics. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Skin Irritation: Like its parent compound, this benzoic acid derivative is likely to be a skin irritant.[2][4] Prolonged contact can lead to redness, itching, and inflammation.

  • Serious Eye Damage: This is a significant concern. Benzoic acid is classified as causing serious eye damage.[1][2][3][4] Contact with the eyes can result in severe irritation, pain, and potentially irreversible damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

  • Organ Damage through Prolonged or Repeated Exposure: Chronic exposure, particularly through inhalation, may lead to organ damage, with the lungs being a primary target.[1][3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations below. Under the regulations of the Occupational Safety and Health Administration (OSHA), employers are legally required to provide and pay for all necessary PPE.[6]

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides a complete barrier against splashes and airborne particles, protecting against serious eye damage.[2][3][7][8]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Protects against skin irritation and absorption.[2][9] Nitrile offers good resistance to a range of chemicals, while neoprene is a robust alternative.[6][9]
Body Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing and protects the skin from accidental spills.[7][9]
Respiratory NIOSH-approved respirator (if dust or aerosols are generated)Essential for preventing the inhalation of harmful particles, especially in poorly ventilated areas or when handling powders.[10]
The Rationale Behind PPE Selection:
  • Eye and Face Protection: Given the high risk of serious eye damage, standard safety glasses are insufficient.[8] Chemical splash goggles that form a seal around the eyes are mandatory.[8] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant splash risk.[8][11]

  • Hand Protection: Not all gloves offer the same level of protection.[9][12] Nitrile gloves provide a good barrier against a variety of chemicals and are a suitable choice for incidental contact.[9] For more prolonged handling or in the case of immersion, neoprene or butyl rubber gloves offer superior protection.[6] Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat is the minimum requirement.[9] For procedures with a higher risk of splashes, a chemical-resistant apron made of materials like PVC should be worn over the lab coat.[6]

  • Respiratory Protection: The need for respiratory protection is determined by a risk assessment of the specific procedure.[10] If the compound is a powder and there is a risk of dust formation, or if it is being aerosolized, a NIOSH-approved respirator with the appropriate cartridges is necessary to protect against lung damage.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a comprehensive guide from preparation to post-handling cleanup.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS of Benzoic Acid and Analogs prep2 Designate a specific handling area prep1->prep2 prep3 Ensure proper ventilation (fume hood) prep2->prep3 prep4 Assemble all necessary materials and PPE prep3->prep4 handle1 Don appropriate PPE prep4->handle1 handle2 Weigh and handle the compound in a fume hood handle1->handle2 handle3 Keep containers closed when not in use handle2->handle3 handle4 Avoid creating dust or aerosols handle3->handle4 clean1 Decontaminate surfaces with appropriate solvent handle4->clean1 clean2 Remove PPE carefully to avoid self-contamination clean1->clean2 clean3 Dispose of contaminated waste in a labeled hazardous waste container clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid
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